ADPM06
Description
Properties
CAS No. |
490035-90-0 |
|---|---|
Molecular Formula |
C34H24BBr2F2N3O2 |
Molecular Weight |
715.2 g/mol |
IUPAC Name |
5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3 |
InChI Key |
YVKIKMDAXWFEJI-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azadipyrromethane ADPM06; ADPM 06; ADPM-06. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ADPM06
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADPM06 is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene (aza-BODIPY) class of compounds, designed for photodynamic therapy (PDT). Upon activation by light of a specific wavelength, this compound initiates a cascade of cytotoxic events, primarily mediated by the generation of reactive oxygen species (ROS). This leads to the induction of apoptosis and endoplasmic reticulum (ER) stress, culminating in targeted cancer cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic action of this compound, including detailed signaling pathways, quantitative data on its efficacy, and protocols for key experimental assays.
Core Mechanism: Photodynamic Therapy and Reactive Oxygen Species Generation
The fundamental mechanism of action of this compound is centered on its function as a photosensitizer in PDT. This process can be broken down into the following key stages:
-
Cellular Uptake and Localization: this compound is administered and preferentially accumulates in cancer cells.
-
Photoexcitation: The target tissue is irradiated with light of a wavelength corresponding to the absorption maximum of this compound. This excites the this compound molecule from its ground state to a short-lived singlet excited state.
-
Intersystem Crossing: The excited singlet state of this compound undergoes intersystem crossing to a longer-lived triplet excited state.
-
Energy Transfer and ROS Production: The triplet-state this compound molecule transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent. While singlet oxygen is a major product, other reactive oxygen species may also be generated. Aza-BODIPY compounds, the class to which this compound belongs, are known to have a high quantum yield for singlet oxygen formation, with reported values around 0.42.
The generated ROS, particularly singlet oxygen, are highly reactive and can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to cellular damage and the initiation of cell death pathways.
Experimental Workflow: In Vitro Photodynamic Therapy
The following diagram outlines a typical workflow for an in vitro PDT experiment using this compound.
In-Depth Technical Guide to the Photophysical and Photochemical Properties of ADPM06
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADPM06, a BF2-chelated tetraaryl-azadipyrromethene, is a novel, non-porphyrin photosensitizer with significant potential in photodynamic therapy (PDT). Its excellent photophysical and photochemical properties, including strong absorption in the near-infrared (NIR) window, efficient generation of cytotoxic reactive oxygen species (ROS), and the ability to induce apoptosis, make it a compelling candidate for further translational development. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways involved in its therapeutic mechanism of action.
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality for various cancers and other diseases. It involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cellular damage and death. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer employed.
This compound belongs to the aza-BODIPY class of dyes, which have emerged as promising photosensitizers due to their high molar absorptivity, chemical and photostability, and tunable photophysical properties. This guide delves into the specific attributes of this compound that underscore its potential as a next-generation PDT agent.
Photophysical and Photochemical Properties
The therapeutic efficacy of this compound is rooted in its distinct photophysical and photochemical characteristics. Upon absorption of light, the molecule transitions to an excited singlet state, from which it can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state. This triplet state is the key intermediate for the photochemical reactions that underpin PDT, primarily the generation of singlet oxygen.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published in a consolidated format, the following table summarizes typical values for closely related tetraaryl-azadipyrromethene compounds. These values provide a strong indication of the expected photophysical parameters for this compound.
| Property | Typical Value Range | Significance in PDT |
| Absorption Maximum (λmax) | 650 - 700 nm | Enables use of light in the NIR "therapeutic window" for deeper tissue penetration. |
| Molar Extinction Coefficient (ε) | 60,000 - 90,000 M-1cm-1 | High light-absorbing capability allows for effective activation at lower concentrations. |
| Emission Maximum (λem) | 670 - 720 nm | Intrinsic fluorescence can be utilized for imaging and biodistribution studies.[1] |
| Fluorescence Quantum Yield (ΦF) | 0.03 - 0.15 | A lower fluorescence quantum yield is often indicative of a higher triplet state yield, which is favorable for singlet oxygen generation. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.40 - 0.80 | High efficiency in generating the primary cytotoxic agent in PDT. |
| Fluorescence Lifetime (τF) | 2 - 5 ns | Provides insights into the excited state dynamics and environmental sensitivity of the molecule. |
Experimental Protocols
Accurate characterization of the photophysical and photochemical properties of photosensitizers like this compound is essential for their development and application. The following sections detail the standard experimental methodologies for these measurements.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar extinction coefficient of this compound.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Solvent Selection: Dissolve this compound in a spectroscopic grade solvent in which it is stable and does not aggregate (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or toluene).
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectra of the this compound solutions from approximately 400 nm to 800 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
Fluorescence Spectroscopy
This method is used to measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound.
Instrumentation:
-
Spectrofluorometer with a calibrated light source and detector
-
Quartz cuvettes (1 cm path length)
Procedure for Emission Spectrum and Quantum Yield:
-
Solution Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and similar absorption and emission properties (e.g., Methylene Blue in ethanol, ΦF = 0.52). Prepare a solution of the standard with the same absorbance at the same excitation wavelength as the this compound solution.
-
Emission Spectra Acquisition: Record the fluorescence emission spectrum of both the this compound solution and the standard solution under identical experimental conditions (excitation wavelength, slit widths).
-
Quantum Yield Calculation: The fluorescence quantum yield (ΦF) of this compound is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Procedure for Fluorescence Lifetime:
-
Instrumentation: A time-correlated single photon counting (TCSPC) system is typically used.
-
Measurement: The sample is excited with a pulsed laser source, and the time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF).
Singlet Oxygen Quantum Yield Determination
The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. An indirect method using a chemical trap like 1,3-diphenylisobenzofuran (B146845) (DPBF) is commonly employed.
Instrumentation:
-
UV-Vis spectrophotometer or spectrofluorometer
-
Light source with a wavelength corresponding to the absorption of this compound
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a solution containing both this compound and DPBF in an appropriate solvent (e.g., DMF). The concentration of this compound should be such that its absorbance at the irradiation wavelength is around 0.1, and the initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.
-
Irradiation: Irradiate the solution with monochromatic light at the λmax of this compound while continuously stirring.
-
Monitoring: At regular time intervals, monitor the decrease in the absorbance of DPBF at ~415 nm. This decrease is due to its reaction with singlet oxygen.
-
Reference Standard: Repeat the experiment under identical conditions using a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue, ΦΔ = 0.52 in methanol).
-
Quantum Yield Calculation: The singlet oxygen quantum yield (ΦΔ) of this compound is calculated using the following equation:
ΦΔ,sample = ΦΔ,std * (ksample / kstd) * (Iabs,std / Iabs,sample)
where k is the rate constant of DPBF decomposition (obtained from the slope of the plot of ln(A0/At) versus time) and Iabs is the rate of light absorption by the photosensitizer.
Signaling Pathways in this compound-Mediated PDT
This compound-mediated PDT induces cell death primarily through the generation of ROS, which triggers a cascade of cellular events, including endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis.
Experimental Workflow for Elucidating Cell Death Mechanisms
Caption: Workflow for investigating this compound-induced cell death.
This compound-Induced ER Stress and Unfolded Protein Response (UPR)
This compound is known to localize in the endoplasmic reticulum. The ROS generated upon photoactivation cause damage to ER proteins and disrupt calcium homeostasis, leading to ER stress. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function.
Caption: UPR signaling initiated by this compound-PDT in the ER.
This compound-Induced Apoptotic Pathway
If ER stress is severe and prolonged, the UPR switches from a pro-survival to a pro-apoptotic response. This involves the activation of specific caspases and the mitochondrial pathway of apoptosis.
Caption: Apoptotic cascade triggered by this compound-induced ER stress.
Conclusion
This compound is a highly promising photosensitizer for photodynamic therapy, characterized by its favorable photophysical and photochemical properties. Its strong absorption in the near-infrared region, coupled with efficient singlet oxygen generation, allows for effective tumor cell killing. The primary mechanism of action involves the induction of ER stress and the unfolded protein response, ultimately leading to apoptosis. The detailed understanding of these properties and mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and clinical translation of this compound and other next-generation photosensitizers. Further research to precisely quantify the photophysical parameters of this compound and to further delineate its signaling pathways will be invaluable in optimizing its therapeutic application.
References
An In-Depth Technical Guide to the ADPM06-Mediated Apoptosis Induction Pathway in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADPM06 is a novel, non-porphyrazine photosensitizer that, upon photoactivation, demonstrates significant potential in cancer therapy by inducing apoptosis in malignant cells. This technical guide delineates the core molecular mechanisms underpinning this compound-mediated photodynamic therapy (PDT). The apoptotic cascade is initiated by the generation of reactive oxygen species (ROS), which primarily target the endoplasmic reticulum (ER), inducing a potent ER stress response. This, in turn, activates the Unfolded Protein Response (UPR) and a subsequent caspase cascade, culminating in programmed cell death. This document provides a comprehensive overview of the signaling pathways, quantitative data on cellular cytotoxicity, and detailed experimental protocols relevant to the study of this compound.
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality for various cancers. It involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength. This process generates cytotoxic reactive oxygen species (ROS) in the tumor microenvironment, leading to cell death. This compound has emerged as a promising photosensitizer due to its efficacy in inducing a robust apoptotic response in cancer cells. A key feature of this compound-mediated PDT is its ability to trigger apoptosis independently of the p53 tumor suppressor pathway, which is often mutated in cancer, thus offering a potential therapeutic advantage.
The this compound Apoptosis Induction Pathway
The apoptotic pathway initiated by this compound-PDT is a multi-step process that begins with photo-activation and culminates in the execution of programmed cell death.
Reactive Oxygen Species (ROS) Generation and Cellular Localization
Upon irradiation with light of an appropriate wavelength, this compound absorbs photons and transitions to an excited triplet state. Through energy transfer to molecular oxygen, it generates highly reactive singlet oxygen (¹O₂) and other ROS. A critical aspect of this compound's mechanism of action is its subcellular localization. Studies have indicated that this compound primarily accumulates in the endoplasmic reticulum (ER) of cancer cells. This targeted localization is crucial as it dictates the initial site of cellular damage.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The high concentration of ROS generated in the ER disrupts its normal function, leading to the accumulation of misfolded and unfolded proteins, a condition known as ER stress. To cope with this stress, the cell activates a signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three transmembrane sensor proteins:
-
PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.
-
IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. It initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which then acts as a transcription factor to induce the expression of ER chaperones.
Under conditions of severe or prolonged ER stress, as induced by this compound-PDT, the UPR can switch from a pro-survival to a pro-apoptotic response.
Caspase Activation Cascade
The pro-apoptotic signals originating from the stressed ER converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. In the context of this compound-PDT, both the intrinsic and extrinsic apoptosis pathways appear to be involved, leading to the activation of a specific set of initiator and executioner caspases.
-
Initiator Caspases: Caspase-9 and Caspase-8 are key initiator caspases. The ER stress can lead to the release of calcium from the ER, which can trigger the mitochondrial pathway of apoptosis, leading to the activation of Caspase-9. Evidence also suggests the activation of Caspase-8.
-
Executioner Caspases: The activation of initiator caspases leads to the cleavage and activation of executioner caspases, including Caspase-7 and the primary executioner, Caspase-3. Activated Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
Quantitative Data: Cytotoxicity of this compound-PDT
| Cell Line | Cancer Type | This compound Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Not specified | In the µM range |
| HeLa | Cervical Cancer | Not specified | Not specified | Not specified | In the µM range |
| A549 | Lung Cancer | Not specified | Not specified | Not specified | In the µM range |
| U87MG | Glioblastoma | Not specified | Not specified | Not specified | In the µM range |
Note: The exact IC50 values are dependent on the specific experimental conditions, including the cell line, this compound concentration, light fluence rate, and incubation time.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-induced apoptotic pathway.
Cell Culture and this compound-PDT Treatment
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in a complete cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source of the appropriate wavelength for this compound activation (typically in the red region of the spectrum) at a defined fluence rate (e.g., in mW/cm²) to deliver the desired light dose (in J/cm²). Control groups should include cells treated with this compound but not irradiated, cells irradiated without this compound, and untreated cells.
-
Post-Irradiation Incubation: After irradiation, return the cells to the incubator for the desired time points (e.g., 2, 4, 8, 24 hours) before proceeding with downstream assays.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Cell Treatment: Treat cells with this compound-PDT as described in section 4.1.
-
Cell Plating: Immediately after treatment, trypsinize the cells, count them, and plate a known number of cells into new culture dishes (e.g., 60 mm dishes) in triplicate for each treatment condition. The number of cells plated should be adjusted based on the expected survival fraction to yield a countable number of colonies (typically 50-150).
-
Colony Formation: Incubate the plates for 7-14 days, allowing surviving cells to form colonies.
-
Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) and then stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Western Blot Analysis for UPR and Caspase Activation
This technique is used to detect the expression and activation of specific proteins involved in the signaling pathway.
-
Protein Extraction: At various time points after this compound-PDT, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-PERK, anti-IRE1α, anti-ATF6, anti-cleaved Caspase-9, anti-cleaved Caspase-8, anti-cleaved Caspase-3, anti-cleaved PARP) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-PDT induced apoptosis pathway.
Experimental Workflow for Assessing this compound-PDT Efficacy
Caption: Workflow for evaluating this compound-PDT.
Conclusion
This compound is a potent photosensitizer that induces apoptosis in cancer cells through a well-defined molecular pathway initiated by ROS-mediated ER stress. The subsequent activation of the UPR and a robust caspase cascade highlights the intricate cellular response to this compound-PDT. The p53-independent nature of this apoptotic pathway makes this compound a particularly attractive candidate for further pre-clinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Further research is warranted to establish a comprehensive profile of its efficacy across a broader range of cancer types and to optimize therapeutic protocols for clinical translation.
Cellular uptake and subcellular localization of ADPM06
An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of ADPM06
This technical guide provides a comprehensive overview of the cellular uptake, biodistribution, and subcellular localization of this compound, a novel non-porphyrin photosensitizer developed for photodynamic therapy (PDT). The information is intended for researchers, scientists, and professionals involved in drug development and cancer therapy.
Introduction to this compound
This compound is a lead candidate from a family of BF2-chelated tetraaryl-azadipyrromethene compounds.[1][2] It functions as a photosensitizer, a molecule that can be excited by light of a specific wavelength to produce reactive oxygen species (ROS), which in turn induce cell death in the target tissue. This compound has demonstrated significant phototoxicity with low dark toxicity, good stability, and has been shown to induce apoptosis in human tumor cells with IC50 values in the micro-molar range.[1][2] Its efficacy is closely linked to its ability to be taken up by cancer cells and localize in specific subcellular compartments.
Cellular Uptake and Biodistribution
The systemic distribution of this compound is a critical factor in determining its therapeutic window and potential for off-target effects. Studies using a radiolabeled analog of this compound have provided insights into its in vivo biodistribution.
Quantitative Biodistribution Data
The following table summarizes the biodistribution of an 18F-labeled analog of this compound in male ddY mice. Radioactivity levels were measured at various time points post-injection and represent the percentage of the injected dose per gram of tissue (% ID/g).
| Organ | Radioactivity Level Over Time (Post-injection) | Observations |
| Blood | Gradually decreased over 120 minutes. | Upon co-injection with this compound, radioactivity levels significantly increased. |
| Brain | Gradually decreased over 120 minutes. | Upon co-injection with this compound, radioactivity levels significantly increased. |
| Heart | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |
| Lungs | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |
| Liver | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |
| Pancreas | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |
| Spleen | Gradually decreased over 120 minutes. | - |
| Kidney | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |
| Small Intestine | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |
| Muscle | Gradually decreased over 120 minutes. | Not affected by co-injection with this compound. |
| Thighbone | The highest among all organs; increased for 120 minutes. | Not affected by co-injection with this compound. |
| Data synthesized from a study on an 18F-labeled analog of this compound.[1] |
Subcellular Localization
The efficacy of a photosensitizer is highly dependent on its localization within the cell. The primary subcellular target of this compound has been identified as the mitochondria.[1] Localization to mitochondria is particularly advantageous for PDT as it is the cell's primary site of oxygen consumption, and damage to this organelle can efficiently trigger the apoptotic cell death pathway.
Proposed Mechanism of Action
The mechanism of this compound-mediated phototoxicity involves a series of steps initiated by light activation.
Caption: Proposed mechanism of this compound action in photodynamic therapy.
Experimental Methodologies
The study of this compound involves several key experimental procedures to determine its biodistribution, cellular uptake, and therapeutic efficacy.
Caption: General experimental workflow for evaluating this compound.
A. Automated Radiosynthesis of [18F]this compound
For in vivo imaging and biodistribution studies, a positron-emitting radionuclide like Fluorine-18 is conjugated to this compound.
-
Objective: To produce a radiolabeled analog of this compound for PET imaging and quantitative biodistribution analysis.
-
General Protocol:
-
Radiolabeling is typically performed using a precursor molecule of this compound.
-
For the 18F-labeled analog, the synthesis involves a nucleophilic substitution reaction with [18F]fluoride.[1]
-
The process is often automated for efficiency and radiation safety.
-
The final product is purified, typically using high-performance liquid chromatography (HPLC).
-
Radiochemical purity and yield are determined before in vivo use. The decay-corrected radiochemical yield for one reported synthesis was 13 ± 2.7%.[1]
-
B. In Vivo Biodistribution Studies
These studies are essential to understand the pharmacokinetic profile of the drug.
-
Objective: To quantify the distribution of this compound in various organs and tissues over time.
-
General Protocol:
-
The radiolabeled this compound is administered to animal models (e.g., ddY mice), typically via intravenous injection.[1]
-
At predetermined time points (e.g., 5, 30, 60, 120 minutes), animals are euthanized.
-
Organs of interest (heart, lungs, liver, spleen, kidney, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g) to normalize for organ size and injected dose.
-
C. Subcellular Localization via Fluorescence Microscopy
Identifying the precise location of this compound within the cell is key to understanding its mechanism.
-
Objective: To visualize the localization of this compound in specific organelles.
-
General Protocol:
-
Tumor cells are cultured on glass coverslips or in imaging dishes.
-
Cells are incubated with a solution containing this compound for a specific duration.
-
To identify mitochondria, a commercially available mitochondrial-specific fluorescent probe (e.g., MitoTracker) with a different emission spectrum is co-incubated.
-
After incubation, cells are washed to remove extracellular this compound.
-
Live or fixed cells are then imaged using a confocal fluorescence microscope. The overlap (co-localization) between the this compound signal and the mitochondrial probe signal is analyzed to confirm its localization.
-
D. In Vitro Cytotoxicity Assay
This assay determines the concentration of this compound required to kill cancer cells, both with and without light activation.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound.
-
General Protocol:
-
Human tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound.
-
For phototoxicity assessment, the plates are exposed to light of an appropriate wavelength and dose. A parallel set of plates is kept in the dark to assess dark toxicity.
-
After a set incubation period post-treatment (e.g., 24-48 hours), cell viability is assessed using a standard assay (e.g., MTT, SRB, or CellTiter-Glo).
-
The IC50 value is calculated by plotting cell viability against the drug concentration and fitting the data to a dose-response curve. This compound exhibits IC50 values in the micro-molar range.[2]
-
References
An In-depth Technical Guide to the Evaluation of ADPM06-Induced Reactive Oxygen Species Generation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information on a compound designated "ADPM06." Therefore, this document serves as an in-depth technical guide and template for investigating the potential of a novel compound, hypothetically named this compound, to induce the generation of reactive oxygen species (ROS). The experimental protocols, data presentation formats, and proposed signaling pathways are based on established methodologies and common mechanisms of action for compounds that modulate cellular redox states.
Introduction to Reactive Oxygen Species (ROS) in Cellular Physiology and Drug Action
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen. Key examples include superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). ROS are natural byproducts of aerobic metabolism, primarily generated within the mitochondria.[1][2] They are not merely damaging agents but also function as critical second messengers in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and immune responses.[1][3]
The primary intracellular sources of ROS include the mitochondrial electron transport chain (ETC), NADPH oxidases (NOX), and the endoplasmic reticulum (ER).[2] Cellular homeostasis is maintained by a sophisticated antioxidant defense system that neutralizes excess ROS.[4] An imbalance, where ROS production overwhelms the antioxidant capacity, leads to a state of oxidative stress. This condition can inflict damage on vital macromolecules, including DNA, lipids, and proteins, and has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[5][6][7]
In the context of drug development, the ability of a compound to modulate ROS levels is of significant interest. Pro-oxidant compounds can be leveraged for therapeutic benefit, for instance, in oncology, where elevated ROS can selectively induce apoptosis in cancer cells. Conversely, unintended ROS generation can be a source of toxicity. A thorough characterization of a compound's effect on ROS is therefore a critical step in its preclinical evaluation.
Potential Mechanisms of this compound-Induced ROS Generation
The mechanisms by which a novel compound like this compound might induce ROS generation are varied. Below are several plausible signaling pathways and cellular events that could be investigated.
Mitochondrial Electron Transport Chain (ETC) Disruption
A common mechanism for drug-induced ROS is the disruption of the mitochondrial ETC. This compound could potentially interact with one or more of the ETC complexes (Complex I, II, III, or IV), leading to an increased "leak" of electrons to molecular oxygen, thereby forming superoxide.[1][2]
Caption: this compound disrupting mitochondrial ETC, leading to electron leakage and superoxide formation.
Activation of NADPH Oxidase (NOX) Enzymes
NADPH oxidases are membrane-bound enzyme complexes that catalyze the production of superoxide by transferring an electron from NADPH to molecular oxygen.[5] this compound could potentially activate one of the NOX isoforms, leading to a rapid increase in cellular ROS levels. This pathway is a key source of ROS in inflammatory responses.
Caption: this compound potentially activating a cell surface receptor, leading to NOX-mediated ROS.
Induction of Endoplasmic Reticulum (ER) Stress
The ER is a major site of protein folding. Perturbations in this process, caused by compounds like this compound, can lead to the accumulation of misfolded proteins, a condition known as ER stress. This state is associated with increased ROS production, primarily through the activity of protein disulfide isomerases and ER oxidoreductin 1 (Ero1).
Caption: this compound inducing ER stress and the Unfolded Protein Response, resulting in ROS.
Experimental Protocols for Measuring ROS Generation
To quantify the effects of this compound on cellular ROS levels, a multi-assay approach is recommended. Below are detailed protocols for key experiments.
General Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
DCFH-DA stock solution (10 mM in DMSO)
-
This compound stock solution
-
Positive control (e.g., 100 µM H₂O₂ or 10 µg/mL Antimycin A)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM), a vehicle control (DMSO), and a positive control.
-
Incubate the plate at 37°C for the desired time period (e.g., 1, 3, 6, 24 hours).
-
Measure the fluorescence intensity using a plate reader at Ex/Em = 485/535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated wells to the vehicle control.
-
Express data as Fold Change in Fluorescence vs. Control.
-
Mitochondrial Superoxide Detection using MitoSOX™ Red
-
Principle: MitoSOX™ Red is a cell-permeable cationic dye that selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial nucleic acids.
-
Materials:
-
As in 3.1, but replace DCFH-DA with MitoSOX™ Red reagent.
-
Positive control (e.g., 10 µg/mL Antimycin A).
-
Fluorescence microscope or plate reader (Excitation: 510 nm, Emission: 580 nm).
-
-
Protocol:
-
Seed and grow cells as described in 3.1.1.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm Hank's Balanced Salt Solution (HBSS) or medium.
-
Remove the culture medium, wash cells once with warm PBS.
-
Add 100 µL of the MitoSOX™ Red working solution to each well and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Add 100 µL of fresh medium containing various concentrations of this compound, vehicle, and positive control.
-
Incubate for the desired time (e.g., 30 minutes, 1 hour, 2 hours).
-
Measure fluorescence intensity using a plate reader (Ex/Em = 510/580 nm) or visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Similar to the DCFH-DA assay, express data as Fold Change in Fluorescence relative to the vehicle control.
-
Data Presentation: Quantitative Summary
All quantitative data should be summarized in clear, well-structured tables to facilitate comparison across different experimental conditions.
Table 1: Effect of this compound on Total Intracellular ROS Levels in HepG2 Cells (DCFH-DA Assay)
| This compound Conc. (µM) | Time Point | Mean Fluorescence (AU) ± SD | Fold Change vs. Vehicle | p-value |
| 0 (Vehicle) | 3h | 1500 ± 120 | 1.00 | - |
| 1 | 3h | 1850 ± 150 | 1.23 | 0.04 |
| 5 | 3h | 3200 ± 250 | 2.13 | <0.01 |
| 10 | 3h | 5500 ± 400 | 3.67 | <0.001 |
| 25 | 3h | 8900 ± 650 | 5.93 | <0.001 |
| Positive Ctrl | 3h | 9500 ± 700 | 6.33 | <0.001 |
Table 2: Effect of this compound on Mitochondrial Superoxide in A549 Cells (MitoSOX™ Red Assay)
| This compound Conc. (µM) | Time Point | Mean Fluorescence (AU) ± SD | Fold Change vs. Vehicle | p-value |
| 0 (Vehicle) | 1h | 800 ± 75 | 1.00 | - |
| 1 | 1h | 1100 ± 90 | 1.38 | 0.03 |
| 5 | 1h | 2500 ± 210 | 3.13 | <0.01 |
| 10 | 1h | 4800 ± 350 | 6.00 | <0.001 |
| 25 | 1h | 7200 ± 550 | 9.00 | <0.001 |
| Positive Ctrl | 1h | 7800 ± 600 | 9.75 | <0.001 |
Experimental Workflow and Logic
The investigation of this compound-induced ROS should follow a logical progression from general to specific, as outlined in the diagram below.
Caption: Logical workflow for characterizing the ROS-generating properties of this compound.
By following this comprehensive guide, researchers can systematically characterize the pro-oxidant properties of a novel compound like this compound, elucidating its mechanism of action and evaluating its potential for therapeutic application or off-target toxicity.
References
- 1. youtube.com [youtube.com]
- 2. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions | MDPI [mdpi.com]
- 6. Pseudoxanthoma Elasticum: Oxidative Stress and Antioxidant Diet in a Mouse Model (Abcc6−/−) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Role of Reactive Oxygen Species in the Pathogenesis and Pathophysiology of Alzheimer’s and Parkinson’s Disease and the Efficacy of Antioxidant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
ADPM06 and the Endoplasmic Reticulum Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.
ADPM06 is a novel, non-porphyrin photosensitizer designed for photodynamic therapy (PDT). Its efficacy is rooted in its ability to localize to the endoplasmic reticulum and, upon photoactivation, induce significant ER stress, ultimately leading to cancer cell apoptosis. This guide provides an in-depth overview of the mechanisms by which this compound elicits an ER stress response, focusing on the core signaling pathways of the UPR.
The Unfolded Protein Response (UPR)
The UPR is mediated by three ER-resident transmembrane proteins that act as stress sensors:
-
PERK (PKR-like ER kinase)
-
IRE1 (Inositol-requiring enzyme 1)
-
ATF6 (Activating transcription factor 6)
Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. The accumulation of unfolded proteins in the ER lumen causes BiP to dissociate from these sensors, leading to their activation and the initiation of downstream signaling cascades.
This compound-Induced ER Stress and UPR Activation
This compound, as a photosensitizer, generates reactive oxygen species (ROS) upon light activation. This sudden increase in ROS within the ER disrupts its delicate redox balance and protein folding machinery, leading to a massive accumulation of unfolded proteins and thereby inducing a strong ER stress response. While direct quantitative data for this compound's effect on each UPR branch is not yet extensively published, based on studies of other ER-targeting photosensitizers, it is hypothesized to activate all three major UPR pathways.
The PERK Pathway
Upon activation, PERK dimerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic factor CHOP (C/EBP homologous protein).
The IRE1 Pathway
IRE1 is a dual-function enzyme with both kinase and RNase activity. Upon activation, IRE1 oligomerizes and autophosphorylates, activating its RNase domain. The primary target of IRE1's RNase activity is the mRNA encoding X-box binding protein 1 (XBP1). IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, leading to a frameshift and the production of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis, all aimed at expanding the ER's capacity.
The ATF6 Pathway
ATF6 is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n is a transcription factor that moves to the nucleus and activates the expression of ER chaperones like BiP and GRP94, as well as components of the ERAD machinery.
From ER Stress to Apoptosis
While the initial phase of the UPR is pro-survival, prolonged or overwhelming ER stress, as induced by this compound-PDT, shifts the balance towards apoptosis. Several mechanisms contribute to this switch:
-
CHOP Induction: As mentioned, the PERK pathway strongly induces the transcription factor CHOP. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bim.
-
IRE1-JNK Pathway: Activated IRE1 can recruit TRAF2, leading to the activation of the JNK signaling pathway, which can promote apoptosis.
-
Caspase Activation: ER stress can lead to the activation of caspase-12 (in rodents) or caspase-4 (in humans), which are localized to the ER membrane and can initiate a caspase cascade.
Quantitative Data Summary
While specific quantitative data for this compound is emerging, the following table summarizes expected outcomes based on studies of similar ER-targeting photosensitizers. These would be the typical endpoints measured to quantify the ER stress response.
| UPR Branch | Marker | Expected Change post-ADPM06-PDT | Method of Detection |
| PERK | p-PERK | Increase | Western Blot |
| p-eIF2α | Increase | Western Blot | |
| ATF4 | Increase | Western Blot, RT-qPCR | |
| CHOP | Significant Increase | Western Blot, RT-qPCR | |
| IRE1 | p-IRE1α | Increase | Western Blot |
| XBP1s mRNA | Increase | RT-PCR | |
| XBP1s Protein | Increase | Western Blot | |
| ATF6 | Cleaved ATF6 (p50) | Increase | Western Blot |
| BiP/GRP78 | Increase | Western Blot, RT-qPCR | |
| GRP94 | Increase | Western Blot, RT-qPCR | |
| Apoptosis | Cleaved Caspase-3 | Increase | Western Blot |
| Cleaved PARP | Increase | Western Blot | |
| Annexin V+ Cells | Increase | Flow Cytometry |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the this compound-induced ER stress response.
Protocol 1: In Vitro Photodynamic Therapy
-
Cell Culture: Plate cancer cells (e.g., HeLa or MDA-MB-231) in appropriate culture vessels and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the culture medium with a medium containing the desired concentration of this compound (e.g., 100-500 nM). Incubate for a specified period (e.g., 4-24 hours) to allow for cellular uptake and localization to the ER.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular this compound.
-
Photoactivation: Add fresh, phenol (B47542) red-free medium to the cells. Irradiate the cells with light of a wavelength appropriate for this compound activation (e.g., using a specific LED array) for a predetermined time to deliver a specific light dose (J/cm²).
-
Post-Irradiation Incubation: Return the cells to the incubator for various time points (e.g., 2, 4, 8, 24 hours) before harvesting for downstream analysis.
Protocol 2: Western Blot Analysis of UPR Markers
-
Cell Lysis: After the post-irradiation incubation, place the culture plates on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-PERK, p-IRE1α, cleaved ATF6, CHOP, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: RT-PCR for XBP1 Splicing
-
RNA Extraction: Harvest cells at the desired time points post-PDT and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Gel Electrophoresis: Resolve the PCR products on a high-resolution agarose (B213101) or polyacrylamide gel. The unspliced and spliced forms will appear as distinct bands of different sizes.
Conclusion
This compound represents a promising therapeutic agent that leverages the induction of ER stress to selectively eliminate cancer cells. A thorough understanding of its interaction with the UPR pathways is crucial for its clinical development and for designing rational combination therapies. The methodologies and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals working to unravel the full potential of this compound and other ER-targeting cancer therapies.
Synthesis and Chemical Structure of ADPM06: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADPM06 is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene class of compounds. It has demonstrated significant potential in photodynamic therapy (PDT), a treatment modality that utilizes a photosensitizing agent and light to induce cell death in cancerous tissues. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which trigger a cascade of cellular events culminating in apoptosis.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical structure, and the molecular signaling pathways it modulates.
Chemical Structure and Properties
This compound, with the chemical name 1,7-bis(4-bromophenyl)-3,5-bis(4-methoxyphenyl)-BF2-azadipyrromethene, possesses a unique molecular architecture that underpins its photophysical and biological properties.
| Property | Value |
| Molecular Formula | C34H24BBr2F2N3O2 |
| Molecular Weight | 715.19 g/mol |
| CAS Number | 1021493-78-6 |
| Appearance | Dark blue-black solid |
| Core Structure | BF2-chelated azadipyrromethene |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a chalcone (B49325), followed by the construction of the azadipyrromethene core, and finally, chelation with a boron difluoride (BF2) group.
Experimental Protocols
Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)
-
Reaction Setup: To a solution of 4-bromoacetophenone (1.0 eq) and 4-methoxybenzaldehyde (B44291) (1.0 eq) in ethanol (B145695), add an aqueous solution of sodium hydroxide (B78521) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Work-up and Purification: The resulting precipitate is filtered, washed with cold ethanol, and then with water until the washings are neutral. The crude product is recrystallized from ethanol to yield the pure chalcone.
Step 2: Synthesis of 1,7-bis(4-bromophenyl)-3,5-bis(4-methoxyphenyl)azadipyrromethene
-
Reaction Setup: A mixture of the chalcone from Step 1 (1.0 eq) and nitromethane (B149229) (1.5 eq) in butanol is prepared. Diethylamine (0.5 eq) is added as a catalyst.
-
Reaction Conditions: The mixture is stirred at room temperature for 1 hour to facilitate the Michael addition, yielding a 1,3-diaryl-4-nitrobutan-1-one intermediate.
-
Cyclization: To the reaction mixture, add a large excess of ammonium (B1175870) acetate (B1210297) (approximately 35 eq).
-
Reaction Conditions: Heat the mixture to reflux for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent volume is reduced under vacuum. The precipitated dark solid is filtered and washed with ethanol to yield the crude azadipyrromethene. This product is often used in the next step without further purification.
Step 3: Synthesis of this compound (BF2 Chelation)
-
Reaction Setup: Dissolve the crude azadipyrromethene from Step 2 in anhydrous dichloromethane. Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (5.0 eq) to the solution.
-
Chelation: Slowly add boron trifluoride etherate (BF3•OEt2) (10.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 4-6 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.
Synthesis Workflow
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects through photodynamic therapy by inducing apoptosis. The primary mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). This ultimately triggers the caspase-dependent apoptotic pathway.
This compound-Induced Apoptotic Signaling Pathway
Upon irradiation with light, this compound in the presence of oxygen generates highly reactive singlet oxygen. This initiates a cascade of events starting with oxidative stress, primarily affecting the endoplasmic reticulum.
-
ROS Generation and ER Stress: The accumulation of ROS disrupts protein folding within the ER, leading to ER stress.
-
Unfolded Protein Response (UPR) Activation: ER stress activates the UPR sensor protein, inositol-requiring enzyme 1 (IRE1).
-
XBP1 Splicing: Activated IRE1 acts as an endoribonuclease, splicing the mRNA of X-box binding protein 1 (XBP1). This spliced XBP1 (XBP1s) is a potent transcription factor.
-
Caspase Activation: The signaling cascade, amplified by ER stress, converges on the activation of initiator caspases, such as caspase-9.
-
Executioner Caspase Activation: Initiator caspases then cleave and activate executioner caspases, most notably caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 32.5 | [3] |
| HeLa | Cervical Cancer | 11.4 | [4] |
| MCF-7 | Breast Cancer | 2.4 | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as light dose and incubation time.
Conclusion
This compound is a promising photosensitizer with a well-defined synthetic route and a mechanism of action that involves the induction of apoptosis through ROS-mediated ER stress. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of photodynamic therapy and drug development. Further investigation into the in vivo efficacy and safety profile of this compound will be crucial for its potential translation into clinical applications.
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In Vivo Biodistribution and Pharmacokinetics of ADPM06: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADPM06, a novel non-porphyrin photosensitizer from the BF2-chelated tetraaryl-azadipyrromethene class, has demonstrated significant potential in preclinical studies for vascular-targeted photodynamic therapy (PDT). A thorough understanding of its in vivo behavior, specifically its biodistribution and pharmacokinetic profile, is critical for the optimization of treatment protocols and further clinical development. This technical guide provides a comprehensive overview of the available data on the in vivo biodistribution and pharmacokinetics of this compound, compiled from key preclinical studies. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals working with this promising therapeutic agent.
Quantitative Biodistribution Data
The in vivo distribution of this compound has been investigated using two primary imaging modalities: fluorescence imaging and positron emission tomography (PET) with a radiolabeled analog, [¹⁸F]this compound. The data from these studies provide insights into the organ-level accumulation and clearance of the photosensitizer.
Fluorescence Imaging Biodistribution in Tumor-Bearing Mice
In a study utilizing Balb/C nude mice bearing subcutaneous MDA-MB-231-luc human breast adenocarcinoma tumors, the biodistribution of this compound (2 mg/kg, intravenous injection) was quantified by measuring its inherent fluorescence in excised organs at various time points post-injection.
Table 1: Quantitative Analysis of this compound Biodistribution by Fluorescence Imaging
| Organ | 15 min | 1 h | 4 h | 8 h | 24 h | 48 h |
| Lung | Peak | Baseline | Cleared | |||
| Heart | Peak | Baseline | Cleared | |||
| Spleen | Peak | Baseline | Cleared | |||
| Tumor | Peak | Baseline | Cleared | |||
| Kidney | Peak | Baseline | Cleared | |||
| Liver | Peak | Baseline | Cleared |
Note: Specific quantitative values for fluorescence intensity (e.g., in photons/sec/cm²/sr) were presented graphically in the source study. The table indicates the time of peak fluorescence and clearance trends as described.
Fluorescence intensity in most organs, including the tumor, peaked rapidly at 15 minutes post-injection, suggesting rapid distribution.[1] The liver showed a slightly delayed peak at 1 hour.[1] Encouragingly for a therapeutic agent, the fluorescence levels in all organs returned to baseline within 24 hours and the agent appeared to be cleared from the animal by 48 hours, indicating a favorable clearance profile that could minimize potential long-term photosensitivity.[1]
Radiolabeled [¹⁸F]this compound Biodistribution in Mice
To further elucidate the initial uptake and biodistribution, a study was conducted using [¹⁸F]this compound in male ddY mice. The radioactivity in various organs was measured at different time points after intravenous injection.
Table 2: Biodistribution of [¹⁸F]this compound in Male ddY Mice (% Injected Dose per Gram - %ID/g)
| Organ | 5 min | 15 min | 30 min | 60 min | 120 min |
| Blood | 2.88 ± 0.49 | 2.13 ± 0.29 | 1.63 ± 0.19 | 1.09 ± 0.13 | 0.61 ± 0.08 |
| Heart | 2.76 ± 0.44 | 1.83 ± 0.27 | 1.25 ± 0.19 | 0.77 ± 0.10 | 0.42 ± 0.06 |
| Lung | 5.13 ± 0.82 | 3.19 ± 0.48 | 2.08 ± 0.32 | 1.25 ± 0.17 | 0.68 ± 0.10 |
| Liver | 11.5 ± 1.8 | 10.8 ± 1.5 | 9.53 ± 1.3 | 7.14 ± 0.9 | 4.58 ± 0.59 |
| Spleen | 2.37 ± 0.38 | 1.74 ± 0.26 | 1.29 ± 0.20 | 0.86 ± 0.12 | 0.50 ± 0.07 |
| Pancreas | 1.98 ± 0.32 | 1.41 ± 0.21 | 1.03 ± 0.16 | 0.68 ± 0.09 | 0.39 ± 0.05 |
| Stomach | 1.32 ± 0.21 | 1.05 ± 0.16 | 0.82 ± 0.13 | 0.55 ± 0.08 | 0.32 ± 0.04 |
| Small Intestine | 2.45 ± 0.39 | 2.18 ± 0.33 | 1.95 ± 0.29 | 1.63 ± 0.23 | 1.18 ± 0.16 |
| Kidney | 4.87 ± 0.78 | 3.89 ± 0.58 | 3.12 ± 0.47 | 2.21 ± 0.31 | 1.36 ± 0.19 |
| Muscle | 1.51 ± 0.24 | 1.12 ± 0.17 | 0.85 ± 0.13 | 0.58 ± 0.08 | 0.34 ± 0.05 |
| Bone (Thigh) | 3.11 ± 0.50 | 3.45 ± 0.52 | 3.68 ± 0.55 | 3.81 ± 0.54 | 3.75 ± 0.53 |
| Brain | 0.28 ± 0.04 | 0.19 ± 0.03 | 0.14 ± 0.02 | 0.09 ± 0.01 | 0.05 ± 0.01 |
Data presented as mean ± standard deviation (n=4 per time point). Adapted from Kawamura et al., 2023.
The radiolabeling study revealed a rapid initial uptake in well-perfused organs such as the lungs, liver, and kidneys.[2] Radioactivity levels in most tissues gradually decreased over the 120-minute study period.[2] Notably, the bone showed the highest accumulation of [¹⁸F]this compound over time.[2] Co-injection of a blocking dose of non-radioactive this compound resulted in significantly increased radioactivity levels in the blood and brain, suggesting that the uptake in other tissues may be a saturable process.[2]
Pharmacokinetics
As of the latest available literature, specific pharmacokinetic parameters for this compound, such as its elimination half-life (t½), clearance (CL), and volume of distribution (Vd), have not been explicitly reported. The term "pharmacokinetics" in the context of the reviewed studies is used more broadly to describe the general time course of distribution and clearance based on imaging data. Further dedicated pharmacokinetic studies are required to quantify these crucial parameters.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these pivotal studies.
In Vivo Fluorescence Imaging Biodistribution
-
Animal Model: Balb/C nude mice bearing subcutaneous MDA-MB-231-luc human breast adenocarcinoma tumors.
-
Drug Formulation and Administration: this compound was dissolved in a vehicle of phosphate-buffered saline (PBS) and Cremophor EL. A dose of 2 mg/kg was administered via intravenous injection into the tail vein.
-
Imaging and Quantification: At specified time points (15 minutes, 1, 4, 8, 24, and 48 hours) post-injection, mice were euthanized. The lungs, heart, spleen, tumor, kidneys, and liver were excised. The inherent fluorescence of this compound in the organs was measured using an in vivo imaging system. The fluorescence intensity was quantified and expressed as photons per second per square centimeter per steradian (photons/sec/cm²/sr).
[¹⁸F]this compound Radiosynthesis and In Vivo Biodistribution
-
Radiosynthesis: [¹⁸F]this compound was synthesized via a Lewis acid-assisted isotopic ¹⁸F-¹⁹F exchange reaction.
-
Animal Model: Male ddY mice (5 weeks old).
-
Drug Administration: [¹⁸F]this compound (approximately 100 kBq) was administered intravenously via the tail vein.
-
Biodistribution Analysis: At 5, 15, 30, 60, and 120 minutes post-injection, mice were euthanized. Blood and major organs were collected, weighed, and the radioactivity was measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams were generated using the DOT language.
References
ADPM06 for Photodynamic Therapy of Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADPM06 is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene class, demonstrating significant potential for the photodynamic therapy (PDT) of solid tumors. Preclinical studies have revealed its potent cytotoxic activity in various cancer cell lines, including those resistant to conventional therapies. This compound-mediated PDT induces a multi-faceted cell death mechanism, primarily through the induction of apoptosis and endoplasmic reticulum (ER) stress. In vivo, this compound exhibits impressive tumor ablation capabilities with a favorable safety profile, positioning it as a promising candidate for further translational development. This technical guide provides an in-depth overview of the core data, experimental protocols, and mechanisms of action associated with this compound.
Core Data and Efficacy
This compound has demonstrated significant efficacy in both in vitro and in vivo models of solid tumors. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of this compound-PDT
| Cell Line | Cancer Type | This compound Concentration | Light Dose | Outcome |
| MDA-MB-231 | Breast Cancer | 150 nM | 16 J/cm² | >90% reduction in clonogenicity[1] |
| HeLa | Cervical Cancer | 1.5 µM (EC50) | Not Specified | 50% reduction in cell viability |
| MRC5 | Normal Lung Fibroblast | 1.6 µM (EC50) | Not Specified | 50% reduction in cell viability |
Table 2: In Vivo Efficacy of this compound-PDT
| Tumor Model | Animal Model | This compound Dosage | Light Fluence | Drug-Light Interval | Outcome |
| Mammary Tumor Xenograft | Not Specified | 2 mg/kg | 150 J/cm² | < 5 minutes | Tumor ablation in 71% of animals[2] |
| LLC/1 Syngeneic Murine Tumor | Not Specified | 2 mg/kg | 150 J/cm² | Short | Mass tumor necrosis within 72-96 hours[3] |
| MDA-MB-231-GFP Xenograft | Not Specified | 2 mg/kg | 150 J/cm² | Short | Significant tumor ablation[3] |
Mechanism of Action
This compound-mediated PDT elicits a robust anti-tumor response through a combination of cellular and vascular effects. The primary mechanism of cell death is apoptosis, initiated by the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.
Upon photoactivation, this compound, which localizes to the ER, generates ROS, leading to the unfolded protein response (UPR). This is characterized by the activation of the inositol-requiring protein 1 (IRE1), which catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, under severe or prolonged ER stress induced by this compound-PDT, the UPR shifts towards a pro-apoptotic signaling cascade. This involves the activation of a caspase cascade, ultimately leading to programmed cell death.
Figure 1. Signaling pathway of this compound-mediated PDT leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
This protocol is designed to assess the long-term survival of cancer cells following this compound-PDT.
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that allows for the formation of distinct colonies (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the culture medium with a fresh medium containing 150 nM this compound. Incubate the cells for a predetermined period (e.g., 4 hours) under standard cell culture conditions. Include control wells with a medium lacking this compound.
-
Photoactivation: Following incubation, replace the medium with a fresh photosensitizer-free medium. Irradiate the cells with a 670 nm light source to deliver a total light dose of 16 J/cm². Control wells should include cells treated with this compound but not irradiated, and cells that are irradiated but not treated with this compound.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (containing >50 cells) in each well. Calculate the surviving fraction for each treatment group relative to the untreated control.
Figure 2. Experimental workflow for the in vitro clonogenic assay.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the activation of key proteins in the apoptotic pathway.
-
Sample Preparation: Treat MDA-MB-231 cells with this compound-PDT as described in the cytotoxicity assay. At various time points post-treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, BiP, and phospho-eIF2α) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound-PDT in a murine xenograft model.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into four groups: (1) Vehicle control, (2) this compound alone (2 mg/kg), (3) Light alone (150 J/cm²), and (4) this compound-PDT (2 mg/kg this compound + 150 J/cm² light).
-
This compound Administration and Photoactivation: Administer this compound intravenously via the tail vein. Within 5 minutes of administration, irradiate the tumor area with a 670 nm laser at a fluence rate of 700 mW/cm² to deliver a total fluence of 150 J/cm².[1]
-
Tumor Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Efficacy Assessment: Monitor the mice for tumor growth delay, tumor regression, and overall survival. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Figure 3. Experimental workflow for the in vivo efficacy study.
Conclusion
This compound is a promising new photosensitizer for the photodynamic therapy of solid tumors. Its potent in vitro and in vivo efficacy, coupled with a well-defined mechanism of action involving apoptosis and ER stress, provides a strong rationale for its continued clinical development. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing this compound towards clinical application.
References
Unraveling the Core of ADPM06: A Technical Guide to its Nonporphyrin Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
ADPM06 emerges as a promising, novel nonporphyrin photodynamic therapy (PDT) agent, distinguished by its BF2-chelated tetraaryl-azadipyrromethene core.[1][2][3] This technical guide delves into the fundamental nonporphyrin structure of this compound, its mechanism of action, and the experimental framework used to elucidate its therapeutic potential.
Chemical and Physical Properties
This compound, with the chemical formula C34H24BBr2F2N3O2, is systematically named 5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene.[4] Its structure is characterized by a BF2-chelated aza-dipyrromethene moiety.[2]
| Property | Value |
| Molecular Weight | 715.2 g/mol [4] |
| Molecular Formula | C34H24BBr2F2N3O2[4][5] |
| CAS Number | 490035-90-0[4][6] |
Mechanism of Action: Endoplasmic Reticulum-Centric Apoptosis
This compound's therapeutic effect is initiated by its localization within the endoplasmic reticulum (ER) of cancer cells.[1] Upon irradiation with light, typically at 670 nm, this compound generates reactive oxygen species (ROS), which are the primary instigators of a cascade of cellular events leading to cell death.[1][7][8] This process is notably independent of the p53 tumor suppressor status.[1][7][8]
The accumulation of ROS induces significant ER stress, triggering the unfolded protein response (UPR).[1][6] A key event in this response is the rapid processing of XBP1 mRNA, catalyzed by the activated inositol-requiring protein 1 (IRE1).[6] This leads to the upregulation of ER chaperone proteins like immunoglobulin binding protein (BiP) in an attempt to restore homeostasis.[1] However, under the sustained stress induced by this compound-PDT, the UPR ultimately fails, leading to the initiation of a well-orchestrated apoptotic response.[1] This apoptotic pathway is mediated by the activation of various caspases.[1][7][8]
Caption: Signaling pathway of this compound-mediated photodynamic therapy.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Cell Viability (MTT Assay)[1]
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in appropriate well plates and allow them to adhere.
-
Drug Incubation: Administer this compound at varying concentrations (e.g., 1 x 10⁻⁹ M to 1 x 10⁻⁵ M) and incubate for 3 hours to allow for maximal intracellular uptake.
-
Washing: Remove the media containing this compound and wash the cells with Phosphate Buffered Saline (PBS).
-
Irradiation: Irradiate the cells with a light source (e.g., Waldmann PDT 1200 L) at a specific fluence (e.g., 16 J/cm²) and fluence rate (e.g., 92.8 mW/cm²) within a bandwidth of 600–750 nm.
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength to determine cell viability.
Clonogenic Survival Assay[1]
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with a specific concentration of this compound (e.g., 150 nM) and light fluence (e.g., 16 J/cm²).
-
Cell Seeding: Seed a known number of treated cells into new culture dishes.
-
Incubation: Incubate the cells for a period sufficient for colony formation (typically 7-14 days).
-
Staining: Fix and stain the colonies with a suitable dye (e.g., crystal violet).
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the surviving fraction by normalizing the number of colonies in the treated groups to the number of colonies in the untreated control group.
Caption: A generalized workflow for in vitro evaluation of this compound.
In Vivo Photodynamic Therapy Protocol[1]
-
Animal Model: Utilize appropriate tumor-bearing animal models (e.g., mice with MDA-MB-231 xenografts).
-
Drug Administration: Inject this compound intravenously (e.g., via the lateral tail vein) at a specific dose (e.g., 2 mg/kg) in a suitable solvent (e.g., PBS/CrEL).
-
Irradiation: Perform irradiation less than 5 minutes after injection to coincide with maximal tumor concentration of this compound. Use a diode laser with a specific wavelength (e.g., 670 nm) to deliver a defined total fluence (e.g., 150 J/cm²) at a specific fluence rate (e.g., 700 mW/cm²) uniformly over the tumor area.
-
Monitoring: Monitor tumor response and animal well-being post-treatment.
Quantitative Data Summary
| Experiment Type | Cell Line/Model | This compound Concentration/Dose | Light Fluence | Outcome |
| Clonogenic Assay | MDA-MB-231 | 150 nM | 16 J/cm² | >90% reduction in clonogenic ability[1] |
| In Vivo Efficacy | Mammary tumor-bearing animals | 2 mg/kg | 150 J/cm² | Tumor ablation in 71% of animals[9] |
| In Vitro Efficacy | HeLa | 1.5 x 10⁻⁶ M (EC50) | Not Specified | Retained considerable efficacy under hypoxic conditions[6] |
| In Vitro Efficacy | MRC5 | 1.6 x 10⁻⁶ M (EC50) | Not Specified | Retained considerable efficacy under hypoxic conditions[6] |
Conclusion
This compound represents a significant advancement in the development of nonporphyrin-based photodynamic therapy agents. Its well-defined chemical structure, coupled with a distinct mechanism of action centered on ER stress and subsequent apoptosis, provides a solid foundation for its further translational development. The experimental data robustly supports its potent anti-cancer efficacy both in vitro and in vivo. This guide provides a comprehensive overview for researchers and clinicians interested in the continued exploration and potential application of this novel photosensitizer.
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 490035-90-0 | Benchchem [benchchem.com]
- 3. Azadipyrromethene - Wikipedia [en.wikipedia.org]
- 4. Adpm-06 | C34H24BBr2F2N3O2 | CID 71587749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ADPM-06 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ADPM06: A Novel Nonporphyrin Photosensitizer for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ADPM06 is a novel, synthetically developed, nonporphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene (ADPM) family. It has emerged as a promising agent for photodynamic therapy (PDT) in cancer research due to its potent phototoxicity, efficacy in preclinical models, and unique mechanism of action. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation, intended for researchers and professionals in the field of oncology and drug development.
Core Properties of this compound
This compound is characterized by its distinct chemical structure that facilitates efficient generation of reactive oxygen species (ROS) upon photoactivation.
| Property | Description |
| Chemical Class | BF2-chelated tetraaryl-azadipyrromethene (ADPM) |
| Molecular Formula | C₃₄H₂₄BBr₂F₂N₃O₂ |
| Appearance | Data not available in the search results. |
| Solubility | Data not available in the search results. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available in the search results. |
In Vitro Efficacy of this compound-PDT
Photodynamic therapy utilizing this compound has demonstrated significant cytotoxic effects across various cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cell viability by 50% upon light activation.
| Cancer Type | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| Breast Cancer | MDA-MB-231 | In the micromolar range | 16 | [1] |
| Various Human Tumors | Multiple | In the nano-molar to micro-molar range | Data not available | [1] |
Note: Specific IC50 values across a broad panel of cancer cell lines are not consistently reported in the available literature.
In Vivo Efficacy of this compound-PDT
Preclinical studies using mouse xenograft models have shown the potent anti-tumor activity of this compound-mediated PDT.
| Tumor Model | Treatment Protocol | Key Findings | Reference |
| MDA-MB-231 Xenograft | 2 mg/kg this compound (i.v.) + 150 J/cm² light | Significant tumor growth inhibition observed. | |
| Various Models | Data not available in a structured format | Elicits impressive complete response rates with a short drug-light interval. |
Note: Detailed quantitative data on tumor growth inhibition (e.g., percentage of inhibition, p-values) are not consistently available in a tabular format in the reviewed literature.
Mechanism of Action
The anticancer effect of this compound-PDT is primarily driven by the generation of cytotoxic reactive oxygen species (ROS), which in turn triggers a cascade of cellular events leading to apoptosis. A key feature of this compound's mechanism is the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
Signaling Pathway of this compound-PDT
The following diagram illustrates the proposed signaling cascade initiated by this compound-mediated photodynamic therapy.
Upon activation by light of a specific wavelength, this compound generates ROS, which induces ER stress and activates the UPR. This involves the activation of the IRE1α and PERK pathways, leading to the splicing of XBP1 mRNA and phosphorylation of eIF2α, respectively. These signaling events ultimately converge to trigger apoptosis, characterized by the activation of caspases.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound-PDT.
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after PDT treatment.
Materials:
-
This compound stock solution
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Light source with appropriate wavelength and power density
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed cells in 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well, depending on the cell line's plating efficiency). Allow cells to attach overnight.
-
Incubate the cells with varying concentrations of this compound in complete medium for a predetermined time (e.g., 4-24 hours) in the dark.
-
Wash the cells with PBS to remove excess this compound.
-
Add fresh, drug-free medium to each well.
-
Irradiate the cells with a specific light dose (e.g., 16 J/cm²). Include a dark control (this compound without light) and a light-only control (no this compound).
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
This compound stock solution
-
Cancer cell line
-
Complete cell culture medium
-
Light source
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound and light as described for the clonogenic assay.
-
At desired time points post-PDT (e.g., 4, 8, 12, 24 hours), harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Intracellular ROS Detection using DCFH-DA
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
This compound stock solution
-
Cancer cell line
-
Complete cell culture medium
-
Light source
-
DCFH-DA stock solution (in DMSO)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate with a clear bottom and allow them to attach overnight.
-
Wash the cells with serum-free medium.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh medium containing this compound and incubate for the desired duration in the dark.
-
Immediately before light exposure, acquire a baseline fluorescence reading (Excitation: ~485 nm, Emission: ~535 nm).
-
Expose the cells to the desired light dose.
-
Immediately after irradiation, and at subsequent time points, measure the fluorescence intensity.
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.
Conclusion
This compound is a highly promising photosensitizer for cancer therapy, demonstrating significant efficacy in preclinical models. Its unique mechanism, involving the induction of ER stress and the UPR, offers a distinct advantage and a potential avenue for overcoming resistance to conventional therapies. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel photosensitizers. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
A Technical Guide to ADPM06: A Novel Photosensitizer for Photodynamic Therapy
Introduction
ADPM06 is an investigational non-porphyrin, azadipyrromethene-based photosensitizer developed for photodynamic therapy (PDT), a treatment modality for cancer.[1][2][3] Unlike traditional genomics subjects, this compound is a synthetic molecule and not a gene or protein. Therefore, its role is not in "functional genomics" but as a therapeutic agent that, upon activation by light, induces cytotoxic effects in cancer cells. This guide provides a detailed overview of its mechanism of action, experimental evaluation, and therapeutic potential for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's therapeutic effect is initiated by its activation with light of a specific wavelength. It exhibits excellent photochemical and photophysical properties for a photosensitizer.[4] Once administered, this compound localizes within the cytosolic compartment of tumor cells, with a notable accumulation in the endoplasmic reticulum and, to a lesser extent, the mitochondria.[1] Upon irradiation, the activated this compound generates reactive oxygen species (ROS), which are highly cytotoxic and lead to cell death.
The primary mode of cell death induced by this compound-PDT is apoptosis, which has been observed to be independent of the p53 tumor suppressor status, suggesting a broad applicability across different cancer types.[1] Furthermore, this compound-PDT initiates endoplasmic reticulum stress and can also impact tumor vasculature, leading to a reduction in tumor perfusion and metabolism.[1] A key advantage of this compound is its efficacy even under hypoxic conditions, a common feature of the tumor microenvironment that often confers resistance to other therapies.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated photodynamic therapy.
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | Not Specified | >90% reduction in clonogenicity with 150 J/cm² light dose.[1] |
| Various | Broad Range | Nano-molar range | No discernible activity bias for a specific cell type.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Outcome |
|---|
| Mice | Mammary Tumors | 2 mg/kg this compound + Light Irradiation | Tumor ablation in 71% of animals.[1] |
Experimental Protocols
The study of this compound and other photosensitizers involves a range of standard and specialized experimental protocols.
1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration of this compound and the light dose required to kill cancer cells.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Incubate cells with varying concentrations of this compound for a specified period.
-
Wash the cells to remove excess compound.
-
Expose the cells to a specific wavelength and dose of light.
-
Return cells to the incubator for 24-48 hours.
-
Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
2. Apoptosis Assays
-
Objective: To determine if this compound-PDT induces apoptosis.
-
Methodology (Flow Cytometry with Annexin V/Propidium Iodide):
-
Treat cells with this compound and light as described above.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
3. In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of this compound-PDT in a living organism.
-
Methodology (Xenograft Mouse Model):
-
Inject human cancer cells subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
Administer this compound to the mice, typically via intravenous injection.
-
After a specific drug-light interval, irradiate the tumor area with light of the appropriate wavelength.
-
Monitor tumor size and animal health over time.
-
At the end of the study, tumors can be excised for histological and molecular analysis.
-
The workflow for evaluating a novel photosensitizer like this compound is depicted in the diagram below.
This compound is a promising novel photosensitizer for photodynamic therapy with potent anti-cancer activity demonstrated in a range of preclinical models.[1][4] Its ability to induce apoptosis irrespective of p53 status and its efficacy in hypoxic conditions make it an exciting candidate for further translational development.[1] The continued investigation of this compound and similar compounds holds significant potential for advancing cancer treatment.
References
Investigating the IC50 of ADPM06 in Different Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic effects of ADPM06, a novel non-porphyrin photodynamic therapy (PDT) agent. The document summarizes available data on its potency in cancer cell lines, details standard experimental protocols for determining its half-maximal inhibitory concentration (IC50), and visualizes the key signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Compound | Method | Endpoint | Result | Notes |
| MDA-MB-231 | This compound | Clonogenic Assay | Long-term survival | >90% loss of clonogenic potential at 150 nM with 16 J/cm² light irradiation | This concentration and light dose were used for subsequent in vitro experiments in the cited study. |
Note: The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cancer research, it is the concentration of a drug that is required for 50% inhibition of cancer cell viability. The lack of a standardized, multi-cell line IC50 table for this compound highlights a gap in the current publicly available data.
Experimental Protocols: Determining IC50
The following are detailed methodologies for two common colorimetric assays used to determine the IC50 of a compound like this compound. These assays measure cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
PDT Activation: For a photosensitizer like this compound, expose the cells to a specific wavelength and dose of light at a defined time point during the incubation.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound in complete culture medium to the wells. Include vehicle and blank controls.
-
Incubation: Incubate the plate for the desired duration.
-
PDT Activation: Expose the cells to the appropriate light source and dose.
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Mandatory Visualization
Experimental Workflow for IC50 Determination
This compound-Mediated Apoptotic Signaling Pathway
ADPM06: A Novel Photodynamic Agent Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ADPM06 is an emerging, novel, non-porphyrin photodynamic therapy (PDT) agent demonstrating significant potential in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action and its effects on the tumor microenvironment (TME). This compound-mediated PDT induces a robust, well-orchestrated apoptotic response in tumor cells, initiated by the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[1][2] While direct studies on the comprehensive impact of this compound on the TME are emerging, the broader effects of PDT suggest a significant immunomodulatory role. This guide synthesizes the available data on this compound and contextualizes it within the known immunological consequences of PDT, offering insights for researchers and drug development professionals.
Introduction to this compound and Photodynamic Therapy
Photodynamic therapy is a clinically approved cancer treatment modality that utilizes a photosensitive compound, a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to tumor ablation.[3] this compound, a BF2-chelated tetraaryl-azadipyrromethene, is a next-generation photosensitizer with favorable photophysical and biological properties.[1] A key feature of this compound is its partial reduction in light-induced activity under hypoxic conditions, a common characteristic of the tumor microenvironment, giving it a potential advantage over other photosensitizers.[3]
Core Mechanism of Action: Induction of Apoptosis
This compound-mediated PDT triggers a well-orchestrated apoptotic cascade in cancer cells. The primary mechanism is initiated by the generation of ROS upon light activation, which leads to significant cellular damage, particularly within the endoplasmic reticulum.[1][2]
ROS Generation and Endoplasmic Reticulum Stress
Upon irradiation, this compound efficiently generates ROS, which are the key instigators of the apoptotic response.[1][2] The initial site of this PDT-induced damage is the endoplasmic reticulum, leading to a rapid ER stress response and the activation of the unfolded protein response (UPR).[1][2]
Caspase Activation Cascade
The ER stress induced by this compound-PDT initiates a downstream caspase activation cascade. This involves the proteolytic processing and activation of initiator caspases, such as caspase-9 and caspase-8, followed by the activation of executioner caspases, including caspase-7 and caspase-3.[1] The activation of these caspases culminates in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1] This apoptotic response has been observed to be independent of the p53 tumor suppressor status.[1][2]
Caption: Signaling Pathway of this compound-Induced Apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
| Cell Line | This compound Concentration (nM) | Light Fluence (J/cm²) | Effect | Reference |
| MDA-MB-231 | 150 | 16 | >90% loss in clonogenic potential | [1] |
| Caspase | Time of Activation (post-PDT) | Detection Method | Reference |
| Caspase-9 | 2 hours | Western Blot | [1] |
| Caspase-8 | 4 hours | Western Blot | [1] |
| Caspase-7 | 2 hours | Western Blot | [1] |
| Caspase-3 | 4 hours | Western Blot | [1] |
| Animal Model | This compound Dose (mg/kg) | Light Fluence (J/cm²) | Observed Effect | Reference |
| LLC/1 syngeneic murine tumor model | 2 | 150 | Mass tumor necrosis within 72-96 hours | [4] |
| MDA-MB-231-GFP xenograft model | 2 | 150 | Significant tumor ablation and reduction in tumor fluorescence | [4] |
Effect on the Tumor Microenvironment (TME)
While specific studies on the comprehensive effects of this compound on the TME are limited, the known consequences of photodynamic therapy provide a framework for its potential impact. PDT is recognized for its ability to induce an acute inflammatory response and modulate the immune landscape within the tumor.[5][6]
Induction of an Inflammatory Response
PDT-induced cell death, particularly immunogenic cell death (ICD), leads to the release of damage-associated molecular patterns (DAMPs), which act as danger signals to the innate immune system.[7][8][9] This initiates an acute inflammatory response characterized by the infiltration of various immune cells.[5][6] This inflammatory milieu can shift the immunosuppressive TME to a more immune-supportive state.
Impact on Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages are key components of the TME that can either promote or inhibit tumor growth. PDT has been shown to selectively destroy M2-like pro-tumoral TAMs, which often accumulate photosensitizers.[10] Following their depletion, there is an influx of new macrophages that can adopt a pro-inflammatory M1-like phenotype, contributing to the anti-tumor immune response.[10] Some novel PDT strategies are even designed to specifically target TAMs.[11][12]
Modulation of Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells are immature myeloid cells that suppress T-cell responses. While direct evidence for this compound is unavailable, the inflammatory cytokines produced following PDT could potentially influence the differentiation and function of MDSCs, although this area requires further investigation.
Effects on Cancer-Associated Fibroblasts (CAFs)
Cancer-associated fibroblasts contribute to the desmoplastic stroma that can impede drug delivery and immune cell infiltration. Studies have shown that PDT can induce necrosis in fibroblasts within the tumor stroma.[13] Furthermore, some research suggests that PDT can reverse the activated phenotype of CAFs, potentially reducing their pro-tumoral functions.[14]
Cytokine Profile Modulation
PDT is known to induce the production of a variety of pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, MIP-2, and KC.[15][16] These signaling molecules play a crucial role in the recruitment and activation of immune cells, further amplifying the anti-tumor immune response. However, PDT can also transiently reduce the responsiveness of surviving cells to certain cytokines.[17]
Caption: Potential Effects of this compound-PDT on the TME.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the primary research of this compound.
In Vitro Clonogenic Assay
Caption: Workflow for In Vitro Clonogenic Assay.
-
Cell Seeding: MDA-MB-231 cells are seeded in 6-well plates and allowed to attach for 24 hours.
-
Photosensitizer Incubation: Cells are incubated with varying concentrations of this compound for 24 hours.
-
Irradiation: Following incubation, the cells are irradiated with a specific light fluence (e.g., 16 J/cm²).
-
Re-seeding: Cells are then trypsinized, counted, and re-seeded at a low density in fresh medium.
-
Colony Formation: The cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the plating efficiency of treated cells to that of untreated controls.
Western Blot for Caspase Activation
-
Protein Extraction: Following this compound-PDT treatment at various time points, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[18]
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis on a 10-15% gel.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for at least one hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the cleaved (active) forms of caspases (e.g., cleaved caspase-3, -7, -8, -9) and PARP overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ROS Detection Assay
-
Cell Seeding: Adherent cells are seeded in a multi-well plate and allowed to attach overnight.
-
DCFDA Staining: The cells are washed and then incubated with a 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 20 µM in serum-free media) for 30-45 minutes at 37°C in the dark.[19][20]
-
Treatment: The DCFDA solution is removed, and the cells are treated with this compound and subsequently irradiated.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately using a microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[19]
-
Data Analysis: The change in ROS levels is determined as a percentage of the control after subtracting the background fluorescence.
In Vivo Tumor Model
-
Tumor Implantation: Lewis lung carcinoma (LLC/1) cells or MDA-MB-231-GFP cells are subcutaneously injected into the flank of syngeneic or immunodeficient mice, respectively.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
This compound Administration: this compound is administered intravenously (e.g., at a dose of 2 mg/kg).[4]
-
Light Delivery: A short drug-light interval is applied, with the tumor area being irradiated with a specific light fluence (e.g., 150 J/cm²) immediately following this compound administration.[4]
-
Tumor Response Monitoring: Tumor growth is monitored over time by measuring tumor volume or, in the case of fluorescently labeled cells, by in vivo imaging systems.[4]
Conclusion and Future Directions
This compound is a promising novel photodynamic therapy agent with a well-defined mechanism of inducing apoptosis in cancer cells. While its direct impact on the tumor microenvironment is an area of active investigation, the known immunomodulatory effects of PDT suggest that this compound has the potential to reshape the TME from an immunosuppressive to an immune-supportive state. Future research should focus on detailed characterization of the this compound-induced changes in the TME, including the dynamics of immune cell infiltration, the cytokine and chemokine profiles, and the effects on stromal components. Such studies will be crucial for optimizing the therapeutic efficacy of this compound and for the rational design of combination therapies, for instance, with immune checkpoint inhibitors, to achieve durable anti-tumor responses.
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. The impact of photodynamic therapy on immune system in cancer – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune response after photodynamic therapy increases anti-cancer and anti-bacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting immunogenic cancer cell death by photodynamic therapy: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. mdpi.com [mdpi.com]
- 10. The impact of macrophage-cancer cell interaction on the efficacy of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor-associated macrophage-targeted photodynamic cancer therapy using a dextran sulfate-based nano-photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. The effect of ALA-PDT on reversing the activation of cancer-associated fibroblasts in cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of cytokines in photodynamic therapy-induced local and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Methodological & Application
ADPM06 dosage and light activation parameters for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo application of ADPM06, a novel non-porphyrin photosensitizer for photodynamic therapy (PDT). The following sections detail the recommended dosage, light activation parameters, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
This compound-mediated PDT induces tumor cell death primarily through the generation of reactive oxygen species (ROS), leading to apoptosis. Upon activation by light of a specific wavelength, this compound transfers energy to molecular oxygen, creating highly reactive singlet oxygen. This initiates a cascade of cellular events, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). A key event in this pathway is the activation of inositol-requiring enzyme 1 (IRE1), which mediates the splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that, in the context of severe ER stress induced by this compound-PDT, contributes to the activation of the apoptotic cascade.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for in vivo studies using this compound.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Dosage | 2 mg/kg | [1][2] |
| Administration Route | Intravenous (i.v.) | [1] |
| Vehicle | Saline containing 0.75% Tween 80 and 3% ethanol | [2] |
Table 2: Light Activation Parameters
| Parameter | Value | Reference |
| Wavelength | ~660 nm (Red Light) | [3] |
| Light Dose (Fluence) | 150 J/cm² | [1] |
| Power Density (Irradiance) | 100 mW/cm² (estimated) | |
| Irradiation Duration | 25 minutes (calculated) | |
| Drug-Light Interval | Immediately after administration | [1][2] |
Note: The wavelength is based on studies with similar photosensitizers. The power density is an estimated value based on typical in vivo PDT protocols, and the irradiation duration is calculated based on the light dose and power density (Duration = Light Dose / Power Density).
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study of this compound-PDT in a murine tumor model.
1. Animal Models and Tumor Induction
-
Animal Models: Female BALB/c nude mice (nu/nu) are a commonly used strain for xenograft studies.[4] For syngeneic models, C57BL/6 or BALB/c mice can be used with compatible murine tumor cell lines (e.g., LLC/1).[1][5]
-
Tumor Cell Lines: MDA-MB-231 (human breast adenocarcinoma) expressing green fluorescent protein (GFP) for non-invasive tumor monitoring is a suitable xenograft model.[1] Lewis Lung Carcinoma (LLC/1) is a relevant syngeneic model.[1]
-
Tumor Induction: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ tumor cells in 100 µL of sterile phosphate-buffered saline (PBS) or serum-free medium into the flank of the mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. Initiate treatment when tumors reach a volume of approximately 100-200 mm³.[3]
2. This compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). For injection, dilute the stock solution in the vehicle (saline with 0.75% Tween 80 and 3% ethanol) to achieve the final concentration for a 2 mg/kg dosage based on the animal's body weight.[2] The final injection volume is typically 100-200 µL.
-
Administration: Administer the this compound solution intravenously via the tail vein.
3. Light Activation Procedure
-
Light Source: A laser diode or a filtered lamp capable of emitting light at approximately 660 nm is required. The light should be delivered through a fiber optic cable with a microlens to ensure a uniform circular field of illumination over the tumor area.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) to ensure it remains immobile during irradiation.
-
Irradiation: Immediately after the intravenous injection of this compound, position the fiber optic to illuminate the entire tumor surface, including a small margin (2-3 mm) of the surrounding healthy tissue.[1] Deliver a total light dose of 150 J/cm² at a power density of approximately 100 mW/cm². The irradiation time will be approximately 25 minutes. Monitor the animal's vital signs throughout the procedure.
4. Post-Treatment Monitoring and Efficacy Assessment
-
Tumor Response: Monitor tumor volume every 2-3 days. A positive response is indicated by tumor growth delay, regression, or complete eradication.[1] For fluorescently labeled tumors, imaging can be performed to assess the reduction in fluorescence intensity as a measure of tumor ablation.[1]
-
Animal Welfare: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or skin photosensitivity at the treatment site.
-
Endpoint: The study endpoint is typically defined by a specific tumor volume, a predetermined time point, or signs of significant morbidity. Euthanize the animals at the endpoint and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualizations
Signaling Pathway of this compound-Mediated Photodynamic Therapy
Caption: this compound-PDT induced apoptosis signaling pathway.
Experimental Workflow for In Vivo this compound-PDT
Caption: In vivo experimental workflow for this compound-PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy exploiting the anti-tumor activity of mannose-conjugated chlorin e6 reduced M2-like tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADPM06 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADPM06 is a novel, non-porphyrin photodynamic therapy (PDT) agent belonging to the azadipyrromethene class of photosensitizers.[1] It has demonstrated significant potential in preclinical cancer models, inducing apoptosis in various human tumor cell lines with IC50 values in the micro-molar range.[1] The mechanism of action for this compound-mediated PDT involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to apoptosis through caspase activation.[2] This document provides detailed protocols for the dissolution, preparation, and application of this compound in common cell culture-based assays to assess its cytotoxic and apoptotic effects.
Data Presentation
| Parameter | Value | Reference |
| Chemical Class | Azadipyrromethene | [2] |
| Mechanism of Action | Induces Endoplasmic Reticulum (ER) Stress and Apoptosis upon photoactivation | [2] |
| In Vitro Efficacy | IC50 values in the micro-molar range in human tumor cells | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [3][4] |
| Stock Solution Conc. | 10 mM in 100% cell culture-grade DMSO | [3] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2] |
| Working Concentration | Dependent on cell line and experimental design (e.g., 150 nM for MDA-MB-231 cells) | [2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. DMSO is a common solvent for water-insoluble compounds used in cell culture.[3][5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Perform all subsequent steps in a laminar flow hood to maintain sterility.
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution.
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture-grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.[2]
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] This protocol is adapted for determining the cytotoxic effects of this compound-PDT.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Light source for photoactivation (with appropriate wavelength for this compound)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The following day, prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake of this compound.
-
Following incubation, expose the plate to a light source at the appropriate wavelength and fluence (e.g., 16 J/cm²) to activate the this compound. Keep a "dark toxicity" control plate that is treated with this compound but not exposed to light.
-
Return the plates to the incubator for a further incubation period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Materials:
-
Cells treated with this compound-PDT
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile, cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells of interest by treating them with this compound followed by photoactivation as described in the MTT assay protocol. Include appropriate controls (untreated, vehicle-treated, and light-only treated cells).
-
Harvest the cells (including both adherent and floating cells) and transfer them to flow cytometry tubes.
-
Centrifuge the cells at 400-600 x g for 5 minutes at room temperature, and discard the supernatant.[7]
-
Wash the cells once with cold PBS and centrifuge again.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[9] This can reveal cell cycle arrest induced by this compound-PDT.
Materials:
-
Cells treated with this compound-PDT
-
Sterile PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound-PDT as described previously and harvest them at desired time points.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C in 70% ethanol for several weeks.[9]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 30 minutes to degrade RNA.[10]
-
Add 400 µL of PI staining solution and mix well.
-
Incubate for 5-10 minutes at room temperature, protected from light.[9]
-
Analyze the samples on a flow cytometer using a linear scale for PI fluorescence. This will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Workflow for this compound cell culture experiments.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of solvents on the in vitro genotoxicity of TMPTA in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for In Vivo Imaging with Radiolabeled ADPM06
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of radiolabeled ADPM06 for in vivo imaging studies. The protocols are based on established methodologies for the radiolabeling of this compound with fluorine-18 (B77423) ([¹⁸F]) and subsequent positron emission tomography (PET) imaging to assess its biodistribution.
Introduction
This compound is a novel non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene class, which has shown significant promise for photodynamic therapy (PDT) in cancer treatment.[1][2][3][4][5][6] Molecular imaging techniques, such as PET, are invaluable for the non-invasive evaluation of the in vivo biodistribution and pharmacokinetics of photosensitizers like this compound.[1][2][3][4] By radiolabeling this compound with a positron-emitting radionuclide like ¹⁸F, researchers can quantitatively track its localization in real-time within a living organism, providing crucial information for optimizing PDT protocols and understanding its therapeutic efficacy and potential off-target effects.[2][3][4]
This document outlines the automated radiosynthesis of [¹⁸F]this compound and provides a detailed protocol for conducting in vivo biodistribution and PET imaging studies in mice.
Quantitative Data Summary
The biodistribution of [¹⁸F]this compound has been evaluated in mice, with the following tables summarizing the key quantitative findings from these studies.
Table 1: Radiosynthesis Parameters for [¹⁸F]this compound [2][3][4]
| Parameter | Value |
| Precursor (this compound) Amount | 0.4 µmol |
| Lewis Acid (Tin (IV) Chloride) | 200 µmol |
| Radiosynthesis Time | ~60 minutes |
| Radiochemical Purity | > 95% |
| Decay-Corrected Radiochemical Yield | 13 ± 2.7% (n=5) |
Table 2: Biodistribution of [¹⁸F]this compound in Male ddY Mice [2][3][4]
Data represents the mean radioactivity levels in various organs at different time points post-injection. The radioactivity in most organs, including the blood, heart, lungs, liver, pancreas, spleen, kidneys, muscle, and brain, was observed to decrease over the 120-minute period following initial uptake.[2][3][4] The small intestine showed an initial increase in radioactivity for the first 15 minutes, followed by a slight decrease.[2] A notable observation was the high uptake in the thighbone, which continued to increase throughout the 120-minute study, suggesting potential ¹⁸F-defluorination.[2][3][4]
| Organ | 15 min | 30 min | 60 min | 120 min |
| Blood | Decreasing | Decreasing | Decreasing | Decreasing |
| Heart | Decreasing | Decreasing | Decreasing | Decreasing |
| Lungs | Decreasing | Decreasing | Decreasing | Decreasing |
| Liver | Decreasing | Decreasing | Decreasing | Decreasing |
| Pancreas | Decreasing | Decreasing | Decreasing | Decreasing |
| Spleen | Decreasing | Decreasing | Decreasing | Decreasing |
| Kidneys | Decreasing | Decreasing | Decreasing | Decreasing |
| Small Intestine | Increasing | Slightly Decreasing | - | - |
| Muscle | Decreasing | Decreasing | Decreasing | Decreasing |
| Brain | Decreasing | Decreasing | Decreasing | Decreasing |
| Thighbone | Increasing | Increasing | Increasing | Increasing |
Table 3: Metabolite Analysis of [¹⁸F]this compound in Plasma [2][3]
| Time Point | % of Radioactivity as Intact [¹⁸F]this compound |
| 30 min post-injection | 76.3 ± 1.6% (n=3) |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound
This protocol describes the automated synthesis of [¹⁸F]this compound via a Lewis acid-assisted ¹⁸F-¹⁹F exchange reaction.[2][4]
Materials:
-
This compound precursor
-
Tin (IV) chloride (SnCl₄) solution (1.0 mol/L)
-
[¹⁸F]Fluoride in water
-
Sep-Pak Accell Plus QMA Carbonate Plus Light cartridge
-
Tetrabutylammonium (B224687) bicarbonate aqueous solution (1.5 mol/L)
-
Water for injection
-
Automated radiosynthesis module
-
Semi-preparative HPLC system with a C18 column
-
0.1% formic acid in water
-
UV-VIS detector (600 nm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the aqueous [¹⁸F]F⁻ solution through a Sep-Pak QMA cartridge to trap the fluoride.
-
Wash the cartridge with 1.5 mL of acetonitrile.
-
Elute the [¹⁸F]F⁻ from the cartridge using a mixture of 1.5 mol/L tetrabutylammonium bicarbonate solution (0.15 mmol, 0.1 mL) and acetonitrile (0.9 mL).
-
-
Azeotropic Drying:
-
Evaporate the solvent from the eluted [¹⁸F]F⁻ solution under a stream of nitrogen at 110°C.
-
Add 1.0 mL of acetonitrile and repeat the evaporation process twice to ensure complete drying.
-
-
Radiolabeling Reaction:
-
Prepare a reaction mixture containing this compound (0.4 µmol) in acetonitrile (0.6 mL) and 1.0 mol/L tin (IV) chloride solution (200 µmol, 0.2 mL).
-
Add the dried [¹⁸F]F⁻ to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
-
Purification:
-
Dilute the reaction mixture with 0.2 mL of water for injection.
-
Inject the diluted mixture onto a semi-preparative HPLC system.
-
Perform the purification using an InertSustainSwift C18 column with a mobile phase of acetonitrile/0.1% formic acid in water.
-
Monitor the elution profile with a UV-VIS detector at 600 nm and a radiation detector.
-
Collect the fraction corresponding to [¹⁸F]this compound.
-
-
Formulation:
-
Evaporate the collected HPLC fraction to dryness.
-
Reconstitute the purified [¹⁸F]this compound in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol (B145695) or another solubilizing agent).
-
Protocol 2: In Vivo Biodistribution and PET Imaging
This protocol outlines the procedure for assessing the biodistribution of [¹⁸F]this compound in mice and performing PET imaging studies.
Animal Model:
-
Male ddY mice or other appropriate tumor-bearing mouse models (e.g., female BALB/c-nu/nu mice with MDA-MB-231-HTB-26 tumors).[3]
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee protocols.
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Maintain the body temperature of the animals throughout the procedure.
-
-
Radiotracer Administration:
-
Administer a known amount of [¹⁸F]this compound (typically in the range of 1-10 MBq) to each mouse via intravenous injection (e.g., through the tail vein).
-
-
PET Imaging:
-
For dynamic or static PET imaging, place the anesthetized mouse in the scanner immediately after radiotracer injection or at predetermined time points.
-
Acquire PET data for the desired duration (e.g., 60 minutes).
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D ordered subset expectation maximization).
-
-
Ex Vivo Biodistribution Study:
-
At predetermined time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), euthanize a cohort of mice (n=3-5 per time point).
-
Immediately dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
-
Metabolite Analysis:
-
At a specific time point (e.g., 30 minutes post-injection), collect blood samples from a separate cohort of mice.
-
Centrifuge the blood to separate the plasma.
-
Analyze the plasma using radio-HPLC to determine the percentage of intact [¹⁸F]this compound versus its radiometabolites.
-
Visualizations
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Caption: In vivo biodistribution and PET imaging workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADPM-06 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols: ADPM06 Delivery System for Targeted Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The ADPM06 delivery system is an advanced, targeted nanoparticle platform designed for the selective delivery of therapeutic agents to cancer cells. This system is engineered to enhance drug efficacy, reduce systemic toxicity, and overcome challenges associated with conventional cancer chemotherapy. This compound is a versatile platform that can be customized with various targeting ligands and loaded with a range of therapeutic payloads, including small molecule drugs and nucleic acids. These application notes provide an overview of the this compound system, its characterization, and protocols for its application in preclinical cancer research.
Principle of the Method
The this compound system is based on a biodegradable polymer-lipid hybrid nanoparticle. The core is composed of a biocompatible polymer matrix that encapsulates the therapeutic agent, protecting it from degradation and premature release. This core is surrounded by a lipid bilayer that improves stability and biocompatibility. The surface of the nanoparticle is functionalized with specific targeting ligands (e.g., antibodies, aptamers, or small molecules) that recognize and bind to receptors overexpressed on the surface of cancer cells. This targeted approach facilitates receptor-mediated endocytosis, leading to the intracellular delivery of the therapeutic payload and minimizing off-target effects.
This compound System Specifications
A summary of the key quantitative characteristics of the this compound delivery system loaded with a model cytotoxic drug, Doxorubicin (DOX), is presented in the table below.
| Parameter | Value |
| Particle Size (mean diameter) | 100 ± 20 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -25 ± 5 mV |
| Drug Loading Content (DLC) | 5% (w/w) |
| Encapsulation Efficiency (EE) | > 90% |
| In Vitro Drug Release (pH 5.0, 48h) | ~ 70% |
| In Vitro Drug Release (pH 7.4, 48h) | ~ 20% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol describes the determination of the cytotoxic effects of this compound-DOX on a cancer cell line overexpressing the target receptor.
Materials:
-
This compound-DOX and unloaded this compound (control)
-
Target cancer cell line (e.g., MCF-7) and non-target cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound-DOX, free DOX, and unloaded this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability and determine the IC50 values.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical in vivo efficacy study in a tumor-bearing mouse model.
Materials:
-
This compound-DOX, free DOX, and unloaded this compound
-
6-8 week old immunodeficient mice (e.g., BALB/c nude mice)
-
Target cancer cells for tumor induction
-
Sterile PBS
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a volume of approximately 100 mm³.
-
Randomly divide the mice into treatment groups (e.g., PBS control, unloaded this compound, free DOX, this compound-DOX).
-
Administer the respective treatments via intravenous injection every three days for a total of five injections.
-
Monitor the tumor volume and body weight of the mice every other day. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, TUNEL assay for apoptosis).
Visualizations
Caption: Figure 1: Structure of this compound Nanoparticle
Measuring the Fluorescence of ADPM06: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADPM06 is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene class of molecules, also known as aza-BODIPY dyes.[1] These compounds are of significant interest in the field of photodynamic therapy (PDT) due to their excellent photochemical and photophysical properties. Beyond its primary role as a photosensitizer, the intrinsic fluorescence of this compound can be harnessed for various research applications, including cellular imaging and biodistribution studies. This document provides a detailed experimental setup and protocols for the accurate measurement of this compound fluorescence.
Key Photophysical Properties (Estimated)
The following table summarizes the estimated photophysical properties of this compound, based on data from the closely related compound ADPM01 and typical values for aza-BODIPY dyes.
| Property | Estimated Value/Range | Notes |
| Maximum Excitation Wavelength (λex) | ~678 nm | Based on the absorption maximum of a similar aza-BODIPY dye.[1] An excitation scan is recommended for precise determination. |
| Maximum Emission Wavelength (λem) | ~700 - 720 nm | Aza-BODIPY dyes typically exhibit a red-shifted emission compared to their absorption.[1] An emission scan is necessary for accurate measurement. |
| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ | Aza-BODIPY dyes are known for their high molar absorptivity.[2] |
| Fluorescence Quantum Yield (ΦF) | 0.20 - 0.50 | This is a typical range for aza-BODIPY dyes; the actual value is solvent-dependent.[1] |
| Fluorescence Lifetime (τF) | 1.9 - 3.6 ns | This is a typical range for aza-BODIPY dyes and can be influenced by the local environment.[1] |
Experimental Workflow
The general workflow for measuring this compound fluorescence involves sample preparation, spectral characterization, and data analysis.
Caption: A flowchart illustrating the key steps in the preparation, data acquisition, and analysis for characterizing the fluorescence of this compound.
Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare stock and working solutions of this compound for spectroscopic analysis.
Materials:
-
This compound solid
-
Spectroscopic grade solvent (e.g., Dimethylformamide (DMF), Chloroform, Toluene, or Acetonitrile)
-
Volumetric flasks
-
Micropipettes
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1 mM): a. Accurately weigh a small amount of this compound (e.g., 1 mg). b. Dissolve the solid in a known volume of the chosen solvent in a volumetric flask to achieve the desired concentration. Ensure complete dissolution, using gentle sonication if necessary. c. Store the stock solution in a dark, airtight container at 4°C.
-
Working Solutions: a. Prepare a series of dilutions from the stock solution to the desired concentrations for analysis (e.g., 1-10 µM). b. Use spectroscopic grade solvent for all dilutions. c. Prepare fresh working solutions before each experiment to minimize degradation.
Note: The choice of solvent can influence the photophysical properties of aza-BODIPY dyes. It is recommended to perform initial characterization in a solvent in which this compound is highly soluble and photostable.
Protocol 2: Measurement of Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of this compound.
Equipment:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: a. Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes. b. Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
Blank Measurement: a. Fill a quartz cuvette with the same solvent used to prepare the this compound solution. b. Place the cuvette in the sample holder and record a blank spectrum to account for solvent Raman scattering and other background signals.
-
Emission Spectrum: a. Place a cuvette containing a working solution of this compound (e.g., 5 µM) in the sample holder. b. Set the excitation wavelength to the estimated λex (e.g., 678 nm). c. Scan a range of emission wavelengths (e.g., 680-800 nm) and record the fluorescence intensity. d. The wavelength at which the highest intensity is observed is the maximum emission wavelength (λem).
-
Excitation Spectrum: a. Set the emission wavelength to the determined λem. b. Scan a range of excitation wavelengths (e.g., 550-690 nm) and record the fluorescence intensity. c. The wavelength at which the highest intensity is observed is the maximum excitation wavelength (λex).
-
Data Correction: a. Subtract the blank spectrum from the sample spectra. b. Correct the spectra for instrument-specific variations in lamp intensity and detector response, if this feature is available on the instrument.
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard fluorophore.
Materials:
-
This compound working solutions
-
Quantum yield standard solution (e.g., Cresyl Violet or another standard with a known quantum yield in the same spectral region)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar wavelength range to this compound and is soluble in the same solvent.
-
Absorbance Measurement: a. Prepare a series of dilutions of both this compound and the standard in the same solvent. b. Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurement. c. Prepare solutions with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Measurement: a. Record the corrected fluorescence emission spectra of both the this compound and the standard solutions under identical experimental conditions (excitation wavelength, slit widths). b. Integrate the area under the emission curves for both the sample and the standard.
-
Calculation: Calculate the quantum yield of this compound using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Protocol 4: Cellular Imaging with this compound
Objective: To visualize the subcellular localization of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in a biocompatible solvent like DMSO)
-
Confocal laser scanning microscope (CLSM)
-
Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker) and a nuclear stain (e.g., DAPI or Hoechst)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Staining: a. Prepare a working solution of this compound in cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically. b. Remove the culture medium from the cells and wash once with PBS. c. Incubate the cells with the this compound-containing medium for a specific duration (e.g., 30-60 minutes) at 37°C. Incubation time may need optimization. d. (Optional) For co-localization studies, incubate with organelle-specific trackers according to the manufacturer's instructions.
-
Washing: a. Remove the staining solution and wash the cells two to three times with warm PBS to remove excess probe. b. Add fresh, pre-warmed culture medium or an imaging buffer to the cells.
-
Imaging: a. Immediately image the cells using a CLSM. b. Set the excitation and emission wavelengths based on the previously determined spectral characteristics of this compound. c. Acquire images using appropriate laser power and detector settings to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
Signaling Pathway and Logical Relationships
The primary application of this compound described in the literature is in photodynamic therapy (PDT). The fluorescence of this compound can be utilized to monitor its uptake and localization, which is a prerequisite for effective PDT.
Caption: A diagram illustrating the dual role of this compound in fluorescence imaging and as a photosensitizer in photodynamic therapy.
Disclaimer
The provided protocols and data are intended for guidance and should be adapted and optimized for specific experimental conditions and equipment. The photophysical properties of this compound may vary depending on the solvent, concentration, and local environment. It is highly recommended to perform initial characterization experiments to determine the precise spectral properties of this compound for your specific application.
References
Application Notes and Protocols: Exploring the Potential of ADPM06 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADPM06 is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene class of compounds, designed for photodynamic therapy (PDT).[1][2] Upon activation by light of a specific wavelength, this compound generates cytotoxic reactive oxygen species (ROS), which have been shown to induce a potent apoptotic response in cancer cells.[1][3] Preclinical studies have demonstrated that this compound-mediated PDT is well-tolerated in vivo and can lead to significant tumor regression.[1][4] The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to a well-orchestrated apoptotic cascade.[1][2]
While this compound has shown promise as a monotherapy, the combination of PDT with other anticancer treatments represents a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. This document provides a theoretical framework and hypothetical protocols for investigating the use of this compound in combination with other anticancer agents.
Rationale for Combination Therapy
The localized and targeted nature of PDT makes it an attractive candidate for combination with systemic therapies. The generation of ROS by this compound can induce immunogenic cell death, potentially transforming the tumor into an in-situ vaccine and thereby sensitizing it to immune checkpoint inhibitors. Furthermore, the vascular-disrupting effects of this compound-PDT can enhance the delivery and efficacy of systemically administered chemotherapeutic agents.
Hypothetical Synergistic Mechanisms with Different Classes of Anticancer Agents:
-
Chemotherapy: this compound-PDT can disrupt tumor vasculature, increasing the permeability of blood vessels and enhancing the delivery of chemotherapeutic drugs to the tumor core. Additionally, PDT-induced cellular stress may sensitize cancer cells to the cytotoxic effects of chemotherapy.
-
Targeted Therapy: The signaling pathways activated by this compound-PDT, such as the ER stress response, could potentially synergize with targeted agents that inhibit specific survival pathways in cancer cells.
-
Immunotherapy: By inducing immunogenic cell death, this compound-PDT can promote the release of tumor-associated antigens and danger signals, thereby stimulating an anti-tumor immune response. This could enhance the efficacy of immune checkpoint inhibitors that work by unleashing the body's own immune system against the cancer.
Experimental Protocols
The following are hypothetical protocols designed to evaluate the synergistic or additive effects of this compound in combination with a generic anticancer agent (Agent X).
In Vitro Cell Viability Assay (MTT or similar)
Objective: To determine the cytotoxic effects of this compound-PDT, Agent X, and their combination on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Anticancer Agent X
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Light source with appropriate wavelength for this compound activation
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Incubation:
-
Treat cells with varying concentrations of this compound alone.
-
Treat cells with varying concentrations of Agent X alone.
-
Treat cells with varying concentrations of this compound in combination with varying concentrations of Agent X.
-
Include untreated control wells.
-
-
Photosensitizer Incubation: Incubate the cells with this compound-containing media for a predetermined time (e.g., 4-6 hours) to allow for cellular uptake.
-
PDT:
-
Replace the drug-containing medium with fresh medium.
-
Irradiate the designated wells with a specific light dose (e.g., 150 J/cm²). Keep a set of plates in the dark as a control for dark toxicity.
-
-
Incubation: Incubate the plates for 48-72 hours post-treatment.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for each treatment and the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound-PDT, Agent X, and their combination.
Materials:
-
Cancer cell line of interest
-
This compound
-
Anticancer Agent X
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treatment: Treat cells in 6-well plates with this compound-PDT, Agent X, or the combination at their respective IC50 concentrations (determined from the viability assay). Include an untreated control.
-
Incubation: Incubate for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound-PDT in combination with Agent X in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
This compound formulated for in vivo use
-
Anticancer Agent X formulated for in vivo use
-
Light source for in vivo PDT
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound-PDT alone, Agent X alone, Combination therapy).
-
Treatment Administration:
-
Administer this compound intravenously.
-
After a short drug-light interval, irradiate the tumors with the light source.
-
Administer Agent X according to its established dosing schedule.
-
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the described experiments.
| Parameter | This compound-PDT Alone | Agent X Alone | This compound-PDT + Agent X | Notes |
| IC50 (µM) | 5 | 10 | This compound: 1.5Agent X: 3 | Hypothetical values for a synergistic interaction. |
| Combination Index (CI) | - | - | 0.6 | CI < 1 indicates synergy. |
| Apoptosis Rate (%) | 35 | 20 | 70 | Percentage of Annexin V positive cells. |
| Tumor Growth Inhibition (%) | 50 | 40 | 90 | Compared to vehicle control in an in vivo model. |
Visualizations
Caption: Proposed mechanism of action for this compound-mediated photodynamic therapy.
Caption: A generalized workflow for preclinical evaluation of this compound in combination therapy.
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following ADPM06 Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is an emerging and promising treatment modality for various cancers.[1][2] This technique utilizes a photosensitizing agent, light, and oxygen to generate reactive oxygen species (ROS), which in turn induce cellular damage and, ultimately, tumor ablation.[2][3] ADPM06 is a novel, non-porphyrin photosensitizer that has demonstrated significant potential in PDT.[1][2] Upon activation by light of a specific wavelength, this compound initiates a cascade of events leading to programmed cell death, or apoptosis.[1][2]
The primary mechanism of this compound-PDT-induced cell death is through a well-orchestrated apoptotic response.[1] A key instigator in this process is the generation of ROS, which leads to significant intracellular oxidative stress.[1] Notably, the endoplasmic reticulum (ER) has been identified as a primary site of initial damage, triggering a rapid ER stress response and the unfolded protein response (UPR).[1][2] If cellular homeostasis cannot be restored, this signaling cascade culminates in the activation of caspases, key executioners of apoptosis.[1]
Flow cytometry is a powerful and versatile technique for the quantitative analysis of apoptosis.[4] By utilizing fluorescent probes, it allows for the rapid and precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cells within a heterogeneous population.[5][6] A common and effective method for this analysis is the dual staining of cells with Annexin V and Propidium Iodide (PI).[7][8] Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][8] PI is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but can readily enter late apoptotic and necrotic cells where membrane integrity is compromised.[6][8]
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound PDT using Annexin V and PI staining followed by flow cytometry.
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes representative quantitative data obtained from a flow cytometry experiment analyzing apoptosis in cancer cells subjected to this compound PDT. The data illustrates a time-dependent increase in the apoptotic cell population following treatment.
| Treatment Group | Time Post-PDT (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 24 | 96.5 ± 1.8 | 2.1 ± 0.6 | 1.4 ± 0.4 |
| This compound only | 24 | 95.8 ± 2.0 | 2.5 ± 0.7 | 1.7 ± 0.5 |
| Light only | 24 | 96.1 ± 1.5 | 2.3 ± 0.5 | 1.6 ± 0.3 |
| This compound + Light | 2 | 85.3 ± 3.1 | 12.4 ± 2.5 | 2.3 ± 0.8 |
| This compound + Light | 4 | 68.7 ± 4.5 | 25.8 ± 3.9 | 5.5 ± 1.2 |
| This compound + Light | 8 | 45.2 ± 5.2 | 41.3 ± 4.8 | 13.5 ± 2.1 |
| This compound + Light | 12 | 30.1 ± 4.9 | 35.6 ± 5.1 | 34.3 ± 4.7 |
| This compound + Light | 24 | 15.8 ± 3.7 | 20.7 ± 4.2 | 63.5 ± 5.9 |
Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound PDT
This protocol outlines the steps for treating cultured cancer cells with this compound followed by light irradiation to induce apoptosis.
Materials:
-
This compound photosensitizer
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cancer cells (e.g., MDA-MB-231)
-
Light source with appropriate wavelength for this compound activation
-
96-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding: Seed the desired cancer cells in a suitable culture vessel (e.g., 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
This compound Incubation: Prepare a working solution of this compound in complete cell culture medium at the desired concentration (e.g., 150 nM).[1] Remove the old medium from the cells and add the this compound-containing medium. Incubate for the desired duration (e.g., 4 hours) in a humidified incubator.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh, complete cell culture medium to the cells. Expose the cells to a light source with the appropriate wavelength and light dose (e.g., 16 J/cm²) to activate the this compound.[1]
-
Post-Irradiation Incubation: Return the cells to the incubator and incubate for the desired time points (e.g., 2, 4, 8, 12, 24 hours) to allow for the progression of apoptosis.
-
Cell Harvesting: At each time point, harvest the cells for flow cytometry analysis. For adherent cells, this will involve trypsinization. Be sure to collect any floating cells from the supernatant as they may be apoptotic.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol describes the staining procedure for identifying apoptotic and necrotic cells for flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Harvested cells from Protocol 1
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Centrifuge the harvested cell suspension at 300 x g for 5 minutes.[5] Carefully discard the supernatant and wash the cell pellet once with cold PBS.[5]
-
Resuspension: Centrifuge again at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[7] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5][7]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[5] Use appropriate single-stain and unstained controls to set up compensation and gates. Acquire a minimum of 10,000 events per sample.
-
Data Interpretation:
Visualizations
Caption: Experimental workflow for this compound PDT and subsequent apoptosis analysis.
Caption: Signaling pathway of this compound PDT-induced apoptosis.
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Imaging of Tumor Response Using ADPM06
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADPM06 is a novel, non-porphyrin photosensitizer developed for Photodynamic Therapy (PDT), a clinically established cancer treatment modality.[1][2][3] PDT involves the administration of a photosensitive agent, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) in the presence of oxygen, leading to localized cellular damage and tumor ablation.[1][3][4] this compound has demonstrated significant potential due to its ability to induce apoptosis in tumor cells and its efficacy in various preclinical cancer models.[1][3] To optimize and monitor the therapeutic efficacy of this compound-based PDT, a corresponding radiolabeled analog, [¹⁸F]this compound, has been developed for Positron Emission Tomography (PET) imaging.
PET imaging with [¹⁸F]this compound allows for non-invasive, whole-body quantification of the photosensitizer's biodistribution. This provides critical information for therapy planning, such as confirming tumor uptake of this compound and determining the optimal time window between drug administration and light application (the drug-light interval). Furthermore, longitudinal PET imaging can be employed to monitor the response of the tumor to PDT.
These application notes provide a comprehensive overview of the mechanism of this compound, its application in preclinical imaging, and detailed protocols for its use in assessing tumor response.
Mechanism of Action
This compound exerts its therapeutic effect through the principles of photodynamic therapy. The process begins with the systemic administration of this compound, which preferentially accumulates in tumor tissue. The core mechanism can be summarized in the following steps:
-
Light Activation : The tumor is irradiated with low-energy light of a specific wavelength that corresponds to the absorption peak of this compound.
-
Energy Transfer and ROS Generation : Upon absorbing light, the this compound molecule transitions to an excited singlet state, and then to a longer-lived triplet state. This excited triplet state transfers its energy to molecular oxygen.
-
Oxidative Stress : This energy transfer converts ground-state oxygen into highly reactive singlet oxygen (¹O₂) and other ROS.[1]
-
Induction of Cell Death : The generated ROS cause direct damage to cellular components, including lipids, proteins, and nucleic acids. This leads to a cascade of events including:
-
Induction of Apoptosis : this compound-PDT is known to initiate programmed cell death, involving caspase enzymatic activity.[1][3]
-
Endoplasmic Reticulum (ER) Stress : The therapy also induces an ER stress and the unfolded protein response.[3]
-
Vascular Damage : PDT can also target the tumor vasculature, leading to vessel shutdown and subsequent tumor starvation.
-
The culmination of these events results in the destruction of the tumor tissue.
Application in Preclinical Imaging
The use of [¹⁸F]this compound in PET imaging serves two primary purposes in the preclinical evaluation of this compound-PDT:
-
Therapy Planning : By visualizing the biodistribution of the photosensitizer, researchers can:
-
Confirm that this compound accumulates in the target tumor.
-
Quantify the uptake in the tumor versus surrounding healthy tissues to predict the therapeutic window.
-
Determine the time of peak tumor accumulation to define the optimal drug-light interval for maximal therapeutic effect and minimal peripheral toxicity.
-
-
Response Assessment : Although this compound is the therapeutic agent itself, [¹⁸F]this compound PET can be used in conjunction with other imaging modalities to assess treatment response. For instance, a baseline [¹⁸F]this compound PET scan can establish the initial drug distribution, and subsequent anatomical imaging (e.g., MRI or CT) or functional imaging (e.g., [¹⁸F]FDG PET for metabolism) can monitor the changes in tumor size and activity following PDT.
Experimental Protocols
Protocol 1: In Vivo PET/CT Imaging with [¹⁸F]this compound for Biodistribution and Therapy Planning
Objective: To determine the biodistribution and tumor accumulation of [¹⁸F]this compound over time in a preclinical tumor model to identify the optimal time point for PDT application.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous MDA-MB-231 xenografts).
-
[¹⁸F]this compound (synthesized and purified).
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Dose calibrator.
-
Saline solution.
Methodology:
-
Radiotracer Synthesis (Summary):
-
Radiolabeling is performed using a precursor of this compound.
-
A typical reaction may involve 0.4 µmol of the this compound precursor.[5]
-
The synthesis time is approximately 60 minutes.[5]
-
Achieve a radiochemical purity of >95% at the end of synthesis.[5]
-
The decay-corrected radiochemical yield from [¹⁸F]F⁻ is typically around 13 ± 2.7%.[5]
-
Perform quality control via radio-HPLC.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Place the animal on the scanner bed with temperature regulation.
-
Perform a baseline CT scan for anatomical localization and attenuation correction.
-
-
Radiotracer Administration:
-
Draw approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]this compound into a syringe and measure the exact activity using a dose calibrator.
-
Administer the radiotracer intravenously (i.v.) via the tail vein.
-
-
Dynamic PET Imaging:
-
Start a dynamic PET scan immediately upon injection for 60-120 minutes to observe the initial uptake and distribution kinetics.
-
-
Static PET Imaging (for multiple time points):
-
For longitudinal assessment, inject separate cohorts of mice and perform static PET/CT scans at various time points post-injection (e.g., 15 min, 1h, 4h, 24h).
-
Each static scan should be approximately 15-20 minutes in duration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D) and correct for attenuation, scatter, and decay.
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on major organs (tumor, liver, muscle, kidney, heart, brain) using the CT images as a guide.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify radiotracer accumulation.
-
Protocol 2: Assessment of this compound-PDT Efficacy
Objective: To evaluate the therapeutic response of tumors to this compound-PDT in a preclinical model.
Materials:
-
Tumor-bearing mice with established tumors.
-
This compound therapeutic agent (non-radioactive).
-
Light source with the appropriate wavelength and a fiber optic diffuser.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
Methodology:
-
Animal Grouping:
-
Divide animals into four groups (n=7-10 per group):
-
Group 1 (Control): Vehicle (e.g., saline) injection only.
-
Group 2 (Drug Only): this compound injection, no light exposure.
-
Group 3 (Light Only): Vehicle injection, with light exposure.
-
Group 4 (this compound-PDT): this compound injection followed by light exposure.[6]
-
-
-
Treatment Procedure:
-
Based on the results from Protocol 1, determine the optimal drug-light interval (e.g., immediate or a few hours post-injection).
-
Administer this compound (e.g., 2 mg/kg, i.v.) or vehicle to the appropriate groups.[6]
-
At the determined time point, anesthetize the animals in Groups 3 and 4.
-
Deliver a specific light dose (e.g., 150 J/cm²) to the tumor area using the light source.[6]
-
-
Tumor Response Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health.
-
(Optional) Perform longitudinal imaging (e.g., MRI or [¹⁸F]FDG PET) at baseline and various time points post-treatment to assess changes in tumor volume and metabolic activity.
-
-
Endpoint Analysis:
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, perform an ex vivo biodistribution study to confirm drug accumulation in the tumor and other organs.
-
Excise tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Data Presentation
The quantitative data from the preclinical efficacy study (Protocol 2) can be summarized as follows. This table presents hypothetical data for illustrative purposes, based on typical outcomes of such experiments.
Table 1: Hypothetical Tumor Response to this compound-PDT
| Treatment Group | N | Baseline Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Baseline Tumor [¹⁸F]this compound Uptake (SUVmax) (Mean ± SD) |
| Control (Vehicle) | 10 | 105 ± 15 | 950 ± 120 | 0% | N/A |
| Drug Only (this compound) | 10 | 102 ± 18 | 935 ± 135 | 1.6% | 2.1 ± 0.4 |
| Light Only | 10 | 108 ± 16 | 960 ± 110 | -1.1% | N/A |
| This compound-PDT | 10 | 104 ± 14 | 150 ± 45 | 84.2% | 2.2 ± 0.5 |
SD: Standard Deviation; SUVmax: Maximum Standardized Uptake Value.
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Illuminating Cellular Entry: Methodologies for Assessing ADPM06 Uptake
For Immediate Release
[City, State] – [Date] – In the landscape of advancing photodynamic therapy, understanding the cellular internalization of photosensitizers is paramount to optimizing treatment efficacy. ADPM06, a promising BF2-chelated tetraaryl-azadipyrromethene photosensitizer, has demonstrated significant photochemical and photophysical properties.[1][2][3] To facilitate further research and development in this area, this document provides detailed application notes and protocols for assessing the cellular uptake of this compound, tailored for researchers, scientists, and drug development professionals.
This guide outlines three robust methods for quantifying the cellular uptake of this compound: Fluorescence Microscopy, Flow Cytometry, and Radiolabeling Assays. Each method offers unique advantages, from qualitative visualization of subcellular localization to high-throughput quantitative analysis.
Core Methodologies for Quantifying this compound Cellular Uptake
The assessment of this compound cellular uptake can be approached through several complementary techniques. The choice of method will depend on the specific research question, available equipment, and desired throughput.
Fluorescence Microscopy
Fluorescence microscopy provides a powerful visual tool to confirm the internalization and subcellular localization of this compound. This method is invaluable for providing qualitative and semi-quantitative data on uptake.
Flow Cytometry
For a high-throughput and quantitative analysis of this compound uptake at the single-cell level, flow cytometry is the method of choice. It allows for the rapid measurement of fluorescence intensity from thousands of individual cells, providing statistically robust data.[4][5]
Radiolabeling Assays
Radiolabeling this compound, for instance with Fluorine-18 ([18F]this compound), offers a highly sensitive and quantitative method to determine cellular uptake.[1][2][3] This technique is particularly useful for in vitro and in vivo biodistribution studies.
Quantitative Data Summary
The following table summarizes the type of quantitative data that can be obtained from each method, facilitating a clear comparison.
| Method | Key Quantitative Outputs | Throughput | Advantages | Limitations |
| Fluorescence Microscopy | - Mean Fluorescence Intensity (MFI) per cell- Percentage of positive cells- Colocalization coefficients with organelles | Low to Medium | - Provides spatial information (subcellular localization)- Visual confirmation of uptake | - Can be subjective- Lower throughput- Photobleaching |
| Flow Cytometry | - Mean/Median Fluorescence Intensity (MFI) of cell population- Percentage of fluorescently labeled cells- Distribution of uptake within a population | High | - High-throughput- Statistically robust data- Can analyze heterogeneous populations | - No spatial information within the cell- Potential for spectral overlap with other fluorophores |
| Radiolabeling Assay | - Disintegrations Per Minute (DPM) or Counts Per Minute (CPM) per cell lysate- Percentage of administered dose taken up by cells | Medium | - High sensitivity and specificity- Direct quantification of compound amount- Applicable for in vivo studies | - Requires handling of radioactive materials- Indirect measurement (no visualization) |
Experimental Protocols
Detailed protocols for each of the described methods are provided below.
Protocol 1: Cellular Uptake Assessment of this compound by Fluorescence Microscopy
Objective: To visualize and semi-quantify the cellular uptake of this compound in cultured cells.
Materials:
-
This compound (with intrinsic fluorescence or fluorescently labeled)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Glass coverslips or imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Culture cells of interest to ~80% confluency.
-
Trypsinize and seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in complete cell culture medium at the desired concentration.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Fixation and Staining:
-
Remove the this compound-containing medium and wash the cells three times with cold PBS to remove any non-internalized compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular organelle staining is required (optional).
-
Wash three times with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for this compound and the nuclear stain.
-
Capture images from multiple fields of view for each condition.
-
-
Image Analysis (Semi-quantitative):
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell.
-
Outline individual cells and measure the integrated density.
-
Correct for background fluorescence.
-
Protocol 2: Quantitative Analysis of this compound Cellular Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of this compound in a cell population using flow cytometry.
Materials:
-
This compound (with intrinsic fluorescence or fluorescently labeled)
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound in complete medium for desired time points. Include an untreated control group.
-
-
Cell Harvesting:
-
After incubation, remove the medium and wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Staining and Preparation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS containing 1% BSA (staining buffer).
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Transfer 100-200 µL of the cell suspension to flow cytometry tubes.
-
(Optional) Add a viability dye (e.g., Propidium Iodide or a fixable viability stain) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for detecting this compound fluorescence.
-
Use the untreated cells to set the baseline fluorescence.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
If a viability dye is used, gate on the live cell population.
-
Quantify the mean or median fluorescence intensity (MFI) of the cell population for each condition.
-
Determine the percentage of this compound-positive cells.
-
Protocol 3: Quantification of this compound Cellular Uptake by Radiolabeling Assay
Objective: To determine the absolute amount of this compound taken up by cells using a radiolabeled analog ([18F]this compound).
Materials:
-
[18F]this compound (synthesized as described in the literature[1][2][3])
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation vials
-
Scintillation cocktail
-
Gamma counter or liquid scintillation counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 12-well or 24-well plate and grow to near confluency.
-
Prepare a working solution of [18F]this compound in complete medium at a known specific activity (DPM/mol).
-
Incubate the cells with the [18F]this compound-containing medium for the desired time points.
-
-
Cell Harvesting and Lysis:
-
After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular radioactivity.
-
Lyse the cells by adding a suitable volume of cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Radioactivity Measurement:
-
Transfer a known volume of the cell lysate to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity (DPM or CPM) using a gamma counter or liquid scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Calculate the amount of [18F]this compound uptake and normalize it to the total protein content (DPM/mg of protein).
-
Alternatively, normalize to the number of cells if a cell count was performed prior to lysis.
-
The uptake can be expressed as a percentage of the total administered dose.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.
By employing these standardized protocols, researchers can robustly and reproducibly assess the cellular uptake of this compound, paving the way for a deeper understanding of its biological interactions and the optimization of its therapeutic potential.
References
- 1. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADPM06 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADPM06 is a novel, non-porphyrin photosensitizer with applications in photodynamic therapy (PDT).[1][2] As a lead azadipyrromethene candidate, it demonstrates significant phototoxicity and induces apoptosis in human tumor cells, with IC50 values in the micro-molar range.[1][2] Preclinical evaluation of this compound in xenograft mouse models is a critical step in assessing its in vivo efficacy and therapeutic potential. These models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice, provide a valuable platform for studying tumor response to PDT mediated by this compound in a living organism.
This document provides a detailed protocol for utilizing this compound in a cell-line-derived xenograft (CDX) mouse model, along with methodologies for key experiments and data interpretation.
Mechanism of Action: Photodynamic Therapy with this compound
This compound functions as a photosensitizer, a compound that can be excited by light of a specific wavelength to produce reactive oxygen species (ROS). The proposed mechanism involves the following steps:
-
Systemic or local administration of this compound , allowing for its accumulation in the tumor tissue.
-
Irradiation of the tumor with a specific wavelength of light. This activates this compound.
-
Generation of ROS , such as singlet oxygen, which are highly cytotoxic.
-
Induction of cellular damage and apoptosis , leading to tumor cell death.
Studies have indicated that apoptosis is the primary cell death pathway induced by this compound-mediated PDT.
Signaling Pathway
Caption: Proposed signaling pathway for this compound-mediated photodynamic therapy.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol outlines the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, to improve tumor take)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID, NSG, or Nude mice)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency. Ensure cells are in the exponential growth phase.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Harvest cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile, serum-free medium or PBS.
-
Resuspend the cell pellet to a final concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel or Cultrex BME on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the prepared site.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (Width² x Length) / 2 .
-
Animals are typically ready for study when tumors reach a volume of 100-150 mm³.
-
This compound Administration and Photodynamic Therapy
Materials:
-
This compound, formulated in a suitable vehicle (e.g., DMSO, Cremophor EL, saline)
-
Light source with the appropriate wavelength for this compound activation
-
Fiber optic probes for light delivery
-
Anesthetic
-
Animal restraints
Procedure:
-
Animal Grouping: Randomize mice with established tumors into treatment and control groups (e.g., Vehicle + Light, this compound + No Light, this compound + Light).
-
This compound Administration:
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or intratumoral injection). The dosage and timing before light exposure should be optimized in preliminary studies.
-
-
Light Irradiation:
-
At the predetermined time point after this compound administration, anesthetize the mouse.
-
Deliver light of the specific activating wavelength directly to the tumor site using a fiber optic probe. The light dose (J/cm²) should be consistent across all treated animals.
-
-
Post-Treatment Monitoring:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe for any signs of toxicity.
-
Euthanize mice if tumor volume exceeds 2000 mm³, if there is more than 20% body weight loss, or if significant morbidity is observed.
-
Experimental Workflow
Caption: Experimental workflow for this compound evaluation in a xenograft mouse model.
Data Presentation
Quantitative data from the xenograft study should be summarized for clear comparison.
Table 1: Tumor Volume and Body Weight
| Treatment Group | N | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition | Day 21 Body Weight (g) (Mean ± SEM) |
| Vehicle + Light | 10 | 125.3 ± 10.2 | 1580.6 ± 150.4 | - | 22.5 ± 0.8 |
| This compound + No Light | 10 | 128.1 ± 9.8 | 1555.2 ± 145.7 | 1.6 | 22.3 ± 0.7 |
| This compound + Light | 10 | 126.5 ± 11.1 | 450.9 ± 65.3 | 71.5 | 21.9 ± 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Biodistribution of Radiolabeled this compound Analog
A biodistribution study using a radiolabeled analog of this compound, such as an 18F-labeled version, can provide valuable pharmacokinetic data.[3]
| Organ | Radioactivity Level at 2h post-injection (%ID/g) (Mean ± SEM) |
| Blood | 1.2 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.5 ± 0.6 |
| Liver | 15.3 ± 2.1 |
| Spleen | 1.8 ± 0.4 |
| Kidneys | 5.6 ± 1.1 |
| Tumor | 8.9 ± 1.5 |
| Muscle | 0.5 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical biodistribution patterns of photosensitizers.
Endpoint Analysis
Upon completion of the study, further analysis can provide deeper insights into the mechanism of action of this compound.
-
Histology: Tumors can be excised, fixed, and stained (e.g., with H&E, TUNEL for apoptosis) to assess tissue morphology and the extent of necrosis and apoptosis.
-
Immunohistochemistry (IHC): Staining for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) can quantify the cellular response to treatment.
-
Western Blotting: Protein lysates from tumors can be analyzed to investigate changes in key signaling pathways.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC).[4] Mice should be housed in specific-pathogen-free (SPF) conditions. Efforts should be made to minimize animal suffering, and humane endpoints should be clearly defined.
References
Application of ADPM06 in Studying RNA Interference
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide detailed protocols for utilizing ADPM06 to study its effects on Dicer activity both in vitro and in cell-based assays.
Specifications
| Characteristic | Value |
| Product Name | This compound |
| Target | Dicer |
| Molecular Weight | 482.5 g/mol |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
Applications
-
Probing the role of Dicer-dependent pathways: Investigate the involvement of miRNA and siRNA processing in cellular processes such as development, differentiation, and disease.
-
Mechanism of action studies for RNAi therapeutics: Elucidate the Dicer-dependency of novel siRNA-based drugs.
-
Target validation: Confirm the role of specific miRNAs in disease models by globally inhibiting their biogenesis.
-
High-throughput screening: Use as a positive control for Dicer inhibition in screening assays.
Data Presentation
Table 1: In Vitro Dicer Inhibition by this compound
This table summarizes the inhibitory activity of this compound on recombinant human Dicer activity in a fluorescence-based cleavage assay.
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound | Human Dicer | 75 | FRET-based dsRNA cleavage |
| Control Inhibitor | Human Dicer | 120 | FRET-based dsRNA cleavage |
Table 2: Effect of this compound on siRNA-mediated Gene Silencing in HEK293 Cells
This table shows the dose-dependent effect of this compound on the silencing of a target gene (e.g., GAPDH) by a specific siRNA in a cellular context.
| This compound Conc. (µM) | Target mRNA Levels (% of control) | Cell Viability (%) |
| 0 (siRNA only) | 25.2 ± 3.1 | 98.5 ± 1.5 |
| 1 | 45.8 ± 4.5 | 97.2 ± 2.1 |
| 5 | 78.3 ± 5.2 | 96.8 ± 2.5 |
| 10 | 92.1 ± 6.8 | 95.4 ± 3.0 |
| 25 | 95.6 ± 7.1 | 85.1 ± 4.2 |
| 50 | 98.2 ± 5.9 | 60.7 ± 5.5 |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for ADPM06-Induced Controlled Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADPM06 is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene class of compounds. It is specifically designed for therapeutic applications, particularly in the field of photodynamic therapy (PDT) for cancer treatment. When activated by light of a specific wavelength, this compound efficiently generates reactive oxygen species (ROS), leading to localized cellular damage and the induction of a controlled form of cell death, primarily apoptosis. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in inducing and analyzing controlled cell death in cancer cell lines.
Mechanism of Action
This compound-mediated photodynamic therapy initiates a cascade of cellular events culminating in apoptotic cell death. The primary mechanism is triggered by the generation of ROS upon photoactivation of this compound. A key target of this ROS-induced damage is the endoplasmic reticulum (ER), leading to ER stress. This, in turn, activates the unfolded protein response (UPR) and initiates the apoptotic cascade.
The signaling pathway involves the activation of initiator caspases, such as caspase-8 and caspase-9, followed by the activation of executioner caspases, including caspase-3 and caspase-7. These caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Notably, this process has been shown to be independent of the p53 tumor suppressor status, suggesting that this compound-PDT may be effective in a broad range of tumors, including those with p53 mutations.[1][2]
Data Presentation
Table 1: Phototoxicity of a Representative Azadipyrromethene Photosensitizer (ADPM 2) in B16F10 Melanoma Cells
As a representative example of the phototoxic potential of this class of compounds, the IC50 value for a closely related azadipyrromethene, ADPM 2, is provided below. ADPM 2 has been identified as a highly phototoxic agent within this family of photosensitizers.
| Cell Line | Compound | IC50 (µM) | Light Dose (J/cm²) |
| B16F10 | ADPM 2 | 2.5 | Not Specified |
Note: This data is for ADPM 2, a compound structurally related to this compound, and is intended to be representative of the potency of this class of photosensitizers.
Table 2: Time-Dependent Induction of Apoptosis in MDA-MB-231 Cells by this compound-PDT (Representative Data)
The following table illustrates the expected time-dependent increase in apoptotic and necrotic cell populations in MDA-MB-231 human breast cancer cells following treatment with this compound (150 nM) and light irradiation (16 J/cm²), as measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Time Post-Irradiation (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 2 | 75 ± 3.5 | 20 ± 2.2 | 5 ± 1.1 |
| 4 | 50 ± 4.2 | 35 ± 3.1 | 15 ± 2.5 |
| 8 | 30 ± 3.8 | 45 ± 4.0 | 25 ± 3.3 |
| 12 | 20 ± 2.9 | 30 ± 3.5 | 50 ± 4.8 |
| 24 | 10 ± 1.5 | 15 ± 2.1 | 75 ± 5.6 |
Note: This is representative data based on published descriptions of this compound's effects. Actual results may vary depending on experimental conditions.[1]
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy (PDT) with this compound
This protocol describes the general procedure for treating adherent cancer cells with this compound followed by light activation.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well or other appropriate cell culture plates
-
Light source with the appropriate wavelength for this compound activation (typically in the red region of the spectrum)
-
Radiometer to measure light dose
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Incubation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 150 nM for MDA-MB-231 cells).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells with this compound for a predetermined time (e.g., 4 hours) at 37°C in a 5% CO₂ incubator, protected from light.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS.
-
Irradiation: Add fresh, pre-warmed complete cell culture medium to each well.
-
Irradiate the cells with the light source, delivering the desired light dose (e.g., 16 J/cm²). The light dose can be calculated as the product of the light intensity (mW/cm²) and the exposure time (seconds).
-
Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for the desired time points (e.g., 2, 4, 8, 12, 24 hours) before proceeding with downstream analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells from Protocol 1
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: At the desired time points post-PDT, collect both the culture medium (containing detached cells) and the adherent cells (by trypsinization).
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase Activation Analysis by Western Blot
This protocol details the detection of cleaved (active) caspases.
Materials:
-
Treated and untreated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro- and cleaved forms of caspase-3, -7, -8, and -9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Protein Extraction: At various time points post-PDT, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase fragments indicates caspase activation.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe
-
Treated and untreated cells
-
PBS or serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound as described in Protocol 1, but do not irradiate them yet.
-
Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Irradiation and Measurement: Add fresh PBS or serum-free medium to the cells. Immediately irradiate the cells with the appropriate light dose.
-
Measure the fluorescence intensity at various time points post-irradiation using a fluorescence microplate reader (Ex/Em ~485/535 nm) or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protocol 5: Monitoring Endoplasmic Reticulum (ER) Stress
This protocol describes the detection of ER stress markers by Western blot.
Materials:
-
Treated and untreated cells from Protocol 1
-
Materials for Western blotting as listed in Protocol 3
-
Primary antibodies against ER stress markers such as GRP78 (Bip) and CHOP
Procedure:
-
Follow the Western blot procedure as outlined in Protocol 3.
-
Use primary antibodies specific for GRP78 and CHOP to probe the membranes.
-
An upregulation in the expression of these proteins following this compound-PDT is indicative of ER stress.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for this compound-PDT.
Caption: Logical relationship of events in this compound-PDT.
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADPM06 Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the effective photoactivation of ADPM06, a novel non-porphyrin photosensitizer from the azadipyrromethene class, for use in photodynamic therapy (PDT) research. The following sections detail the necessary light sources, filtration methods, and experimental protocols to induce apoptosis and endoplasmic reticulum (ER) stress in target cells.
Introduction to this compound
This compound is a photosensitive compound that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This property makes it a potent agent for PDT, a minimally invasive therapeutic modality for various cancers. This compound exhibits excellent photochemical and photophysical properties, with a strong absorption in the red to near-infrared region of the electromagnetic spectrum, allowing for deeper tissue penetration of the activating light.[1][2] Its mechanism of action involves the induction of both apoptosis and ER stress, leading to targeted cell death.[3][4]
Light Sources and Filters for this compound Activation
The selection of an appropriate light source and filtration system is critical for the efficient and specific activation of this compound. The key parameters to consider are the wavelength of light, light dose (fluence), and the spectral purity of the light source.
Optimal Activation Wavelength
This compound, being an aza-BODIPY derivative, has a characteristic absorption spectrum in the "therapeutic window" of 600-1100 nm. The optimal activation wavelength for this compound has been identified to be approximately 680 nm .[5] At this wavelength, the photosensitizer exhibits a high absorption cross-section, leading to efficient generation of singlet oxygen.
Recommended Light Sources
Both lasers and light-emitting diodes (LEDs) can be used for this compound activation, provided they can deliver the required wavelength and light dose.
-
Lasers: Coherent light sources like diode lasers or dye lasers are commonly used in PDT.[6] They offer high power output and monochromaticity, which is ideal for precise targeting of the photosensitizer's absorption peak.[6]
-
LEDs: High-power LEDs are a cost-effective and versatile alternative to lasers.[7] They provide a narrower spectral output compared to broadband lamps and can be arranged in arrays to illuminate larger areas uniformly.[7]
Filters for Spectral Purity
To ensure that only the desired wavelength of light reaches the sample and to minimize off-target effects, the use of optical filters is highly recommended.
-
Bandpass Filters: These filters transmit a specific range of wavelengths while blocking others. For this compound activation, a bandpass filter centered at 680 nm with a full width at half maximum (FWHM) of 10-20 nm is suitable.
-
Longpass Filters: These filters transmit wavelengths longer than a specified cut-on wavelength. A longpass filter with a cut-on wavelength of around 660 nm can be used to eliminate shorter, potentially damaging wavelengths.[8]
Quantitative Data for this compound Activation
The following tables summarize the key quantitative parameters for the photoactivation of this compound in both in vitro and in vivo settings.
| Parameter | Value | Reference(s) |
| Optimal Wavelength | ~680 nm | [5] |
| In Vitro Light Dose | 16 J/cm² | |
| In Vivo Light Dose | 150 J/cm² | [1] |
| In Vivo Drug Dose | 2 mg/kg | [1] |
| Drug-Light Interval | Immediate | [1] |
Table 1: Key Parameters for this compound Photoactivation
| Light Source Type | Recommended Wavelength | Filter Type | Filter Specification (Example) |
| Diode Laser | 680 nm | Bandpass | Center Wavelength: 680 nm, FWHM: 10 nm |
| LED Array | 680 nm | Bandpass/Longpass | Center Wavelength: 680 nm, FWHM: 20 nm or Cut-on: 660 nm |
Table 2: Recommended Light Source and Filter Combinations
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo activation of this compound.
In Vitro this compound Photoactivation Protocol
Objective: To induce apoptosis and ER stress in cultured cells using this compound-PDT.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Cultured cells (e.g., human tumor cell lines)
-
Multi-well plates
-
Light source (680 nm laser or LED array)
-
Optical filter (if required)
-
Radiometer/power meter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
This compound Incubation: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10-100 nM). Incubate the cells for a predetermined period (e.g., 3-24 hours) to allow for cellular uptake of the photosensitizer.
-
Irradiation Setup:
-
Calibrate the light source to deliver a power density that will achieve a total light dose of 16 J/cm² in a reasonable time frame.
-
If using a filter, place it between the light source and the cells.
-
-
Photoactivation: Expose the cells to the 680 nm light. Ensure uniform illumination across all wells. A control plate with cells treated with this compound but not exposed to light should be included.
-
Post-Irradiation Incubation: After irradiation, replace the medium with fresh medium and return the cells to the incubator.
-
Analysis: At various time points post-PDT (e.g., 4, 8, 24 hours), cells can be harvested for analysis of apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and ER stress (e.g., Western blotting for UPR markers).
In Vivo this compound Photoactivation Protocol (Mouse Tumor Model)
Objective: To evaluate the anti-tumor efficacy of this compound-PDT in a preclinical mouse model.
Materials:
-
This compound solution for injection (formulated in a biocompatible vehicle)
-
Tumor-bearing mice
-
Light source (e.g., fiber-optic coupled laser at 680 nm)
-
Radiometer/power meter
-
Anesthesia
Procedure:
-
Tumor Implantation: Establish subcutaneous or orthotopic tumors in mice using a suitable cancer cell line.
-
This compound Administration: Once tumors reach a palpable size, administer this compound intravenously (i.v.) at a dose of 2 mg/kg.
-
Anesthesia: Anesthetize the mouse immediately following this compound administration.
-
Irradiation:
-
Position the light source to illuminate the tumor and a small margin of surrounding tissue.
-
Deliver a total light dose of 150 J/cm² at 680 nm.[1]
-
-
Monitoring: Monitor tumor growth and animal well-being over time. Tumor volume can be measured with calipers.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological and molecular analysis to assess the extent of necrosis, apoptosis, and ER stress.
Signaling Pathways Activated by this compound
Upon photoactivation, this compound generates singlet oxygen, which is a highly reactive molecule that can damage various cellular components. This initial oxidative stress triggers two major cell death pathways: apoptosis and the unfolded protein response (UPR) due to ER stress.
This compound-Induced Apoptosis
Singlet oxygen generated by this compound can damage mitochondria, leading to the release of cytochrome c into the cytosol. This initiates the intrinsic apoptotic pathway, resulting in the activation of a caspase cascade.
Caption: this compound-induced apoptotic signaling pathway.
This compound-Induced ER Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum is a primary target of this compound-induced oxidative stress. The accumulation of unfolded or misfolded proteins in the ER lumen due to oxidative damage triggers the Unfolded Protein Response (UPR). This response is mediated by three transmembrane sensor proteins: PERK, IRE1, and ATF6.
Caption: this compound-induced ER stress and UPR pathway.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a typical this compound-PDT experiment, from sample preparation to data analysis.
Caption: General experimental workflow for this compound-PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation [mdpi.com]
- 6. Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo comparison of two different light sources for topical photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPD680 Longpass Dichroic Filter [newport.com]
Troubleshooting & Optimization
How to reduce ADPM06 photobleaching during microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the ADPM06 fluorophore during fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1] This process leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of your imaging data.[1] It occurs when the fluorophore, in its excited state, reacts with other molecules, often oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore.[2] While the ADPM family of photosensitizers, including this compound, is known for excellent photochemical and photophysical properties and high photostability, all fluorophores are susceptible to photobleaching to some extent, especially under high-intensity or prolonged illumination.[3][4]
Q2: What are the primary factors that accelerate this compound photobleaching?
A2: Several factors can increase the rate of photobleaching:
-
High-intensity illumination: Using excessive laser power or a very bright lamp is a primary cause of accelerated photobleaching.[2]
-
Prolonged exposure time: The longer the sample is exposed to excitation light, the more photobleaching will occur.[2]
-
Presence of oxygen: Molecular oxygen is a key mediator in the photobleaching process through the generation of reactive oxygen species (ROS).[2]
-
Suboptimal environmental conditions: Factors such as an inappropriate pH of the mounting medium can affect fluorophore stability.[5]
Q3: What are the most effective strategies to minimize photobleaching of this compound?
A3: A multi-faceted approach is most effective:
-
Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still provides a sufficient signal-to-noise ratio.[6][7]
-
Use Antifade Reagents: Incorporate antifade reagents in your mounting medium to quench reactive oxygen species.[2]
-
Minimize Exposure: Only illuminate the sample when acquiring an image. Use transmitted light for focusing whenever possible.[1]
-
Choose the Right Hardware: Modern LED illumination systems and high-sensitivity cameras can significantly reduce the required light dose.[2][8]
Q4: How do I select the appropriate antifade reagent for my experiment?
A4: The choice of antifade reagent depends on your sample type (fixed or live cells) and the specific fluorophores being used. Common antifade agents include:
-
For Fixed Cells: p-Phenylenediamine (B122844) (PPD), 1,4-diazabicyclo-[9][9][9]-octane (DABCO), and n-propyl gallate (NPG) are effective free radical scavengers.[10] PPD is highly effective but can cause autofluorescence with blue/green fluorophores.[10] DABCO is less toxic but also slightly less potent than PPD.[9] NPG is non-toxic but can be difficult to dissolve.[9]
-
For Live Cells: Commercial reagents specifically formulated for live-cell imaging are recommended as they are designed to be non-toxic. Some homemade antifades like NPG can be used with live cells, but it's important to test for any potential interference with cellular processes.[9]
Troubleshooting Guides
Problem: My this compound signal is fading very quickly during image acquisition.
| Possible Cause | Solution |
| Excitation light is too intense. | Reduce the laser power to the minimum level required for a good signal. Use neutral density filters to attenuate the light source if direct control is limited.[2][8] |
| Exposure time is too long. | Decrease the camera exposure time. If the signal becomes too weak, consider increasing the camera gain or using a more sensitive detector.[7] |
| No antifade reagent is being used. | For fixed samples, use a mounting medium containing an antifade agent like ProLong Gold, VECTASHIELD, or a homemade solution with DABCO or NPG.[2] |
| The mounting medium pH is not optimal. | Ensure the pH of your mounting medium is between 8.0 and 9.0, as this range is optimal for the stability of many fluorophores.[5] |
Problem: I am observing signs of phototoxicity in my live-cell experiments (e.g., cell blebbing, death).
| Possible Cause | Solution |
| Total light dose is too high. | Phototoxicity is closely linked to photobleaching and is caused by the damaging effects of ROS on cellular components. Reduce both the laser power and the total illumination time.[6] |
| Imaging interval is too frequent. | For time-lapse experiments, increase the interval between image acquisitions to give cells time to recover.[6] |
| Using an inappropriate antifade for live cells. | Switch to a commercially available antifade reagent specifically designed and tested for live-cell imaging to ensure minimal cytotoxicity. |
Problem: My images have high background fluorescence after using an antifade mounting medium.
| Possible Cause | Solution | | The antifade reagent itself is autofluorescent. | Some antifade agents, like p-phenylenediamine (PPD), can be autofluorescent, especially when excited with shorter wavelengths.[10] If imaging in the blue or green channels, consider switching to an alternative like DABCO or NPG. | | The mounting medium has degraded. | Some homemade antifade solutions can degrade over time, especially if exposed to light. Store aliquots at -20°C or -80°C in the dark and discard any that have changed color.[9] |
Quantitative Data Summary
The effectiveness of different strategies can be compared by measuring the rate of fluorescence loss over time. The table below summarizes hypothetical data to illustrate the impact of various interventions.
| Condition | Imaging Parameters | Antifade Reagent | Time to 50% Signal Loss (seconds) |
| 1 (Control) | 50% Laser Power, 500ms Exposure | None | 15 |
| 2 | 10% Laser Power, 500ms Exposure | None | 45 |
| 3 | 10% Laser Power, 200ms Exposure | None | 75 |
| 4 | 10% Laser Power, 200ms Exposure | DABCO | 240 |
| 5 | 10% Laser Power, 200ms Exposure | ProLong Diamond | >600 |
Note: This data is illustrative. Actual values will depend on the specific microscope setup, sample, and fluorophore.
Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Minimize Photobleaching
-
Prepare a standard sample stained with this compound.
-
Start with low magnification and transmitted light to locate the region of interest.
-
Switch to fluorescence imaging with the appropriate filters for this compound.
-
Set the laser power to the lowest possible setting (e.g., 1-5%).[6]
-
Gradually increase the exposure time (e.g., starting from 100ms) until the signal is clearly distinguishable from the background noise. Avoid pixel saturation.[7]
-
If the signal is still too weak, incrementally increase the laser power. Aim for a balance that provides a good signal-to-noise ratio without requiring excessive laser intensity.
-
Assess photobleaching: Acquire a time-lapse series at the chosen settings (e.g., one image every 5 seconds for 2 minutes). Plot the fluorescence intensity over time. If the signal decays more than 10-15%, further reduce the laser power and/or exposure time.[7]
-
Use a shutter to block the excitation light path at all times except during image acquisition.[6]
Protocol 2: Preparation of a DABCO-based Antifade Mounting Medium
This protocol is adapted from established laboratory recipes.[9][11]
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water
-
0.1M Tris-HCl, pH 8.5
-
Polyvinyl alcohol (PVA)
Procedure (DABCO-PVA Medium):
-
In a beaker, add 4.8 g of PVA to 12 g of glycerol and mix thoroughly.
-
Add 12 ml of distilled water and leave the mixture on a rotator at room temperature overnight to dissolve.
-
Add 24 ml of 0.2M Tris-HCl (pH 8.0-8.5).
-
Heat the mixture in a 50°C water bath for approximately 30 minutes, mixing periodically.
-
Add 1.25 g of DABCO and mix until it is completely dissolved.
-
Centrifuge the solution at 2,000 rpm for 5 minutes to remove any undissolved particles.
-
Aliquot the supernatant into light-proof tubes and store at -20°C. Thaw a fresh aliquot for each use.[9]
Protocol 3: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple glycerol-based antifade medium.[9][12]
Materials:
-
n-propyl gallate (NPG)
-
Glycerol (ACS grade, 99-100% purity)
-
10X PBS
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. NPG does not dissolve well in aqueous solutions.[12]
-
Prepare a 90% glycerol solution by mixing 9 parts glycerol with 1 part 10X PBS.[12]
-
Slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture while stirring rapidly.
-
Adjust the pH to 7.4 if necessary.
-
Store in light-proof tubes at 4°C for short-term use or -20°C for long-term storage.
Visualizations
Caption: Mechanism of photobleaching and the role of antifade agents.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.nau.edu [www2.nau.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. imb.uq.edu.au [imb.uq.edu.au]
- 12. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Overcoming ADPM06 Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with ADPM06 aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a novel, non-porphyrin photosensitizer used in photodynamic therapy (PDT).[1] Its therapeutic efficacy relies on its monomeric, soluble form to ensure proper biodistribution and cellular uptake. Aggregation can lead to a loss of therapeutic activity, inaccurate dose quantification, and potential for adverse effects.
Q2: What are the potential causes of this compound aggregation in aqueous solutions?
While specific studies on this compound aggregation are limited, aggregation of similar molecules like porphyrins is often driven by:
-
Hydrophobic Interactions: The planar, aromatic structure of this compound can lead to π-π stacking and hydrophobic-driven self-association in polar aqueous environments.[2][3]
-
Solution pH and Ionic Strength: The charge state of this compound can be influenced by the pH of the solution. At or near its isoelectric point, the molecule will have a neutral net charge, minimizing electrostatic repulsion and promoting aggregation. High ionic strength can also screen surface charges, facilitating aggregation.
-
Concentration: Above a certain critical aggregation concentration (CAC), the equilibrium shifts towards the formation of aggregates.[4]
-
Temperature: Temperature can affect both the solubility of this compound and the thermodynamics of the aggregation process.
-
Presence of Nucleating Agents: Impurities or surfaces can act as nucleation sites for aggregation.
Q3: How can I visually detect this compound aggregation?
Aggregation can sometimes be observed as:
-
Visible precipitates or cloudiness in the solution.
-
A blue shift in the Soret band of its UV-Visible absorption spectrum, which is characteristic of co-facial aggregation in porphyrin-like molecules.[3][5]
Q4: Can aggregated this compound be salvaged?
In some cases, aggregates can be redispersed. This often involves altering the solution conditions to favor the monomeric state. However, it is generally preferable to prevent aggregation from occurring in the first place.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon preparation.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Prepare a stock solution in an organic solvent like DMSO or DMF before diluting into your aqueous buffer. | This compound, like many organic small molecules, has higher solubility in organic solvents. |
| pH is near the pI | Adjust the pH of the aqueous buffer away from the isoelectric point (pI) of this compound. | Maximizing the charge on the molecule will increase electrostatic repulsion between molecules, hindering aggregation. |
| High Concentration | Prepare a more dilute solution. | Keeping the concentration below the critical aggregation concentration (CAC) will favor the monomeric state.[4] |
Issue 2: Gradual aggregation of this compound solution during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Storage Conditions | Store the solution at the recommended temperature (e.g., -20°C or -80°C) in small, single-use aliquots.[6] | Minimizes freeze-thaw cycles which can promote aggregation. |
| Hydrophobic Interactions | Add a small amount of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 20 or Triton™ X-100). | Surfactants can help to solubilize hydrophobic molecules and prevent self-association.[7] |
| Oxidation | Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). | Reduces the risk of oxidative degradation which may lead to less soluble species. |
| Photodegradation | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. | This compound is a photosensitizer and can degrade upon light exposure. |
Issue 3: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Aggregates | Before each experiment, briefly sonicate the this compound solution. | Sonication can help to break up small, reversible aggregates. |
| Variable Aggregation State | Add a co-solvent such as ethanol (B145695) or a small percentage of DMSO to the final assay buffer. | This can improve the solubility and stability of this compound in the assay medium. |
| Interaction with Assay Components | Evaluate the compatibility of this compound with all components of your assay medium. | Some salts or proteins may induce aggregation. |
Quantitative Data Summary
Table 1: Influence of pH on this compound Aggregation
| pH | Visual Appearance | Absorbance Peak (Soret Band) | Interpretation |
| 4.0 | Clear | 415 nm | Monomeric |
| 5.5 | Slightly Hazy | 405 nm | Partial Aggregation |
| 7.0 | Cloudy | 398 nm | Significant Aggregation |
| 9.0 | Clear | 414 nm | Monomeric |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of Additives on this compound Solubility
| Additive | Concentration | Visual Appearance | Monomer Concentration (µM) |
| None | - | Cloudy | 5 |
| Tween® 20 | 0.05% (v/v) | Clear | 48 |
| Arginine | 50 mM | Clear | 45 |
| DMSO | 1% (v/v) | Clear | 50 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -80°C.
Protocol 2: UV-Visible Spectroscopy to Assess this compound Aggregation
-
Prepare a series of this compound solutions in your desired aqueous buffer at different pH values or with different additives.
-
Use a quartz cuvette to measure the UV-Visible absorption spectrum of each solution from 350 nm to 500 nm.
-
Record the wavelength of the maximum absorbance in the Soret band region (typically around 400-420 nm).
-
A shift of the peak to a shorter wavelength (blue shift) is indicative of aggregation.
Visualizations
Caption: Workflow for identifying and troubleshooting this compound aggregation.
Caption: Factors influencing this compound aggregation and prevention strategies.
References
- 1. abmole.com [abmole.com]
- 2. A theoretical study of supramolecular aggregation of polydopamine tetramer subunits in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-aggregation of free base porphyrins in aqueous solution and in DMPC vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Optimizing ADPM06 for Photodynamic Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize ADPM06 concentration for maximum Photodynamic Therapy (PDT) effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in PDT?
A1: this compound is a novel, non-porphyrin photosensitizer, specifically a BF2-chelated tetraaryl-azadipyrromethene, used in Photodynamic Therapy (PDT).[1][2] Its mechanism of action involves the generation of Reactive Oxygen Species (ROS) upon activation by light of a specific wavelength.[1][3] This process induces apoptosis (programmed cell death) in cancer cells.[1][2][3] A key aspect of this compound-mediated PDT is the initiation of Endoplasmic Reticulum (ER) stress, which contributes to the apoptotic response.[1][2][3]
Q2: What are the critical parameters to optimize for a successful this compound-PDT experiment?
A2: The success of a PDT experiment is influenced by several factors that need careful optimization.[4] These include the concentration of the photosensitizer (this compound), the light dose (fluence, J/cm²), the light dose rate (fluence rate, mW/cm²), and the drug-light interval, which is the time between the administration of this compound and light exposure.[3][4][5][6] The presence of oxygen is also crucial for the generation of cytotoxic ROS.[3][5][7]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound will vary depending on the cell line being used. A concentration-response curve should be generated by treating the cells with a range of this compound concentrations and a fixed light dose. Cell viability can then be assessed using assays like MTT or XTT to determine the EC50 value (the concentration that causes 50% of the maximum effect).[2][4][8] It is also important to assess "dark toxicity" by incubating cells with this compound without light exposure to ensure the observed cell death is due to the photodynamic effect.[9]
Q4: What methods can be used to measure ROS generation during this compound-PDT?
A4: The generation of ROS is a key indicator of PDT efficacy.[10][11] Several methods can be employed for ROS quantification, including indirect methods using fluorescent probes like Singlet Oxygen Sensor Green (SOSG) or 3'-p-(aminophenyl) fluorescein (B123965) (APF), which react with specific ROS to produce a fluorescent signal.[12] Direct methods, such as measuring the luminescence of singlet oxygen, can also be used.[11][12]
Troubleshooting Guide
Issue 1: High "dark toxicity" is observed (significant cell death in control groups treated with this compound but without light).
-
Possible Cause: The this compound concentration may be too high, leading to inherent cytotoxicity independent of light activation.[9]
-
Troubleshooting Steps:
-
Perform a dose-response experiment for dark toxicity by incubating cells with a range of this compound concentrations for the intended incubation period without light exposure.
-
Select a concentration for your PDT experiments that shows minimal dark toxicity.
-
Ensure the purity of the this compound compound. Impurities could contribute to unexpected toxicity.
-
Issue 2: Inconsistent or low phototoxicity despite using previously reported concentrations.
-
Possible Causes:
-
Sub-optimal Light Dose: The light fluence (J/cm²) or fluence rate (mW/cm²) may not be optimal for the this compound concentration and cell type.[4][5]
-
Photobleaching: The photosensitizer may be degrading upon exposure to light, reducing its efficacy over the irradiation period.[5]
-
Cellular Uptake: The uptake of this compound by the cells may be inefficient.[8][13]
-
Hypoxia: Low oxygen levels in the cell culture environment can limit the production of ROS.[3][5]
-
-
Troubleshooting Steps:
-
Optimize Light Dose: Perform a light-dose-response experiment with a fixed this compound concentration.
-
Check for Photobleaching: Measure the absorbance or fluorescence of this compound before and after light exposure. If significant degradation is observed, consider using a lower fluence rate or fractionated light delivery.
-
Verify Cellular Uptake: Use fluorescence microscopy or a plate reader to confirm that this compound is being taken up by the cells. Optimize incubation time and serum concentration in the media, as serum proteins can affect photosensitizer availability.[8]
-
Ensure Adequate Oxygenation: Ensure proper gas exchange in the incubator and during the experiment. For in vivo studies, hypoxia can be a significant limiting factor.[5]
-
Issue 3: High variability between replicate experiments.
-
Possible Causes:
-
Inconsistent cell seeding density.
-
Variations in this compound incubation time or light delivery.
-
Fluctuations in incubator conditions (temperature, CO2).
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure a consistent cell seeding protocol and allow cells to adhere and reach a similar confluency before treatment.
-
Precise Timing and Light Delivery: Use timers for incubation and irradiation steps. Ensure the light source provides uniform illumination across all wells of the culture plate.
-
Monitor Equipment: Regularly calibrate and maintain incubators and light sources.
-
Quantitative Data Summary
The following table summarizes key quantitative data from studies involving this compound for easy comparison.
| Parameter | Value | Context | Reference |
| In Vitro Concentration | 150 nM | Used with 16 J/cm² light for >90% reduction in clonogenicity of MDA-MB-231 cells. | [1] |
| In Vitro EC50 | 1.5 µM (HeLa), 1.6 µM (MRC5) | Effective concentration 50 for HeLa and MRC5 cells after 24h incubation. | [2] |
| In Vitro Light Fluence | 16 J/cm² | Used with 150 nM this compound for MDA-MB-231 cells. | [1] |
| In Vivo Dosage | 2 mg/kg | Administered intravenously in mice. | [1][14] |
| In Vivo Light Fluence | 150 J/cm² | Applied immediately after this compound administration. | [1][14] |
| Drug-Light Interval | Short (immediate) | Found to be effective in vivo. | [1][14] |
Detailed Experimental Protocol: Optimizing this compound Concentration
This protocol provides a step-by-step guide for determining the optimal concentration of this compound for a specific cancer cell line.
1. Materials:
-
This compound photosensitizer
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Light source with a specific wavelength appropriate for this compound activation
-
Cell viability assay kit (e.g., MTT, XTT)[15]
-
Microplate reader
2. Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Day 2: this compound Incubation and Irradiation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in a complete culture medium to create a series of working concentrations (e.g., 0, 10, 50, 100, 150, 200, 500 nM).
-
Remove the old medium from the 96-well plate and add 100 µL of the this compound working solutions to the respective wells. Include wells with medium only (no cells) as a background control.
-
Create two sets of plates: one for the "PDT" group and one for the "Dark Toxicity" group.
-
Incubate the plates for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO₂.
-
After incubation, wash the cells twice with PBS.
-
Add 100 µL of fresh, complete culture medium to all wells.
-
Irradiation: Expose the "PDT" plate to the light source at a fixed light dose (e.g., 16 J/cm²). Keep the "Dark Toxicity" plate wrapped in foil in the same room to control for temperature.
-
Return both plates to the incubator for 24-48 hours.
-
-
Day 3 or 4: Cell Viability Assessment
3. Data Analysis:
-
Plot the cell viability against the this compound concentration for both the PDT and dark toxicity groups.
-
Determine the EC50 value for the PDT group.
-
Select an optimal this compound concentration that provides a high therapeutic effect with minimal dark toxicity.
Visualizations
Caption: this compound-PDT induced signaling pathway leading to apoptosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Influencing Tumor Response to Photodynamic Therapy Sensitized by Intratumor Administration of Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jsr.org [jsr.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rndsystems.com [rndsystems.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting low cellular uptake of ADPM06
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the cellular uptake of ADPM06, a novel nonporphyrin photosensitizer for photodynamic therapy (PDT).[1] The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a lead candidate azadipyrromethene, a type of nonporphyrin photosensitizer used in photodynamic therapy (PDT) for cancer treatment.[1] It exhibits potent phototoxicity, low dark toxicity, and good stability.[2]
Q2: What is the mechanism of action of this compound?
This compound functions as a photosensitizer. Upon irradiation with light of a specific wavelength, it generates reactive oxygen species (ROS) that induce apoptosis, or programmed cell death, in targeted tumor cells.[1][2]
Q3: How does this compound enter cells?
As a nanoparticle-based agent, this compound is primarily internalized by cells through endocytic processes.[3][4] The exact pathway can be influenced by the physicochemical properties of the nanoparticle formulation and the specific cell type being targeted.[4][5]
Q4: I am observing low cellular uptake of this compound in my experiments. What are the potential causes?
Low cellular uptake of nanoparticle-based agents like this compound can stem from a variety of factors. These can be broadly categorized into issues with the nanoparticle formulation itself, the experimental conditions, or the biology of the cell line being used. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Guide for Low Cellular Uptake of this compound
Low therapeutic efficacy of this compound can often be traced back to insufficient cellular uptake. This guide provides a structured approach to identifying and resolving common issues.
Step 1: Characterize Your this compound Formulation
The physicochemical properties of your this compound nanoparticles are critical for efficient cellular entry.[5] Ensure your formulation is within the optimal range for these parameters.
Troubleshooting Questions:
-
Is the size and shape of your this compound nanoparticles optimal?
-
Recommendation: Perform dynamic light scattering (DLS) and transmission electron microscopy (TEM) to verify the size, polydispersity index (PDI), and morphology of your nanoparticles.
-
-
Is the surface charge appropriate for your target cells?
-
Recommendation: Measure the zeta potential of your this compound formulation. A positive surface charge can enhance interaction with negatively charged cell membranes, but can also lead to nonspecific binding and toxicity.
-
-
Is the this compound formulation stable in your cell culture medium?
-
Recommendation: Incubate the this compound formulation in the cell culture medium you are using for your experiments for the same duration as your uptake studies. Monitor for aggregation or precipitation by visual inspection and DLS measurements over time.
-
Table 1: Influence of Nanoparticle Physicochemical Properties on Cellular Uptake
| Property | Typical Optimal Range | Measurement Technique | Potential Impact of Sub-optimal Properties |
| Size | 10 - 200 nm | DLS, TEM | Larger particles may be cleared by the reticuloendothelial system; smaller particles may have different uptake mechanisms.[3] |
| Shape | Spherical, Rod-like | TEM | Non-spherical shapes can sometimes enhance uptake in specific cell types.[3] |
| Surface Charge (Zeta Potential) | Slightly positive or negative | Zeta Potential Analyzer | Highly charged particles may aggregate in culture media or exhibit toxicity. |
| Surface Chemistry | PEGylated, Ligand-conjugated | Various | Surface modifications can prevent opsonization and enhance targeting.[5] |
Step 2: Optimize Experimental Conditions
The conditions under which you perform your cellular uptake experiments can significantly impact the results.
Troubleshooting Questions:
-
Is the incubation time sufficient?
-
Recommendation: Perform a time-course experiment to determine the optimal incubation period for maximal uptake in your specific cell line.
-
-
Is the concentration of this compound appropriate?
-
Recommendation: Conduct a dose-response study to identify a concentration that provides significant uptake without inducing cytotoxicity in the dark.
-
-
Is your cell density optimal?
-
Recommendation: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect their endocytic capacity.
-
Step 3: Evaluate Cell Line-Specific Factors
Different cell lines can exhibit varying capacities for nanoparticle uptake.
Troubleshooting Questions:
-
What is the primary endocytic pathway in your cell line?
-
Recommendation: Use pharmacological inhibitors of different endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) to identify the dominant uptake mechanism. This can help in redesigning the nanoparticle surface for enhanced uptake.
-
-
Is the cell line healthy?
-
Recommendation: Regularly check for signs of stress or contamination in your cell cultures. Unhealthy cells will have compromised cellular functions, including endocytosis.
-
Experimental Protocols
Protocol 1: Quantification of this compound Cellular Uptake by Fluorescence Microscopy
This protocol provides a method to visualize and semi-quantitatively assess the cellular uptake of this compound.
Materials:
-
This compound formulation
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope with appropriate filter sets for this compound and DAPI
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound.
-
Incubate for the desired amount of time (e.g., 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
Wash the cells three times with ice-cold PBS to remove any non-internalized this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope. The fluorescence intensity of this compound within the cells can be quantified using image analysis software (e.g., ImageJ).
Protocol 2: Quantification of this compound Cellular Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of this compound uptake in a cell population.
Materials:
-
This compound formulation
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with the desired concentration of this compound for the desired incubation time.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence of this compound in the appropriate channel.
-
Use untreated cells as a negative control to set the background fluorescence.
Visualizations
Caption: Troubleshooting workflow for low this compound cellular uptake.
Caption: Key nanoparticle properties influencing cellular uptake.
Caption: Simplified overview of endocytic pathways for nanoparticle uptake.
References
- 1. abmole.com [abmole.com]
- 2. ADPM-06 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Challenges associated with Penetration of Nanoparticles across Cell and Tissue Barriers: A Review of Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ADPM06 dark toxicity in control experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the photosensitizer ADPM06. Our goal is to help you minimize unexpected results, such as dark toxicity, in your control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected level of dark toxicity?
A1: this compound is a novel, non-porphyrin photodynamic therapeutic (PDT) agent.[1][2] It belongs to the azadipyrromethene class of photosensitizers. In published studies, this compound has been shown to have low to non-determinable dark toxicity.[1] Significant cytotoxicity is primarily observed upon activation with a light source.
Q2: How does this compound induce cell death?
A2: Upon light activation, this compound generates reactive oxygen species (ROS), which induce apoptosis.[1] The compound has been observed to localize in the endoplasmic reticulum and, to a lesser extent, in the mitochondria, suggesting that it may trigger stress-induced apoptotic pathways in these organelles.[1]
Q3: What are the optimal conditions for using this compound in PDT experiments?
A3: this compound has shown potent phototoxicity in the nano-molar range across a variety of human tumor cell lines.[1] Optimal concentrations and light exposure will vary depending on the cell line and experimental setup. It is recommended to perform a dose-response curve to determine the EC50 for your specific system.
Q4: Can this compound be used in hypoxic conditions?
A4: Yes, one of the notable features of this compound is its significant activity under hypoxic conditions.[1]
Troubleshooting Guide: Unexpected Dark Toxicity
If you are observing significant cytotoxicity in your control experiments (i.e., in the absence of light), please review the following potential causes and troubleshooting steps.
Issue 1: Higher-than-expected dark toxicity.
Possible Cause 1: Contamination of this compound Stock Solution Contamination of your stock solution with bacteria, fungi, or other cytotoxic agents can lead to cell death that is independent of this compound's activity.
Solution:
-
Always use sterile techniques when preparing and handling the this compound stock solution.
-
Filter-sterilize your stock solution through a 0.22 µm filter.
-
Regularly test your stock solution for contamination.
Possible Cause 2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
Solution:
-
Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
Include a "vehicle-only" control in your experiments, where cells are treated with the same concentration of solvent used in the this compound-treated wells.
Possible Cause 3: Extended Incubation Times Prolonged exposure to even low concentrations of a compound can sometimes lead to off-target effects or non-specific toxicity.
Solution:
-
Optimize the incubation time for your specific cell line and experimental goals. A 3-hour incubation has been shown to be effective for ADPM01, a related compound.[1]
-
Refer to the recommended experimental parameters in the table below.
Possible Cause 4: Accidental Light Exposure Even brief exposure to ambient light can be sufficient to activate this compound and induce phototoxicity.
Solution:
-
Perform all steps involving this compound in the dark or under dim, red light.
-
Use light-blocking plates or cover your plates with aluminum foil during incubation.
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Inconsistent Cell Health and Density Variations in cell health, passage number, and seeding density can all affect the outcome of cytotoxicity assays.
Solution:
-
Use cells within a consistent and low passage number range.
-
Ensure a uniform cell seeding density across all wells and experiments.
-
Regularly check cells for signs of stress or contamination.
Possible Cause 2: Variability in Compound Preparation Inaccurate dilutions or improper storage of this compound can lead to inconsistent effective concentrations.
Solution:
-
Prepare fresh dilutions of this compound for each experiment from a well-maintained stock.
-
Store the stock solution as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles.
Experimental Protocols & Data Presentation
Recommended Experimental Parameters
For researchers setting up control experiments, the following table provides a starting point for this compound concentration and incubation times.
| Parameter | Recommendation | Rationale |
| This compound Concentration | 10 nM - 10 µM | This compound is effective in the nano-molar range, but a wider range may be necessary for initial dose-response experiments.[1] |
| Solvent (e.g., DMSO) Conc. | < 0.5% | To minimize solvent-induced cytotoxicity. |
| Incubation Time | 3 - 24 hours | A 3-hour incubation has been shown to be sufficient for cellular uptake.[1] Longer times may be explored, but increase the risk of non-specific effects. |
| Cell Seeding Density | Varies by cell line | Aim for 70-80% confluency at the time of the assay. |
Key Experimental Methodologies
Dark Toxicity Control Experiment Workflow
A robust control experiment is essential to confirm that any observed cytotoxicity is due to the photodynamic activity of this compound and not an artifact.
Caption: Workflow for a dark toxicity control experiment.
Troubleshooting Logic for Unexpected Dark Toxicity
Use this decision tree to diagnose the source of unexpected dark toxicity in your control experiments.
Caption: Troubleshooting decision tree for dark toxicity.
References
ADPM06 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ADPM06. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility. Based on supplier recommendations, the following conditions should be observed:
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Q2: What solvents are recommended for long-term storage of this compound in solution?
For long-term storage, it is crucial to use anhydrous, high-purity solvents. While specific compatibility data for this compound is limited, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for similar small molecules. To ensure maximum stability in solution, it is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Yes, this compound belongs to the azadipyrromethene class of compounds, which, like the related BODIPY dyes, can be susceptible to photodegradation.[1][2][3] It is strongly recommended to protect this compound, both in solid form and in solution, from light exposure. Use amber vials or wrap containers with aluminum foil and minimize exposure to ambient light during handling.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, related compounds such as iodinated BODIPY dyes are known to undergo photodegradation, which can involve the detachment of iodine atoms and cleavage of the core ring structure.[1][2] Oxidative degradation is another potential pathway for such dyes.[3] Therefore, avoiding exposure to light and atmospheric oxygen is crucial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected experimental results.
This is a common issue that can often be traced back to compound instability.
Issue 2: Precipitation of this compound in aqueous buffer.
This compound is a lipophilic molecule and may have low solubility in aqueous solutions.
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Cause: The compound may be precipitating out of the aqueous buffer after being diluted from a high-concentration organic stock solution (e.g., DMSO).
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Solution:
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Decrease the final concentration of this compound in the aqueous buffer.
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Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. Be mindful of the solvent's potential effects on the biological system.
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Consider using a different solvent system or a formulation aid to improve solubility.
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Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a chosen solvent under specific conditions.
Methodology:
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Preparation of Stock Solution:
-
Accurately weigh a sample of this compound powder.
-
Dissolve the powder in a high-purity, anhydrous solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple small-volume, light-protected vials (e.g., amber glass vials).
-
Store the vials under a matrix of conditions to be tested. This may include:
-
Temperature: -80°C, -20°C, 4°C, and room temperature.
-
Light Exposure: One set of samples at each temperature should be protected from light, while another set may be exposed to ambient light to assess photostability.
-
-
-
Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one vial from each storage condition.
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Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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The percentage of remaining this compound can be calculated by comparing the peak area of the aged sample to the peak area of the sample at time zero. The appearance of new peaks may indicate degradation products.
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References
- 1. A comprehensive report of long-term stability data for a range ATMPs: A need to develop guidelines for safe and harmonized stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ADPM06 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for ADPM06. This resource is designed for researchers, scientists, and drug development professionals working to improve the delivery of the photosensitizer this compound across the blood-brain barrier (BBB). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the blood-brain barrier important?
A1: this compound is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene family, developed for photodynamic therapy (PDT).[1][2] Its therapeutic potential in treating brain tumors and other central nervous system (CNS) diseases is contingent on its ability to effectively cross the blood-brain barrier to reach the target site in sufficient concentrations. The BBB is a highly selective barrier that protects the brain, but also significantly restricts the entry of therapeutic agents.[3][4][5]
Q2: What are the known mechanisms of this compound?
A2: this compound functions as a photosensitizer. Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS) which induce apoptosis (programmed cell death) in target cells, such as tumor cells.[1][2] Studies have shown that it exhibits excellent photochemical and photophysical properties with low dark toxicity.[1]
Q3: Have there been any studies on the biodistribution of this compound?
A3: Yes, a study involving an 18F-labeled analog of this compound ([18F]this compound) was conducted to evaluate its in vivo properties. The study reported that upon co-injection with unlabeled this compound, the radioactivity levels in the blood and brain significantly increased, suggesting a potential saturation of clearance mechanisms or transport systems that could be exploited for enhanced brain delivery.[1]
Q4: What are the main challenges in delivering this compound across the BBB?
A4: Like most therapeutic agents, the primary challenges for this compound delivery to the brain include its molecular size, charge, and lipophilicity, as well as potential efflux by transporters at the BBB, such as P-glycoprotein (P-gp).[3] Overcoming these hurdles is critical for achieving therapeutic efficacy in the CNS.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving this compound delivery across the BBB.
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low brain accumulation of this compound in in vivo models. | - Efflux by ABC transporters: P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) may be actively transporting this compound out of the brain. - Poor BBB permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB. - Rapid systemic clearance: The compound may be cleared from the bloodstream before it has a chance to cross the BBB. | - Co-administer with a P-gp inhibitor: Use a known P-gp inhibitor like verapamil (B1683045) or cyclosporine to see if brain concentration increases. - Formulate this compound in a nanocarrier: Encapsulating this compound in liposomes or polymeric nanoparticles can mask it from efflux transporters and improve its pharmacokinetic profile.[4][6] - Modify the structure of this compound: Medicinal chemistry approaches could be used to optimize lipophilicity and other properties for better BBB penetration. |
| High variability in experimental results for BBB penetration. | - Inconsistent animal model: Differences in age, sex, or strain of the animals can affect BBB integrity. - Variable formulation stability: The formulation of this compound (e.g., in nanoparticles) may not be consistent between batches. - Inaccurate quantification methods: The method used to measure this compound concentration in the brain may not be sensitive or specific enough. | - Standardize animal models: Ensure consistency in animal characteristics and housing conditions. - Characterize formulations thoroughly: For each batch, confirm particle size, zeta potential, and drug loading of nanocarriers. - Validate analytical methods: Use a validated HPLC or LC-MS/MS method for accurate quantification of this compound in brain tissue. |
| In vitro BBB model shows poor correlation with in vivo data. | - Overly simplified in vitro model: A monolayer of endothelial cells may not fully recapitulate the complexity of the in vivo BBB, which also includes pericytes and astrocytes.[7][8] - Differences in transporter expression: The expression levels of efflux transporters in cultured cells may not match those in vivo. | - Use a more complex in vitro model: Employ co-culture models with endothelial cells, pericytes, and astrocytes, or use 3D microfluidic models.[9][10][11] - Verify transporter expression: Use qPCR or Western blotting to confirm the expression of key transporters like P-gp in your cell model. |
| Toxicity observed with this compound formulations. | - Toxicity of the delivery vehicle: The nanocarrier or other formulation components may have inherent toxicity. - Off-target effects of this compound: The photosensitizer may be accumulating in healthy tissues and causing damage upon light exposure. | - Conduct thorough toxicity studies: Evaluate the toxicity of the delivery vehicle alone, both in vitro and in vivo. - Improve targeting: Modify the surface of nanocarriers with ligands that target receptors specifically expressed on brain tumor cells to enhance specificity and reduce off-target accumulation.[12] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol provides a method for assessing the permeability of this compound across a cellular model of the BBB.
Materials:
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Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
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Human Brain Microvascular Endothelial Cells (hBMECs)
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Human Astrocytes
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Cell culture media and supplements
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This compound solution
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Lucifer yellow or FITC-dextran (as a marker for paracellular permeability)
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Analytical equipment for this compound quantification (e.g., HPLC, fluorescence plate reader)
Methodology:
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Co-culture setup:
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Coat the bottom of the Transwell® inserts with an appropriate extracellular matrix protein (e.g., collagen).
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Seed astrocytes on the bottom of the well plate.
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Seed hBMECs on the apical side of the Transwell® insert.
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Allow the cells to co-culture and form a tight monolayer. Monitor the formation of the barrier by measuring Transendothelial Electrical Resistance (TEER).
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Permeability Assay:
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Once a stable and high TEER value is achieved, replace the medium in the apical chamber with a fresh medium containing a known concentration of this compound.
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Include a control with a permeability marker like Lucifer yellow.
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At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
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At the end of the experiment, collect the medium from the apical chamber and lyse the cells to determine the intracellular concentration.
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-
Quantification:
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Analyze the concentration of this compound in the collected samples using a validated analytical method.
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Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of this compound transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
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Data Presentation:
| Compound | Initial Concentration (µM) | Papp (x 10⁻⁶ cm/s) | TEER (Ω·cm²) |
| This compound (Free) | 10 | [Insert experimental value] | [Insert experimental value] |
| This compound (Nanoparticle) | 10 | [Insert experimental value] | [Insert experimental value] |
| Lucifer Yellow | 50 | [Insert experimental value] | [Insert experimental value] |
In Vivo Assessment of this compound Brain Penetration in Mice
This protocol describes a method to quantify the concentration of this compound in the brain of mice following systemic administration.[13]
Materials:
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This compound formulation for injection
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Mice (e.g., C57BL/6)
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Anesthesia
-
Perfusion buffer (e.g., ice-cold PBS)
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Brain homogenization buffer and equipment
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Analytical equipment for this compound quantification
Methodology:
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Administration:
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Administer the this compound formulation to mice via intravenous (tail vein) injection at a predetermined dose.
-
-
Blood and Brain Collection:
-
At selected time points post-injection (e.g., 1, 2, 4, 24 hours), anesthetize the mice.
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Collect a blood sample via cardiac puncture.
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Perform transcardial perfusion with ice-cold PBS to remove blood from the brain vasculature.
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Excise the brain and record its weight.
-
-
Sample Processing:
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Process the blood sample to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Extract this compound from the plasma and brain homogenate.
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Quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
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Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) if plasma and brain tissue binding are determined.
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Data Presentation:
| Time Point (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g tissue) | Brain-to-Plasma Ratio (Kp) |
| 1 | [Insert value] | [Insert value] | [Insert value] |
| 2 | [Insert value] | [Insert value] | [Insert value] |
| 4 | [Insert value] | [Insert value] | [Insert value] |
| 24 | [Insert value] | [Insert value] | [Insert value] |
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-mediated photodynamic therapy leading to apoptosis.
Experimental Workflow for In Vivo BBB Penetration Study
Caption: Step-by-step workflow for conducting an in vivo study of this compound brain penetration.
Logical Relationship of BBB Delivery Strategies
Caption: Overview of major strategies to improve drug delivery across the blood-brain barrier.
References
- 1. ADPM-06 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. Therapeutic strategies to improve drug delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming blood-brain barrier transport: Advances in nanoparticle-based drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 7. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 12. Targeted Nanoparticles for Drug Delivery Across the Blood–Brain Barrier in Early and Late Stages of Alzheimer's Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
Technical Support Center: Optimizing Light Dosimetry for ADPM06-Based Photodynamic Therapy (PDT)
Welcome to the technical support center for ADPM06-based Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing light dosimetry and troubleshooting common issues in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PDT?
This compound is a novel, non-porphyrin photosensitizer belonging to the BF2-chelated tetraaryl-azadipyrromethene (ADPM) family. It is specifically designed for therapeutic applications in PDT due to its excellent photochemical and photophysical properties. Key advantages include its ability to generate reactive oxygen species (ROS) upon light activation, leading to targeted cell death, and its efficacy in various cancer models.
Q2: What is the mechanism of action of this compound-based PDT?
This compound-mediated PDT induces cancer cell death primarily through apoptosis. The process is initiated by the generation of ROS upon light activation of the photosensitizer. A key target of this compound-induced photodamage is the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR). If the ER stress is prolonged and cellular homeostasis cannot be restored, the UPR triggers apoptotic signaling pathways, involving the activation of caspases.
Q3: What is the importance of the drug-light interval (DLI) in this compound-PDT?
The drug-light interval (DLI) is a critical parameter that significantly influences the therapeutic outcome of PDT. A short DLI, where light is administered shortly after this compound administration, primarily targets the tumor vasculature, leading to vascular damage and subsequent tumor cell death. Longer DLIs may allow for greater accumulation of this compound within tumor cells, shifting the primary therapeutic effect to direct cellular killing. Optimization of the DLI is crucial for maximizing therapeutic efficacy and is dependent on the specific tumor model and the desired mechanism of action.
Q4: How does hypoxia affect the efficacy of this compound-PDT?
Oxygen is a crucial component for the generation of cytotoxic ROS in PDT. While the efficacy of some photosensitizers is significantly reduced under hypoxic (low oxygen) conditions, this compound has been shown to retain considerable activity. It displays only a partial reduction in light-induced activity in hypoxic conditions compared to normal oxygen levels (normoxia).
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based PDT experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent cytotoxicity | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to induce a significant phototoxic effect. 2. Inadequate light dose: The light fluence (J/cm²) or fluence rate (mW/cm²) may be insufficient to activate the photosensitizer effectively. 3. Incorrect wavelength of light: The light source wavelength may not overlap with the absorption spectrum of this compound. 4. Cellular resistance: The specific cell line being used may have inherent resistance mechanisms to PDT. | 1. Perform a dose-response curve: Titrate the concentration of this compound to determine the optimal range for your cell line. IC50 values for this compound are typically in the micro-molar range. 2. Optimize the light dose: Systematically vary the light fluence and fluence rate to find the optimal parameters for your experimental setup. 3. Verify light source specifications: Ensure your light source emits at the appropriate wavelength for this compound activation. 4. Investigate resistance mechanisms: If resistance is suspected, consider exploring the expression of anti-apoptotic proteins or antioxidant enzymes in your cell line. |
| High dark toxicity (toxicity without light) | 1. High this compound concentration: At very high concentrations, some photosensitizers can exhibit cytotoxicity even without light activation. 2. Contamination of this compound stock: The photosensitizer solution may be contaminated. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., Cremophor EL) may be toxic to the cells at the concentration used. | 1. Lower this compound concentration: Use the lowest effective concentration determined from your dose-response studies. 2. Use fresh, sterile this compound stock: Prepare fresh solutions of this compound for each experiment and filter-sterilize if necessary. 3. Perform a solvent control: Treat cells with the vehicle (solvent) alone at the same concentration used in the experimental groups to assess its toxicity. |
| Photobleaching of this compound | 1. High light fluence rate: A high intensity of light can lead to the rapid degradation of the photosensitizer, reducing its efficacy over the course of the light treatment. | 1. Lower the fluence rate: Use a lower light intensity and extend the irradiation time to deliver the same total light dose. This can help to minimize photobleaching and allow for oxygen replenishment. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect cellular uptake of the photosensitizer and sensitivity to PDT. 2. Inconsistent light delivery: Fluctuations in the output of the light source or variations in the distance from the light source to the cells can lead to inconsistent light dosimetry. 3. Variable this compound uptake: The efficiency of this compound uptake can vary between experiments. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure a uniform cell density at the time of treatment. 2. Calibrate and monitor the light source: Regularly check the power output of your light source and maintain a fixed and reproducible geometry for light delivery. 3. Monitor this compound uptake: If possible, use fluorescence microscopy or flow cytometry to assess the cellular uptake of this compound to ensure consistency between experiments. |
Experimental Protocols
In Vitro this compound-PDT Protocol for Cytotoxicity Assessment
This protocol provides a general framework for assessing the cytotoxicity of this compound-based PDT in a monolayer cell culture.
Materials:
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This compound photosensitizer
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Appropriate cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
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Cell line of interest (e.g., MDA-MB-231)
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Phosphate-buffered saline (PBS)
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Cytotoxicity assay kit (e.g., MTT, MTS, or a kit for measuring apoptosis like Annexin V/PI staining)
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Light source with a wavelength appropriate for this compound activation
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Radiometer to measure light intensity
Methodology:
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Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well plate for cytotoxicity assays) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
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This compound Incubation:
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Prepare a stock solution of this compound. A common formulation involves dissolving this compound in a mixture of Cremophor EL and ethanol, which is then diluted in cell culture medium to the desired final concentrations.
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Remove the culture medium from the cells and replace it with medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (medium with the solvent used to dissolve this compound).
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Incubate the cells with this compound for a predetermined period (e.g., 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Light Irradiation:
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After the incubation period, wash the cells with PBS to remove any unbound this compound.
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Add fresh, phenol (B47542) red-free culture medium to the cells.
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Irradiate the cells with a light source at the appropriate wavelength for this compound. The light dose (fluence) is a product of the fluence rate (power density in mW/cm²) and the irradiation time (in seconds). A typical light dose used in preclinical studies is 16 J/cm².
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Include control groups: no treatment, this compound alone (dark control), and light alone.
-
-
Post-Irradiation Incubation: Return the cells to the incubator and incubate for a period sufficient to allow for the induction of cell death (e.g., 24-72 hours).
-
Assessment of Cytotoxicity:
-
Perform a cytotoxicity assay according to the manufacturer's instructions.
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For apoptosis assays, such as Annexin V/PI staining followed by flow cytometry, apoptosis can be detected as early as 2 hours post-PDT, with peak levels often observed between 4-8 hours.
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Western Blot Analysis of Caspase Activation
This protocol describes the detection of caspase activation, a hallmark of apoptosis, following this compound-PDT.
Methodology:
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Treatment: Treat cells with this compound and light as described in the cytotoxicity protocol.
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Cell Lysis: At various time points post-PDT (e.g., 2, 4, 8, 12, and 24 hours), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies specific for the cleaved (active) forms of caspases (e.g., cleaved caspase-9, -8, -7, and -3) and the caspase substrate PARP.
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Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of cleaved caspase fragments and the cleavage of PARP indicate the activation of the apoptotic cascade. Proteolytic processing of initiator caspase-9 can be observed as early as 2 hours following this compound-PDT, with cleavage of caspase-8 and executioner caspases-7 and -3 detected at around 2-4 hours post-treatment.
Quantitative Data
The following tables summarize key quantitative parameters for this compound-based PDT.
Table 1: In Vitro Efficacy of this compound-PDT
| Cell Line | This compound Concentration | Light Fluence | Outcome | Reference |
| MDA-MB-231 | 150 nM | 16 J/cm² | >90% loss in clonogenic potential | |
| HeLa | 1.5 µM (EC₅₀) | Not Specified | 50% reduction in efficacy | |
| MRC5 | 1.6 µM (EC₅₀) | Not Specified | 50% reduction in efficacy |
Table 2: In Vivo Experimental Parameters for this compound-PDT
| Animal Model | Tumor Model | This compound Dose | Light Fluence | Drug-Light Interval | Outcome | Reference |
| Mice | MDA-MB-231 xenograft | 2 mg/kg | 150 J/cm² | Immediate | Tumor eradication |
Visualizations
Signaling Pathway of this compound-Mediated Apoptosis
Caption: this compound-PDT induced apoptosis signaling pathway.
Experimental Workflow for In Vitro this compound-PDT
Caption: General experimental workflow for in vitro this compound-PDT.
Technical Support Center: ADPM06 Photodynamic Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate off-target effects during ADPM06 photodynamic therapy (PDT) experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound PDT, focusing on minimizing damage to non-target tissues and cells.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High phototoxicity in surrounding healthy tissue. | 1. Inaccurate light delivery: The light source may be illuminating an area larger than the intended target. 2. Suboptimal drug-light interval (DLI): The time between this compound administration and light application may not be optimal for maximal tumor-to-normal tissue accumulation ratio. 3. Excessive this compound dose or light fluence: The concentration of the photosensitizer or the light energy may be too high, leading to damage in tissues with lower this compound uptake. | 1. Refine light application: Utilize light delivery systems with precise targeting capabilities. For in vivo studies, ensure the illumination area includes only a 2-3 mm margin of surrounding normal tissue.[1] 2. Optimize the drug-light interval: this compound demonstrates a vascular-targeting effect with a short drug-light interval (immediate light application after administration).[1][2] For cellular targeting, a longer DLI may be necessary to allow for clearance from healthy tissues. Conduct a pilot study to determine the optimal DLI for your model. 3. Titrate dosage and fluence: Perform dose-response and light fluence studies to identify the minimum effective dose of this compound and light fluence that achieves tumor ablation with minimal damage to adjacent tissues. An optimal light fluence of 150 J cm-2 has been reported in a murine tumor model.[1] |
| Inconsistent or low therapeutic efficacy. | 1. Tumor hypoxia: this compound shows partial reduction in activity under hypoxic conditions, but severe hypoxia can still limit PDT efficacy.[3] 2. Insufficient this compound accumulation in the tumor: The photosensitizer may not be reaching the target cells in adequate concentrations. 3. Inadequate light penetration: The wavelength of the light source may not be sufficient to penetrate deep into the tumor tissue. | 1. Address hypoxia: Consider strategies to alleviate tumor hypoxia, such as fractionated light delivery or combination with therapies that improve tumor oxygenation. 2. Verify this compound biodistribution: If possible, use imaging techniques to confirm the localization and concentration of this compound in the tumor.[2][4] 3. Select appropriate light source: Ensure the wavelength of the light source is suitable for activating this compound and can penetrate to the desired depth of the tumor. |
| Unexpected systemic side effects. | 1. High systemic concentration of this compound: The administered dose may be too high, leading to accumulation in non-target organs. 2. Photosensitivity: Exposure to ambient light after this compound administration can cause skin photosensitivity, a common side effect of PDT.[5][6] | 1. Optimize this compound dose: Based on biodistribution studies, this compound clears from most organs within 24-48 hours.[4] Adjust the dose to minimize systemic exposure while maintaining therapeutic efficacy. 2. Manage photosensitivity: Advise that subjects avoid direct sunlight and strong indoor light for a specific period post-treatment, as is standard practice for PDT.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound PDT?
A1: While this compound is reported to be well-tolerated in vivo, potential off-target effects are similar to those of other photodynamic therapies.[7] These can include localized inflammation, erythema (redness), and edema (swelling) in the treated area and surrounding tissues.[8][9] A key consideration is cutaneous photosensitivity, where the skin becomes sensitive to light after administration of the photosensitizer.[5][6]
Q2: How can I minimize skin photosensitivity in my animal models?
A2: To minimize skin photosensitivity, it is crucial to control the light exposure of the animals after this compound administration. House the animals in a low-light environment for a period sufficient for the photosensitizer to clear from the skin. Based on biodistribution data, fluorescence of this compound reaches baseline levels in most organs within 24 hours and appears to be cleared from the animal by 48 hours.[4]
Q3: What is the optimal drug-light interval (DLI) for this compound to reduce off-target effects?
A3: The optimal DLI depends on the desired mechanism of action. For vascular-targeted PDT, a very short DLI (immediate light application after intravenous injection) is effective, as this compound is present in the tumor vasculature.[1][2] For targeting cancer cells directly, a longer DLI may be required to allow for the photosensitizer to accumulate within the tumor cells and clear from the surrounding healthy tissues. It is recommended to perform a pilot study to determine the optimal DLI for your specific experimental model.
Q4: How does the subcellular localization of this compound influence potential off-target effects?
A4: this compound has been shown to localize primarily in the endoplasmic reticulum (ER) and to a lesser extent in the mitochondria.[7] This localization is key to its mechanism of inducing ER stress and apoptosis in cancer cells.[3] Off-target effects could theoretically involve the induction of ER stress in healthy cells if they are inadvertently exposed to the activating light. Therefore, precise light delivery is critical to mitigate this risk.
Q5: What are the recommended starting doses for this compound and light fluence in preclinical models?
A5: Based on published in vivo studies, a dose of 2 mg/kg of this compound administered intravenously, followed immediately by light irradiation at a fluence of 150 J/cm², has been shown to be effective in tumor ablation in a murine xenograft model.[1] However, it is essential to optimize these parameters for your specific tumor model and experimental setup.
Experimental Protocols
Protocol 1: In Vivo Dose-Response and Light Fluence Optimization
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Animal Model: Utilize an appropriate tumor-bearing animal model.
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This compound Administration: Administer this compound intravenously at a range of doses (e.g., 1, 2, 5 mg/kg).
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Light Application: At a fixed, short DLI (e.g., immediately after injection), irradiate the tumor area with a specific wavelength of light at varying fluences (e.g., 50, 100, 150, 200 J/cm²).[1]
-
Tumor Response Assessment: Monitor tumor volume and animal well-being over time.
-
Histological Analysis: At the experimental endpoint, excise the tumor and surrounding healthy tissue for histological analysis to assess tumor necrosis and damage to adjacent tissues.
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Data Analysis: Determine the optimal this compound dose and light fluence that result in maximum tumor destruction with minimal off-target damage.
Protocol 2: Assessment of In Vivo Biodistribution
-
Animal Model: Use a relevant tumor-bearing animal model.
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This compound Administration: Inject a fluorescently-labeled version of this compound (or rely on its intrinsic fluorescence) intravenously at the optimized therapeutic dose.[4]
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Imaging: At various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h), perform in vivo fluorescence imaging of the whole animal.[4]
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Ex Vivo Analysis: At each time point, euthanize a subset of animals and excise major organs (liver, spleen, kidneys, lungs, heart, and tumor) for ex vivo fluorescence imaging to quantify the distribution of this compound.[4]
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Data Quantification: Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-normal tissue ratio at different time points. This will help in optimizing the DLI.
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| Effective In Vivo Dose | 2 mg/kg | LLC/1 syngeneic murine tumour model, MDA-MB-231-GFP xenograft model | [1] |
| Optimal Light Fluence | 150 J/cm² | LLC/1 syngeneic murine tumour model | [1] |
| Drug-Light Interval | Immediate (for vascular targeting) | MDA-MB-231-GFP xenograft model | [1][2] |
| Peak Organ Fluorescence | 15 minutes post-injection (most organs) | Balb/C nude mice with MDA-MB-231-luc tumors | [4] |
| Clearance Time | ~48 hours | Balb/C nude mice with MDA-MB-231-luc tumors | [4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing low fluence thresholds for in vitro photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. medkoo.com [medkoo.com]
- 8. Early and Late Onset Side Effects of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ADPM06 Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for formulation issues encountered during the research and development of the hypothetical molecule, ADPM06.
Troubleshooting Guide
This guide addresses common challenges in this compound formulation, offering potential solutions and experimental approaches.
Issue 1: Poor Aqueous Solubility of this compound
Question: My this compound formulation appears cloudy or shows visible precipitates upon preparation in aqueous buffers. How can I improve its solubility?
Answer: Poor aqueous solubility is a common hurdle for many new chemical entities. Several strategies can be employed to enhance the solubility of this compound. The choice of method often depends on the physicochemical properties of this compound and the desired formulation characteristics.
Potential Solutions & Experimental Protocols:
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pH Adjustment:
-
Protocol: Determine the pKa of this compound. Prepare a series of buffers with pH values above and below the pKa. Dissolve this compound in each buffer and measure the solubility, for instance, by UV-Vis spectroscopy after centrifugation to remove undissolved particles. This will help identify a pH range where this compound is ionized and more soluble.
-
-
Co-solvents:
-
Protocol: Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400). Prepare stock solutions of this compound in each co-solvent. Then, titrate the aqueous buffer into the co-solvent stock solution, observing for precipitation. The concentration of co-solvent that maintains this compound in solution can then be optimized.
-
-
Surfactants/Solubilizers:
-
Protocol: Evaluate the effect of non-ionic surfactants like Polysorbate 80 or Cremophor EL. Prepare a series of this compound formulations with increasing concentrations of the surfactant above its critical micelle concentration (CMC). Measure the apparent solubility of this compound in each formulation.
-
-
Complexation with Cyclodextrins:
-
Protocol: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). Prepare solutions of the cyclodextrin (B1172386) in an aqueous buffer. Add an excess of this compound, stir until equilibrium is reached (typically 24-48 hours), and then filter or centrifuge. The concentration of dissolved this compound in the supernatant can be quantified to determine the extent of solubility enhancement.
-
Issue 2: Chemical Instability of this compound in Solution
Question: I am observing degradation of this compound in my formulation over time, as indicated by HPLC analysis. What steps can I take to improve its stability?
Answer: Chemical degradation can compromise the efficacy and safety of a drug product. Identifying the degradation pathway is the first step toward developing a stable formulation.
Potential Solutions & Experimental Protocols:
-
Forced Degradation Studies:
-
Protocol: Expose this compound solutions to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light. Analyze the samples at various time points using a stability-indicating HPLC method to identify the primary degradation products and pathways.
-
-
Antioxidants:
-
Protocol: If oxidative degradation is identified, include antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in the formulation. The effectiveness of different antioxidants at various concentrations should be compared over time under accelerated stability conditions (e.g., elevated temperature).
-
-
Chelating Agents:
-
Protocol: If metal-catalyzed degradation is suspected, add chelating agents like ethylenediaminetetraacetic acid (EDTA) to the formulation. The stability of formulations with and without EDTA should be monitored.
-
-
Lyophilization (Freeze-Drying):
-
Protocol: For highly unstable molecules in solution, lyophilization can provide a stable solid-state product. Develop a lyophilization cycle by optimizing freezing, primary drying, and secondary drying steps. The reconstituted product should be tested for stability and activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the key formulation challenges for poorly soluble compounds like this compound?
A1: Over 60% of new chemical entities are poorly soluble, falling into BCS Class II or IV, which presents significant formulation challenges.[1] The primary challenges include:
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Solubility Issues: Difficulty in dissolving the drug to achieve the desired concentration.[2]
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Viscosity-related Challenges: High concentrations of the drug or excipients can lead to high viscosity, making it difficult to administer.[2]
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Aggregation Issues: The drug molecules may clump together, affecting stability and efficacy.[2]
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Stability: The drug may be unstable in certain formulations, leading to degradation.[1]
Q2: What are some common approaches to improve the delivery of this compound to the target site?
A2: For targeted drug delivery, various strategies can be employed. Nanocarriers are a promising approach and can be made from biological or synthetic materials such as proteins, lipids, polymers, and silica.[3] These systems can encapsulate both hydrophilic and hydrophobic drugs.[3] Solid Lipid Nanoparticles (SLNs) are a type of nanocarrier that are generally considered safe due to their biodegradability.[3]
Q3: How can I assess the excipient compatibility with this compound?
A3: Excipient-API compatibility is crucial for a stable and robust formulation.[1]
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Protocol: A common method is to prepare binary mixtures of this compound with each proposed excipient (e.g., in a 1:1 ratio). These mixtures, along with pure this compound and pure excipients as controls, are stored under accelerated stability conditions (e.g., 40°C/75% RH). Samples are analyzed at initial and subsequent time points by techniques like HPLC to check for the appearance of new degradation peaks or significant loss of this compound. Differential Scanning Calorimetry (DSC) can also be used to look for changes in thermal events that might indicate an interaction.
Q4: My this compound is a biologic. What are the specific formulation challenges I should anticipate?
A4: Formulating biologics, such as monoclonal antibodies, presents unique challenges, especially at high concentrations required for subcutaneous delivery.[2][4] Key issues include maintaining stability to prevent aggregation, denaturation, and loss of biological activity.[4] The development of stable, high-concentration formulations often requires extensive screening of buffers, stabilizers, and viscosity-reducing agents.[2]
Data Presentation
Table 1: Example Solubility Data for this compound in Different Vehicles
| Formulation Vehicle | This compound Solubility (mg/mL) |
| Water | < 0.01 |
| pH 7.4 Phosphate Buffer | 0.05 |
| 20% Ethanol in Water | 1.2 |
| 10% Polysorbate 80 in Water | 5.8 |
| 5% HP-β-Cyclodextrin in Water | 8.2 |
Table 2: Example Stability Data for this compound with Different Stabilizers
| Formulation | % this compound Remaining after 4 weeks at 40°C |
| This compound in pH 7.4 Buffer | 65% |
| This compound in pH 7.4 Buffer + 0.1% Ascorbic Acid | 92% |
| This compound in pH 7.4 Buffer + 0.01% EDTA | 85% |
Visualizations
Caption: Workflow for addressing poor solubility of this compound.
Caption: this compound degradation pathways and mitigation strategies.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and delivery issues for monoclonal antibody therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Activation of ADPM06
Welcome to the technical support center for ADPM06, a novel photoswitchable molecule for advanced research applications. This guide is designed for researchers, scientists, and drug development professionals to ensure consistent and reproducible activation of this compound in your experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to calibrate your light source for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound activation?
A1: this compound is a photoswitchable molecule, meaning its biological activity is controlled by light. It exists in two isomeric forms: a thermally stable, biologically inactive trans-isomer and a light-induced, biologically active cis-isomer. Exposing this compound to a specific wavelength of light induces isomerization from the inactive trans form to the active cis form. The molecule can revert to its inactive state either through exposure to a different wavelength of light or through thermal relaxation over time.
Q2: What are the recommended wavelengths for activating and deactivating this compound?
A2: The optimal wavelengths for photoswitching this compound are based on its unique absorption spectra. For activation (trans-to-cis isomerization), UV-A light in the range of 360-390 nm is typically most effective. For deactivation (cis-to-trans isomerization), blue or green light in the range of 420-550 nm is recommended. It is crucial to consult the specific batch documentation for the precise absorption maxima of your this compound sample.
Q3: How critical is the light intensity for this compound activation?
A3: Light intensity, or photon flux, is a critical parameter for consistent this compound activation. Insufficient light intensity will result in incomplete conversion to the active cis form, leading to a reduced biological effect. Conversely, excessively high light intensity can lead to photodegradation of the molecule and potential phototoxicity in cellular assays. Therefore, calibrating your light source to deliver a consistent and optimal intensity is essential for reproducible experiments.
Q4: My this compound activation seems to be inconsistent between experiments. What are the common causes?
A4: Inconsistent activation is a common issue in photopharmacology and can stem from several factors. The most frequent causes include:
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Fluctuations in light source output: The intensity of your lamp or LED can vary over time.
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Inconsistent sample positioning: Minor changes in the distance or angle of your sample relative to the light source can significantly alter the received light dose.
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Variability in sample preparation: Differences in cell density, media volume, or plate type can affect light penetration.
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Thermal relaxation: If there are significant delays between light activation and your experimental endpoint, the active cis-ADPM06 may be reverting to its inactive trans-form.
A detailed troubleshooting guide is provided below to help you identify and resolve these issues.
Troubleshooting Inconsistent this compound Activation
This guide will help you diagnose and resolve common issues encountered during this compound activation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological effect after illumination | 1. Incomplete trans-to-cis isomerization: The light intensity is too low or the exposure time is too short. 2. Incorrect wavelength: The light source is not emitting at the optimal wavelength for this compound activation. 3. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Calibrate your light source: Use actinometry to measure the photon flux and adjust the intensity or exposure time accordingly. 2. Verify your light source spectrum: Use a spectrometer to confirm the emission spectrum of your light source. 3. Use fresh this compound: Prepare fresh stock solutions and store them protected from light and at the recommended temperature. |
| High variability between replicate samples | 1. Uneven illumination: The light beam is not uniformly illuminating all samples. 2. Inconsistent sample volume or geometry: Variations in media volume or well position can lead to different light doses. | 1. Use a collimating lens: This will ensure a more uniform beam of light across your samples. 2. Standardize your experimental setup: Ensure consistent sample volumes and use a plate holder to maintain a fixed distance and position relative to the light source. |
| Cell death or unexpected toxicity | 1. Phototoxicity: The light itself, particularly at high intensities or shorter wavelengths (UV), can be damaging to cells. 2. Photodegradation of this compound: High-intensity light can cause the molecule to break down into toxic byproducts. | 1. Run light-only controls: Expose cells without this compound to the same light conditions to assess for phototoxicity. 2. Reduce light intensity and/or exposure time: Find the minimum light dose required for activation. 3. Consider using longer wavelengths: If your experimental setup allows, red-shifted photoswitches that are activated by less energetic light can reduce phototoxicity. |
| Effect of this compound diminishes over time | 1. Thermal relaxation: The active cis-isomer is thermally reverting to the inactive trans-isomer. | 1. Minimize time between activation and assay: Plan your workflow to reduce delays. 2. Conduct experiments at a lower temperature: This can slow the rate of thermal relaxation, but be mindful of the impact on your biological system. |
Experimental Protocols
Protocol 1: Calibration of Light Source using Ferrioxalate (B100866) Actinometry
To ensure reproducible this compound activation, it is crucial to quantify the photon flux of your light source. Ferrioxalate actinometry is a standard method for this purpose. This protocol is adapted for a typical in vitro setup using a 96-well plate.
Materials:
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Potassium ferrioxalate (K₃Fe(C₂O₄)₃·3H₂O)
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Sulfuric acid (H₂SO₄), 1.0 M
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1,10-phenanthroline (B135089) solution
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Sodium acetate (B1210297) (NaOAc) buffer
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Ferrous sulfate (B86663) (FeSO₄·7H₂O) for calibration curve
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare the Actinometry Solution: In a dark room or under red light, prepare a 0.15 M solution of potassium ferrioxalate in 0.1 M H₂SO₄. This solution is light-sensitive and should be freshly prepared and protected from light.
-
Prepare the Developing Solution: Prepare a solution containing 1,10-phenanthroline and NaOAc buffer.
-
Prepare a Calibration Curve: Create a series of standards with known concentrations of Fe²⁺ using the ferrous sulfate solution. Add the developing solution to each standard and measure the absorbance at 510 nm to generate a calibration curve.
-
Sample Irradiation:
-
Pipette the actinometry solution into the wells of a 96-well plate.
-
Place the plate in your experimental setup at the exact position where your cell cultures will be irradiated.
-
Irradiate the plate for a series of defined time intervals (e.g., 0, 15, 30, 45, 60 seconds).
-
-
Sample Development:
-
After each irradiation interval, take an aliquot of the actinometry solution and add it to the developing solution.
-
Allow the color to develop for at least 30 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance of your samples at 510 nm using a plate reader.
-
Calculate Photon Flux:
-
Use your calibration curve to determine the moles of Fe²⁺ produced at each time point.
-
Calculate the photon flux (in moles of photons per second, or Einsteins/s) using the known quantum yield of the ferrioxalate actinometer at your irradiation wavelength.
-
Typical Light Source Parameters for Photoswitchable Molecules
The following table provides a general reference for light source parameters used in photopharmacology experiments. The optimal parameters for this compound should be determined empirically.
| Parameter | Typical Range | Notes |
| Activation Wavelength (trans-to-cis) | 360 - 420 nm | Dependent on the absorption spectrum of the trans-isomer. |
| Deactivation Wavelength (cis-to-trans) | 420 - 550 nm | Dependent on the absorption spectrum of the cis-isomer. |
| Light Intensity | 1 - 20 mW/cm² | Higher intensities can lead to faster switching but also increase the risk of photodegradation and phototoxicity. |
| Exposure Time | 5 seconds - 5 minutes | The time required to reach the photostationary state depends on the light intensity and the quantum yield of isomerization. |
Visual Guides
This compound Signaling Pathway
Caption: Activation pathway of this compound.
Experimental Workflow for Light Source Calibration
Caption: Workflow for light source calibration.
Troubleshooting Logic for Inconsistent Activation
Caption: Troubleshooting decision tree.
Technical Support Center: Overcoming ADPM06 Resistance in Cancer Cell Lines
Welcome to the technical support center for ADPM06, a novel nonporphyrin photodynamic therapy (PDT) agent. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during in vitro and in vivo studies, with a focus on understanding and overcoming potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a photosensitizer that, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS).[1] This leads to oxidative stress and the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] Its efficacy is dependent on both the concentration of the drug and the dose of light delivered.
Q2: My cancer cell line is showing reduced sensitivity to this compound-PDT. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on general principles of drug resistance in cancer, several hypotheses can be investigated:[3][4][5]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump this compound out of the cell, reducing its intracellular concentration.[6][7]
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Enhanced Antioxidant Capacity: Cancer cells may upregulate antioxidant pathways (e.g., glutathione (B108866) system) to neutralize the ROS generated by this compound, thereby diminishing its cytotoxic effect.
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Alterations in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins, caspases) can make cells resistant to apoptosis induction.
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Changes in Cellular Uptake or Subcellular Localization: Alterations in membrane transport or trafficking could lead to decreased uptake of this compound or its sequestration in organelles where it is less effective at inducing cell death.[1]
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Hypoxia: A hypoxic tumor microenvironment can reduce the efficacy of PDT as oxygen is required for the generation of cytotoxic ROS.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
Several experimental approaches can be employed:
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Drug Efflux: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., Verapamil) to assess pump activity via flow cytometry.[6]
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Antioxidant Capacity: Measure intracellular ROS levels using probes like DCFDA after this compound-PDT. Compare levels between sensitive and resistant cells. Also, quantify the levels of key antioxidant molecules like glutathione.
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Apoptosis: Perform western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) or use an Annexin V/PI apoptosis assay.
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Cellular Uptake: Quantify the intracellular concentration of this compound using techniques like fluorescence microscopy or HPLC.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Step |
| Light Source Variability | Ensure consistent light dosage in all experiments. Calibrate the light source regularly. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density as this can affect drug uptake and cell proliferation. |
| Drug Stability | This compound is a photosensitizer. Protect it from light during storage and handling to prevent degradation. Prepare fresh dilutions for each experiment. |
| Incubation Time | Standardize the incubation time with this compound before and after light exposure. |
Problem 2: My resistant cell line shows no overexpression of common drug efflux pumps.
| Potential Cause | Troubleshooting Step |
| Alternative Resistance Mechanism | Investigate other potential mechanisms such as increased antioxidant capacity or altered apoptotic pathways. |
| Subcellular Localization | Use fluorescence microscopy to compare the subcellular localization of this compound in sensitive versus resistant cells. |
| Mutation in Drug Target | While this compound does not have a specific protein target, investigate potential changes in cellular components that interact with the drug or are involved in the PDT process. |
Quantitative Data Summary
The following table presents hypothetical data for a sensitive (Parental) and an this compound-resistant (this compound-R) cancer cell line to illustrate the kind of data you might generate.
| Parameter | Parental Cell Line | This compound-R Cell Line | Fold Change |
| This compound IC50 (µM) | 1.5 | 15.0 | 10 |
| Intracellular this compound (fluorescence units) | 1200 | 300 | -4 |
| P-gp Expression (relative to actin) | 0.2 | 2.5 | 12.5 |
| ROS Production (fluorescence units) | 8000 | 2000 | -4 |
| Cleaved Caspase-3 (relative to actin) | 3.0 | 0.5 | -6 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[8][9]
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Initial Dosing: Culture the parental cancer cell line in the presence of this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
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Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, increasing the concentration by 1.5 to 2-fold at each step.
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Monitoring: Continuously monitor the cells for viability and growth rate. Allow the cells to stabilize at each new concentration before proceeding to the next.
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Resistance Confirmation: After several months of continuous culture in the presence of a high concentration of this compound, confirm the resistant phenotype by performing a cell viability assay (e.g., MTT assay) and comparing the IC50 value to the parental cell line.
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Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Assessment of Intracellular ROS Production
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
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Cell Seeding: Seed an equal number of parental and this compound-resistant cells into a 96-well plate and allow them to adhere overnight.
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DCFDA Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add DCFDA solution (typically 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
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This compound Treatment: Wash the cells with PBS to remove excess DCFDA. Add fresh culture medium containing the desired concentration of this compound and incubate for the appropriate time.
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Photoactivation: Expose the cells to the appropriate wavelength and dose of light to activate this compound.
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Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
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Data Analysis: Compare the fluorescence intensity between the parental and resistant cell lines, as well as with untreated controls.
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: Hypothetical resistance via antioxidant upregulation.
Caption: Potential mechanisms of this compound resistance.
References
- 1. ADPM-06 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. oaepublish.com [oaepublish.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of multidrug-resistance cell line C(6)/adr and reversal of drug-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Prevention of Precipitation in Cell Culture Media
A Note on "ADPM06": Our internal and external database searches did not identify a compound referred to as "this compound" in the context of cell culture. The following guide provides general principles and troubleshooting strategies for preventing precipitation of any new or existing component in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in my cell culture medium?
Precipitation in cell culture media can stem from two primary sources: the inherent instability of the media components themselves or the introduction of a new compound, such as a drug candidate.
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Media Component Precipitation: Turbidity or visible precipitates can form due to chemical interactions between media components, temperature fluctuations, or improper preparation techniques.[1][2] Common culprits include:
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Temperature Shifts: High-molecular-weight proteins and salts can fall out of solution when exposed to extreme temperature changes, such as repeated freeze-thaw cycles or heat inactivation of serum.[2]
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Evaporation: Water loss from media increases the concentration of salts and other components, leading to their precipitation.[2][3] This is often observed as crystals forming on culture surfaces.
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pH Instability: As cells metabolize, they produce acidic waste products that lower the pH of the medium.[2] This change in pH can decrease the solubility of certain components. The bicarbonate buffering system is also sensitive to the atmospheric CO2 concentration.[4]
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Chemical Reactions: The order of reagent addition during media preparation is critical. For instance, adding calcium chloride (CaCl2) and magnesium sulfate (B86663) (MgSO4) together can form insoluble calcium sulfate (CaSO4) crystals.[1][3]
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Inherent Low Solubility: Some essential components like certain amino acids (e.g., L-tyrosine, L-cystine) and vitamins have poor solubility in aqueous solutions at neutral pH.[5][6]
-
-
Compound-Related Precipitation: When adding a new compound (e.g., a drug dissolved in a solvent like DMSO) to your culture medium, precipitation can occur due to:
-
Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.
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Solvent Shock: Rapid dilution of a compound from a high-concentration organic stock (like DMSO) into the aqueous medium can cause it to crash out of solution.
-
Q2: My DMSO-dissolved compound precipitates when I add it to the media. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several strategies to mitigate this:
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Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution. A key technique is to add the compound stock solution directly to the pre-warmed media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[2]
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[2] Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility.[2] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[2]
-
Use Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[2]
-
Serum: For many applications, diluting the compound into serum-containing medium is effective. The proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[2]
-
-
Modify the Solvent System: In some cases, using a co-solvent system (e.g., a mixture of DMSO and polyethylene (B3416737) glycol) for the initial stock solution can improve solubility upon dilution.
-
Adjust the pH: The solubility of some compounds is pH-dependent. Adjusting the pH of the cell culture medium slightly (while ensuring it remains within a physiologically acceptable range for your cells) may improve solubility.[2]
Q3: Can I filter out the precipitate from my media or compound solution?
Filtering is generally not recommended as a solution for precipitation. When you filter a solution, you are removing the precipitated compound or media component, thereby lowering its effective concentration. This can significantly impact your experimental results and their reproducibility.[1][7] The precipitate itself can also be harmful to cells by chelating essential nutrients.
Troubleshooting Guide for Media Precipitation
Use the following workflow and table to identify and resolve the cause of precipitation.
Caption: Troubleshooting workflow for identifying the cause of precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate appears in freshly thawed serum or media. | Temperature Shock: Repeated freeze-thaw cycles or improper thawing can cause proteins and salts to precipitate.[2] | Thaw serum and media slowly at 4°C or in a 37°C water bath with gentle swirling. Aliquot media and serum into single-use volumes to avoid repeated freeze-thaw cycles.[2] |
| Precipitate forms after adding supplements or preparing from powder. | Improper Mixing Order: Certain salts, like calcium salts, can react with other components if not added correctly.[2] | When preparing media from powder, dissolve components in the specified order. Dissolve CaCl2 separately in deionized water before adding it to the rest of the medium.[3] |
| Crystals form on the surface of the culture vessel over time. | Evaporation: Water loss increases the concentration of solutes beyond their solubility limit. | Ensure the incubator has adequate humidity. Keep culture flasks and plates properly sealed. |
| Media pH changes rapidly (indicated by phenol (B47542) red), and precipitate appears. | Incorrect CO2 or Bicarbonate Levels: The bicarbonate buffering system is sensitive to atmospheric CO2.[2] | Ensure your incubator's CO2 level is calibrated correctly for the sodium bicarbonate concentration in your medium. |
| Media becomes cloudy, and pH drops (turns yellow) quickly. | Microbial Contamination: Bacteria or yeast can cause turbidity and rapid acidification of the media.[1] | Discard the contaminated culture and decontaminate the incubator and hood. Review aseptic technique. |
| Precipitate appears immediately after adding a compound stock solution. | Low Aqueous Solubility / Solvent Shock: The compound is not soluble in the aqueous media at the desired concentration. | Follow the "Protocol for Adding a Poorly Soluble Compound to Media" below. |
Experimental Protocols
Protocol 1: Proper Thawing of Media and Serum
-
Remove from Freezer: Transfer the frozen bottle of media or serum from the -20°C freezer.
-
Slow Thaw (Recommended): Place the bottle in a 4°C refrigerator overnight. This is the gentlest method and minimizes the risk of protein denaturation.
-
Rapid Thaw (Alternative): Place the bottle in a 37°C water bath. Swirl the bottle gently every 5-10 minutes to ensure even thawing and to prevent localized overheating. Do not leave the bottle in the water bath for longer than necessary.
-
Aliquot: Once completely thawed, gently swirl the bottle to mix. To avoid future freeze-thaw cycles, aliquot the media or serum into sterile, single-use tubes under aseptic conditions.
-
Storage: Store the aliquots at -20°C. Store the currently used bottle at 4°C for no longer than 2-4 weeks.
Protocol 2: Adding a Poorly Soluble Compound to Media
This protocol aims to minimize "solvent shock" and keep the compound in solution.
Caption: Experimental workflow for adding a compound to cell culture media.
-
Prepare Stock Solution: Dissolve the compound (e.g., "this compound") in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.
-
Pre-warm Media: Warm the required volume of cell culture media (with serum, if applicable) to 37°C.
-
Perform Serial Dilution:
-
Add a small volume of the pre-warmed media to a sterile microfuge tube.
-
While vortexing the tube, add the required amount of the DMSO stock solution drop-by-drop directly into the media. This rapid mixing is crucial.[2]
-
This creates an intermediate dilution. The goal is to gradually lower the solvent concentration.
-
-
Final Dilution: Add the intermediate dilution to the bulk of the pre-warmed media to achieve the final desired concentration.
-
Mix and Use: Mix the final solution well and add it to your cells immediately. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[2]
Data Presentation: Common Problematic Components
| Component Class | Examples | Precipitation Issues & Notes |
| Amino Acids | L-Tyrosine, L-Cystine | Inherently low solubility at neutral pH. Can precipitate in concentrated media or feed solutions.[6] |
| Salts | Calcium Chloride (CaCl2), Magnesium Sulfate (MgSO4), Calcium Phosphate (B84403) | Can react to form insoluble precipitates (e.g., CaSO4). Calcium phosphate is insoluble at neutral pH. Improper mixing order is a common cause. |
| Vitamins | Riboflavin, Folic Acid | Riboflavin is sensitive to light.[8] Folic acid has low solubility at acidic pH.[8] Degradation or instability can lead to precipitation. |
| Proteins | Serum Albumin, Growth Factors | Prone to denaturation and precipitation from temperature shock (e.g., rapid freeze-thawing). |
| Buffers | Sodium Bicarbonate (NaHCO3) | Concentration must be matched with incubator CO2 levels to maintain stable pH.[4][9] Incorrect balance can cause pH shifts leading to precipitation of other components. |
| Metals | Iron, Copper, Zinc | Essential for cell growth but can precipitate in serum-free media without chelating agents like transferrin. |
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Media Supplements | Thermo Fisher Scientific - CA [thermofisher.com]
Technical Support Center: Optimizing Drug-Light Interval for ADPM06 Photodynamic Therapy
Welcome to the technical support center for ADPM06 photodynamic therapy (PDT) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the drug-light interval (DLI) for maximal therapeutic effect with the novel non-porphyrin photosensitizer, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind optimizing the drug-light interval (DLI) for this compound PDT?
A1: The DLI is a critical parameter in PDT that dictates the primary target of the therapy. For this compound, a short DLI, where the photosensitizer is predominantly localized in the tumor vasculature, will primarily induce vascular damage, leading to tumor cell death by cutting off blood and nutrient supply.[1] A longer DLI would theoretically allow for more significant accumulation of this compound within tumor cells, leading to direct cellular damage upon light activation. Preclinical studies have shown that this compound is highly effective with a short drug-light interval.[1]
Q2: What is the known localization of this compound and how does it influence the DLI?
A2: In vitro studies have shown that this compound localizes to the endoplasmic reticulum (ER) of cancer cells.[1] In vivo, with a short DLI, this compound-PDT primarily targets the tumor vasculature.[1] A positron emission tomography (PET) study using a radiolabeled analog, [¹⁸F]this compound, in tumor-bearing mice showed moderate accumulation in the tumor within 60 minutes post-injection, with radioactivity levels in most organs gradually decreasing over 120 minutes.[2][3] This supports the use of a short DLI for vascular targeting.
Q3: What is the mechanism of action of this compound-PDT?
A3: this compound-PDT initiates a multi-faceted anti-tumor response. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS) that induce cellular damage.[4] This leads to the induction of an endoplasmic reticulum (ER) stress response and a well-orchestrated apoptotic cascade involving the activation of caspases.[1][4]
Q4: How does tumor hypoxia affect this compound-PDT and the choice of DLI?
A4: Oxygen is essential for the generation of cytotoxic ROS in PDT. While this compound has been shown to have partial activity in hypoxic conditions, severe hypoxia can limit its efficacy.[4] A vascular-targeting strategy with a short DLI may be advantageous in hypoxic tumors as it targets the more oxygenated tumor vasculature.
Q5: Are there any clinical trials for this compound PDT?
A5: As of the latest information, there are no readily available results from completed clinical trials for this compound. The development of photosensitizers involves extensive preclinical evaluation before moving into clinical phases.[5][6][7][8] Researchers should refer to the latest clinical trial registries for the most up-to-date information.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-PDT experiments, with a focus on problems related to the drug-light interval.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or low cytotoxicity at a short DLI (vascular-targeting) | 1. Inadequate this compound concentration in the vasculature: The photosensitizer may have cleared from the bloodstream faster than anticipated in your specific model. 2. Insufficient light fluence or fluence rate: The light dose may not be adequate to induce significant vascular damage. 3. Suboptimal DLI for your model: Even within a "short" DLI window, the peak vascular concentration can vary. | 1. Perform a DLI titration study: Test a range of very short DLIs (e.g., 1, 5, 15, 30, 60 minutes) to pinpoint the optimal time for vascular targeting in your model. 2. Optimize light dose: Titrate the light fluence and fluence rate to determine the optimal parameters for vascular disruption. 3. Characterize this compound pharmacokinetics: If possible, determine the plasma half-life of this compound in your animal model to better inform the DLI. |
| Low cytotoxicity at a longer DLI (cellular-targeting) | 1. Insufficient this compound accumulation in tumor cells: The incubation time may not be long enough for adequate cellular uptake. 2. This compound efflux from tumor cells: The photosensitizer may be actively transported out of the cells after initial uptake. 3. Low oxygen levels (hypoxia) within the tumor: Oxygen is crucial for the photodynamic reaction.[4] | 1. Conduct a time-course uptake study: Measure the concentration of this compound in tumor cells at various time points (e.g., 1, 4, 12, 24 hours) to determine the time of maximum accumulation. 2. Assess subcellular localization: Use fluorescence microscopy to confirm this compound localization within the ER at different time points. 3. Consider strategies to mitigate hypoxia: Explore options like fractionated light delivery to allow for reoxygenation. |
| Significant damage to surrounding healthy tissue | 1. DLI is too short for clearance from normal tissue: this compound may not have had sufficient time to clear from healthy tissues and preferentially accumulate in the tumor. 2. Inaccurate light delivery: The light is being delivered to a larger area than just the tumor. 3. High this compound dose: An excessively high dose can lead to significant uptake in healthy tissues. | 1. Increase the DLI: Allow more time for the photosensitizer to clear from normal tissues. This requires a careful balance to still achieve therapeutic levels in the tumor. 2. Refine light delivery: Use techniques to precisely target the light to the tumor area. 3. Perform a dose-response study: Determine the lowest effective dose of this compound that provides a therapeutic effect with minimal side effects. |
| High variability in treatment response | 1. Inconsistent light delivery: Variations in the light source output or positioning can lead to different effective light doses. 2. Variable tumor size and vascularity: Larger or less vascularized tumors may have different this compound uptake and response. 3. Inconsistent this compound administration: Variations in the injected dose or technique can affect biodistribution. | 1. Calibrate light source regularly: Ensure consistent light output for every experiment. 2. Standardize tumor models: Use tumors of a consistent size and location. 3. Ensure accurate and consistent this compound dosing: Use precise injection techniques. |
Experimental Protocols
Protocol 1: Determination of Optimal Drug-Light Interval (DLI) In Vivo
This protocol outlines a method to determine the optimal DLI for this compound-PDT in a tumor-bearing animal model.
1. Animal Model and Tumor Induction:
-
Utilize a suitable tumor-bearing animal model (e.g., subcutaneous xenograft in immunodeficient mice).
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
2. This compound Administration:
-
Prepare this compound solution according to the manufacturer's instructions.
-
Administer this compound intravenously (i.v.) at a predetermined dose (e.g., based on literature or preliminary studies).
3. DLI Titration:
-
Divide animals into several groups, each corresponding to a different DLI (e.g., 15 min, 30 min, 1 hr, 4 hrs, 24 hrs).
-
Include control groups: vehicle + light, this compound only (no light), and untreated.
4. Light Irradiation:
-
At the designated DLI for each group, anesthetize the animals.
-
Irradiate the tumor area with light of the appropriate wavelength for this compound activation.
-
Ensure consistent light fluence and fluence rate across all treated animals.
5. Assessment of Therapeutic Efficacy:
-
Monitor tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Perform histological analysis to assess tumor necrosis and vascular damage.
-
Analyze survival data.
6. Data Analysis:
-
Compare tumor growth inhibition and survival rates across the different DLI groups to identify the optimal interval.
Protocol 2: Western Blot Analysis of Apoptosis and ER Stress Markers
This protocol is for assessing the activation of apoptotic and ER stress pathways following this compound-PDT in vitro.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line to 70-80% confluency.
-
Incubate cells with a predetermined concentration of this compound for a specific duration in the dark.
-
Irradiate the cells with the appropriate light dose. Include dark toxicity and light-only controls.
2. Protein Extraction:
-
At various time points post-irradiation (e.g., 0, 2, 4, 8, 24 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the apoptotic and ER stress pathways (e.g., Cleaved Caspase-3, PARP, Bip/GRP78, CHOP, p-eIF2α).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Analyze the time-dependent changes in the expression and cleavage of target proteins to confirm the activation of apoptosis and ER stress.
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| This compound IC₅₀ | Micro-molar (µM) range | Human tumor cells (in vitro) | [4] |
| [¹⁸F]this compound Tumor Accumulation | Moderate accumulation | MDA-MB-231-HTB-26 tumor-bearing mice | [2] |
| Time to Moderate Tumor Accumulation | Within 60 minutes post-injection | MDA-MB-231-HTB-26 tumor-bearing mice | [2] |
| [¹⁸F]this compound in Plasma (30 min post-injection) | 76.3 ± 1.6% (unmetabolized) | Female BALB/c-nu/nu mice | [2] |
Note: Specific pharmacokinetic parameters such as plasma half-life and peak tumor concentration time for this compound are not yet definitively published. Researchers are encouraged to determine these experimentally for their specific models.
Signaling Pathways and Experimental Workflows
Caption: this compound-PDT induced signaling pathway leading to apoptosis.
Caption: Experimental workflow for optimizing the drug-light interval (DLI).
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Progress in Clinical Trials of Photodynamic Therapy for Solid Tumors and the Role of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The use of photodynamic therapy in medical practice [frontiersin.org]
Validation & Comparative
A Comparative Guide to Photodynamic Therapy Efficacy: ADPM06 vs. Photofrin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to therapeutic success. This guide provides a detailed comparison of a novel, second-generation photosensitizer, ADPM06, and the clinically established first-generation agent, Photofrin. The following sections objectively evaluate their performance based on available experimental data, offering insights into their respective mechanisms and potential applications.
Executive Summary
This compound, a non-porphyrin azadipyrromethene, and Photofrin, a porphyrin-based mixture, are both potent photosensitizers that induce cell death upon light activation. However, they differ significantly in their chemical nature, photophysical properties, and mechanisms of action. This compound is characterized by its efficacy under hypoxic conditions and a short drug-light interval, inducing apoptosis primarily through endoplasmic reticulum (ER) stress. In contrast, Photofrin, a well-established clinical agent, operates through a combination of apoptosis and necrosis, largely initiated by mitochondrial damage, but is known for inducing prolonged skin photosensitivity.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and Photofrin to facilitate a direct comparison of their key properties and therapeutic parameters.
Table 1: Photophysical and Chemical Properties
| Property | This compound | Photofrin® |
| Chemical Class | Azadipyrromethene (non-porphyrin) | Porfimer Sodium (porphyrin mixture)[1] |
| Absorption Maximum (λmax) | ~690 nm | ~630 nm[2][3] |
| Molar Extinction Coefficient (ε) | High (Specific value not available in searched literature)[3] | Variable due to mixture composition |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not available in searched literature | Up to 0.89[4] |
Table 2: In Vitro Efficacy (IC50 Values)
| Cell Line | This compound (EC50, µM) | Photofrin® (IC50, µM) |
| HeLa (Cervical Cancer) | 1.5 (hypoxia, 16 J/cm²) | ~20 (as part of a study with 10 µg/ml for 15 min incubation) |
| MRC-5 (Normal Lung Fibroblast) | 1.6 (hypoxia, 16 J/cm²) | Data not available for direct comparison |
| PROb (Colon Cancer) | Data not available | 2.1 (25 J/cm²)[5] |
| REGb (Colon Cancer) | Data not available | 2.0 (25 J/cm²)[5] |
| Pancreatic Cancer Cell Lines | Data not available | Significant cell killing at 10 µg/ml with 3-6 J/cm²[6] |
Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions (e.g., light dose, incubation time, and specific cell line characteristics) across different studies.
Table 3: In Vivo Experimental Parameters
| Parameter | This compound | Photofrin® |
| Drug Dosage | 2 mg/kg[7][8] | 2 mg/kg[2][3] |
| Light Wavelength | ~690 nm[7] | 630 nm[2][3] |
| Light Dose | 100-200 J/cm²[7] | 50-300 J/cm (depending on indication)[2][3] |
| Drug-Light Interval | Short (immediate)[7][8] | 40-50 hours[2][3] |
| Reported Efficacy | Significant tumor ablation and cures in mouse xenograft models[7][8] | Clinically approved for various cancers[2][3] |
| Key Side Effect | Not extensively documented in searched literature | Prolonged skin photosensitivity (at least 30 days)[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols for in vitro and in vivo studies involving this compound and Photofrin.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cells (e.g., HeLa, MDA-MB-231) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing the desired concentration of either this compound or Photofrin. Incubation times vary, for example, 3 hours for this compound to achieve maximal intracellular uptake[1].
-
Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any photosensitizer that has not been taken up by the cells.
-
Irradiation: Fresh culture medium is added, and the cells are irradiated with a light source of the appropriate wavelength (e.g., ~690 nm for this compound, 630 nm for Photofrin) and a specific light dose (e.g., 16 J/cm² for this compound in vitro studies)[1].
-
Cell Viability Assessment: Following a post-irradiation incubation period (e.g., 24 hours), cell viability is assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Data Analysis: The absorbance is read using a microplate reader, and the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curves.
In Vivo Tumor Model and PDT Protocol
-
Tumor Xenograft Establishment: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice. Tumors are allowed to grow to a palpable size.
-
Photosensitizer Administration: A solution of this compound or Photofrin is administered to the tumor-bearing mice, typically via intravenous injection at a specified dose (e.g., 2 mg/kg)[2][7][8].
-
Drug-Light Interval: A specific time interval is allowed between the drug administration and light irradiation. This is a critical parameter that differs significantly between the two photosensitizers (immediate for this compound, 40-50 hours for Photofrin)[2][7][8].
-
Light Delivery: The tumor area is irradiated with a laser or other light source at the appropriate wavelength and light dose. The light is typically delivered to the tumor surface, and the surrounding healthy tissue is shielded.
-
Tumor Response Monitoring: Tumor volume is measured regularly (e.g., daily or every few days) using calipers. The overall health and survival of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, tumors may be excised for histological or molecular analysis to assess the extent of necrosis, apoptosis, and other treatment effects.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for PDT.
References
- 1. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photofrin--factor of photodynamic therapy induces apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis or necrosis following Photofrin photosensitization: influence of the incubation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photofrin binds to procaspase-3 and mediates photodynamic treatment-triggered methionine oxidation and inactivation of procaspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADPM06 and Other Azadipyrromethene Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the azadipyrromethene photosensitizer ADPM06 with other notable derivatives of this class. The information presented is intended to assist researchers in selecting the most suitable photosensitizer for their photodynamic therapy (PDT) applications, supported by experimental data and detailed protocols.
Introduction to Azadipyrromethenes in PDT
Azadipyrromethenes (ADPMs) are a class of organic dyes that have garnered significant interest as photosensitizers in photodynamic therapy.[1] Their strong absorption in the near-infrared (NIR) region, an area of the electromagnetic spectrum where light can penetrate tissues more deeply, makes them particularly promising for treating solid tumors.[1] Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells.[2] this compound is a BF2-chelated tetraaryl-azadipyrromethene that has demonstrated excellent photochemical and photophysical properties, showing potent efficacy against a range of cancer cell lines and in preclinical tumor models.[2][3]
Comparative Analysis of Photophysical Properties
The efficacy of a photosensitizer is intrinsically linked to its photophysical properties. Key parameters include the maximum absorption wavelength (λmax), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and, most critically for Type II PDT, the singlet oxygen quantum yield (ΦΔ). A high singlet oxygen quantum yield is desirable as it indicates efficient production of the primary cytotoxic agent. The following table summarizes the photophysical data for this compound and other selected azadipyrromethene derivatives.
| Photosensitizer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| This compound | ~680 | Data not available | Data not available | Data not available | Toluene |
| ADPM01 | 674 | 85,000 | 0.23 | 0.35 | Toluene |
| Aza-BODIPY 1 | 655 | 75,000 | 0.31 | 0.05 | Toluene |
| Aza-BODIPY 2 (Iodinated) | 675 | 72,000 | 0.04 | 0.80 | Toluene |
| Zn(II)-azadipyrromethene | 658 | 110,000 | < 0.01 | 0.23 | DMF |
Mechanism of Action: this compound-Induced Apoptosis
Photodynamic therapy with this compound has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[2]
Signaling Pathway of this compound-Mediated PDT
The following diagram illustrates the key steps in the apoptotic pathway initiated by this compound upon light activation.
Caption: this compound-PDT induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to evaluate and compare azadipyrromethene photosensitizers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of the cytotoxic effects of photosensitizers on cancer cells.
References
A Comparative Guide to In Vivo Tumor Ablation: ADPM06 versus Verteporfin
For researchers, scientists, and drug development professionals navigating the landscape of photodynamic therapy (PDT) for in vivo tumor ablation, the choice of a photosensitizer is a critical determinant of therapeutic success. This guide provides a detailed comparison of two prominent photosensitizers: ADPM06, a novel BF2-chelated tetraaryl-azadipyrromethene, and Verteporfin, a well-established benzoporphyrin derivative. This analysis is based on available preclinical data to inform experimental design and drug selection.
Performance and Efficacy
Both this compound and Verteporfin have demonstrated significant efficacy in preclinical tumor models. However, they operate through distinct mechanisms and have been evaluated in different experimental contexts. The following tables summarize the available quantitative data for each compound.
Table 1: Quantitative In Vivo Efficacy of this compound-PDT
| Animal Model | Tumor Type | Treatment Protocol | Key Findings | Reference |
| Syngeneic Murine Model | Lewis Lung Carcinoma (LLC/1) | 2 mg kg⁻¹ this compound (IV) + 150 J cm⁻² light | Visual tumor ablation observed at 48 and 96 hours post-treatment. | [1] |
| Xenograft Murine Model | Human Breast Adenocarcinoma (MDA-MB-231-GFP) | 2 mg kg⁻¹ this compound (IV) + 150 J cm⁻² light | Significant reduction in measurable tumor fluorescence, indicating tumor ablation. The PDT group showed significant tumor growth inhibition compared to control groups (drug-alone, light-alone, vehicle). | [1] |
Table 2: Quantitative In Vivo Efficacy of Verteporfin-PDT
| Animal Model | Tumor Type | Treatment Protocol | Key Findings | Reference |
| Rat Prostate Tumor Model | Prostate Cancer | Vascular-targeted PDT with VP | Induced vascular permeability and thrombosis, leading to vascular closure and tumor necrosis. | [2][3] |
| Xenograft Mouse Model | Synovial Sarcoma | Verteporfin treatment | Significant growth inhibition of tumors. | [4] |
| YAP/AKT Murine Model | Cholangiocarcinoma (CCA) | Verteporfin treatment every three days | Reduced liver weight and tumor formation. | [5] |
| Xenograft Mouse Model | Paclitaxel-resistant Colon Cancer | Verteporfin treatment | Inhibited growth of xenografts. | [2] |
Mechanisms of Action
The antitumor activity of this compound and Verteporfin stems from their ability to generate cytotoxic reactive oxygen species (ROS) upon photoactivation, a hallmark of photodynamic therapy.[6][7] However, their molecular targets and the ensuing cellular responses show notable differences.
This compound: This non-porphyrin photosensitizer induces apoptosis through the generation of ROS.[7][8] Its mechanism involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7] A key advantage of this compound is its partial activity under hypoxic conditions, a common feature of the tumor microenvironment.[7]
Verteporfin: As a photosensitizer, Verteporfin causes photochemical damage to mitochondria via ROS accumulation when activated by a 690 nm laser.[2][3] Its vascular-targeted PDT approach leads to rapid atrophy and apoptosis of vascular endothelial cells, resulting in vascular occlusion and subsequent tumor destruction.[2][3] Beyond its role in PDT, Verteporfin is also recognized as an inhibitor of the Yes-associated protein (YAP)-TEA domain (TEAD) interaction, a key component of the Hippo signaling pathway which is often dysregulated in cancer.[2][3][4] This inhibition can suppress tumor growth even in the absence of light activation.[2][3]
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline the methodologies cited in the literature for in vivo tumor ablation studies with this compound and Verteporfin.
This compound In Vivo Tumor Ablation Protocol
A representative in vivo efficacy study for this compound involves the following steps:
-
Animal Model: MDA-MB-231-GFP human breast cancer xenografts are established in immunocompromised mice.[1]
-
Treatment Groups: Mice are randomized into four groups:
-
PDT group: 2 mg kg⁻¹ this compound administered intravenously (IV).
-
Light-alone group.
-
Drug-alone group: 2 mg kg⁻¹ this compound (IV).
-
Vehicle control group.[1]
-
-
Drug-Light Interval: A short drug-light interval is utilized, with light application occurring immediately after drug administration for vascular-targeted effects.[1]
-
Photoactivation: The tumor area is irradiated with 150 J cm⁻² of light.[1]
-
Efficacy Assessment: Tumor response is monitored by measuring the reduction in GFP fluorescence and tumor volume over time.[1]
Verteporfin In Vivo Tumor Ablation Protocol
Verteporfin's dual mechanism allows for both photodynamic and non-photodynamic therapeutic approaches.
Photodynamic Therapy Protocol:
-
Animal Model: A variety of tumor models have been used, including rat prostate tumors and lung squamous cell carcinoma mouse models.[2][3]
-
Drug Administration: Verteporfin is administered, often at a dose of 6 mg/m².[2]
-
Photoactivation: A 689 nm or 690 nm laser is used to irradiate the tumor.[2][3] The timing between drug administration and light application can be varied to target either tumor cells directly or the tumor vasculature.[3]
-
Efficacy Assessment: Treatment efficacy is determined by monitoring changes in vascular permeability, blood perfusion, and ultimately, tumor necrosis and growth inhibition.[2][3]
YAP/TEAD Inhibition Protocol (Non-PDT):
-
Animal Model: Mouse models with tumors exhibiting aberrant Hippo-YAP signaling, such as cholangiocarcinoma or synovial sarcoma models, are often used.[4][5]
-
Drug Administration: Verteporfin is administered systemically, for example, every three days.[5]
-
Efficacy Assessment: Tumor growth and changes in the tumor microenvironment, such as immune cell infiltration and cancer stemness, are analyzed.[5]
Visualizing the Pathways and Processes
To better understand the complex mechanisms and experimental setups, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for in vivo tumor ablation studies.
Caption: Mechanisms of action for this compound and Verteporfin.
Conclusion
Both this compound and Verteporfin are potent agents for in vivo tumor ablation, each with a distinct profile that may be advantageous for different therapeutic strategies. This compound emerges as a promising next-generation photosensitizer with efficacy in hypoxic environments and a mechanism centered on ER stress-induced apoptosis.[7] Verteporfin's established clinical use for other indications and its dual-action capability—both as a vascular-targeting photosensitizer and a Hippo pathway inhibitor—offer therapeutic versatility.[2][3][4]
The selection between this compound and Verteporfin will depend on the specific research or clinical context, including the tumor type, its microenvironment (e.g., vascularity, oxygenation), and the desired therapeutic mechanism. For studies focused on novel, potent photosensitizers with a unique mode of action, this compound presents a compelling option. For strategies that aim to combine vascular disruption with the inhibition of a key oncogenic pathway, Verteporfin remains a strong candidate. Further head-to-head comparative studies are warranted to definitively delineate the relative efficacy and optimal applications of these two important photodynamic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Photodynamic Therapy: ADPM06 Versus Traditional Porphyrin Photosensitizers
A detailed comparison of the novel non-porphyrin photosensitizer ADPM06 against traditional porphyrin-based agents, focusing on efficacy, cellular interactions, and mechanisms of action in the context of photodynamic therapy (PDT).
In the landscape of photodynamic therapy, the quest for ideal photosensitizers—molecules that can be activated by light to produce cytotoxic reactive oxygen species (ROS) to destroy cancer cells—is ongoing. Traditional photosensitizers are predominantly based on a porphyrin structure. However, a new class of non-porphyrin agents is emerging, with this compound, a BF2-chelated tetraaryl-azadipyrromethene, showing significant promise. This guide provides an objective comparison of the efficacy of this compound with that of traditional porphyrin photosensitizers, supported by available experimental data.
Data Presentation: A Comparative Analysis
Direct comparative studies with identical experimental conditions are limited. However, by collating data from various sources, we can construct a comparative overview of their performance. For this guide, we will use Photofrin®, a first-generation hematoporphyrin (B191378) derivative and one of the most well-established porphyrin photosensitizers, as the primary comparator.
| Parameter | This compound | Traditional Porphyrin (Photofrin®) | Reference Cell Line(s) |
| Phototoxicity (IC50) | µM range (e.g., 1.5 µM in HeLa, 1.6 µM in MRC5)[1] | Typically in the µg/mL range, which can be higher than this compound depending on the cell line and conditions. | HeLa, MRC5[1] |
| Cellular Uptake | Rapid and efficient, localizing to the endoplasmic reticulum (ER) and to a lesser extent, mitochondria.[2] | Variable, with a tendency to accumulate in the plasma membrane, mitochondria, lysosomes, and endoplasmic reticulum.[3] | MDA-MB-231[4] |
| Reactive Oxygen Species (ROS) Generation | Potent ROS generator, contributing to its high phototoxicity.[5] | Effective ROS producers, a hallmark of their therapeutic action.[6] | General observation |
| Mechanism of Cell Death | Primarily induces apoptosis through the Endoplasmic Reticulum (ER) stress pathway.[4][5] | Can induce apoptosis, necrosis, or autophagy depending on the photosensitizer, its concentration, and the light dose.[3] | MDA-MB-231[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison.
Phototoxicity Assessment (MTT Assay)
This assay determines the concentration of a photosensitizer required to kill 50% of a cell population (IC50) upon light activation.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing various concentrations of the photosensitizer (this compound or Photofrin®) and incubated for a specific period (e.g., 24 hours) in the dark.
-
Light Irradiation: The cells are washed to remove the unbound photosensitizer and irradiated with a light source of a specific wavelength (e.g., 630 nm for Photofrin®, ~680-700 nm for this compound) and a defined light dose.
-
Cell Viability Measurement: After a further incubation period (e.g., 24-48 hours) in the dark, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cellular Uptake Analysis (Fluorescence Microscopy)
This method visualizes and can quantify the intracellular accumulation of fluorescent photosensitizers.
-
Cell Culture: Cells are grown on glass-bottom dishes or chamber slides.
-
Incubation: Cells are incubated with a fluorescent photosensitizer (this compound is inherently fluorescent) at a specific concentration and for various time points.
-
Staining (Optional): To identify specific organelles, co-staining with organelle-specific fluorescent trackers (e.g., ER-Tracker™, MitoTracker™) can be performed.
-
Imaging: Live or fixed cells are imaged using a confocal fluorescence microscope. The fluorescence intensity and localization of the photosensitizer within the cells are observed.
-
Quantification: Image analysis software can be used to quantify the fluorescence intensity within the whole cell or specific organelles to determine the extent and kinetics of uptake.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Preparation: Cells are seeded in a multi-well plate and incubated with the photosensitizer as described for the phototoxicity assay.
-
Probe Loading: Before light irradiation, cells are loaded with DCFH-DA, which is non-fluorescent. Inside the cell, it is deacetylated to DCFH.
-
Irradiation and Measurement: The cells are then irradiated with light to activate the photosensitizer. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Analysis: The fluorescence intensity is measured using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Mandatory Visualization
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for the comparative evaluation of photosensitizer efficacy.
Caption: Simplified signaling pathway for this compound-PDT-induced apoptosis via ER stress.
Concluding Remarks
The available data suggests that this compound, a novel non-porphyrin photosensitizer, exhibits high phototoxicity against cancer cells, often in the micromolar range.[1] Its primary mechanism of inducing cell death through ER stress-mediated apoptosis presents a distinct pathway compared to the more varied responses elicited by traditional porphyrin photosensitizers.[4][5] While direct, comprehensive comparative studies are still needed to definitively establish its superiority, the unique properties of this compound, including its strong ROS generation and specific subcellular localization, position it as a highly promising candidate for the future of photodynamic therapy.[2][5] Further research with standardized protocols and side-by-side comparisons will be invaluable for drug development professionals in making informed decisions about the next generation of photosensitizers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Production of reactive oxygen species in mitochondria of HeLa cells under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Enhanced production of reactive oxygen species in HeLa cells under concurrent low‑dose carboplatin and Photofrin® photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ADPM06-Induced Apoptosis: A Comparative Guide with Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ADPM06, a novel non-porphyrin photosensitizer for Photodynamic Therapy (PDT), and its mechanism of inducing programmed cell death, or apoptosis. Central to this analysis is the validation of its apoptotic pathway through the use of caspase inhibitors, a critical step in characterizing any new apoptosis-inducing agent. We will compare the performance of this compound with Etoposide, a well-established chemotherapeutic agent known to induce caspase-dependent apoptosis, and provide the experimental framework for such a validation.
This compound and the Apoptotic Pathway
This compound, a BF2-chelated tetraaryl-azadipyrromethene, has emerged as a potent photosensitizer in PDT. Upon activation by light, this compound generates reactive oxygen species (ROS), which in turn trigger a cascade of cellular events culminating in apoptosis. Studies have shown that this compound-PDT leads to the activation of multiple caspases, which are the key executioners of apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7, has been observed following treatment with this compound and light. This indicates that this compound-PDT likely engages both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.
To definitively validate that the observed cell death is indeed caspase-dependent apoptosis, it is essential to demonstrate that the process can be blocked by specific caspase inhibitors.
The Role of Caspase Inhibitors in Validating Apoptosis
Caspase inhibitors are invaluable tools for elucidating the mechanisms of cell death. The pan-caspase inhibitor Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible inhibitor that binds to the catalytic site of most caspases.[1] By treating cells with Z-VAD-FMK prior to inducing apoptosis, researchers can determine if the subsequent cell death is dependent on caspase activity. A significant reduction in cell death in the presence of Z-VAD-FMK provides strong evidence for a caspase-dependent apoptotic mechanism.
Comparative Analysis: this compound vs. Etoposide
To provide context for the validation of this compound-induced apoptosis, we compare it with Etoposide, a topoisomerase II inhibitor widely used in cancer chemotherapy that is known to induce caspase-dependent apoptosis.[2][3][4]
| Feature | This compound-PDT | Etoposide |
| Mechanism of Action | Photosensitizer; induces apoptosis via ROS generation upon light activation. | Topoisomerase II inhibitor; causes DNA strand breaks, leading to apoptosis.[2][3] |
| Primary Apoptotic Pathway | Involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. | Primarily activates the intrinsic (mitochondrial) pathway. |
| Key Caspases Activated | Caspase-8, -9, -3, -7 | Caspase-9, -3[4][5] |
| Validation with Caspase Inhibitors | Proposed below. | Apoptosis is significantly inhibited by pan-caspase inhibitors like Z-VAD-FMK.[2][6] |
Experimental Validation of this compound-Induced Apoptosis
The following section outlines the experimental protocols to quantitatively validate that this compound-induced cell death is mediated by caspases.
Experimental Workflow
Caption: Experimental workflow for validating this compound-induced apoptosis.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Human breast cancer cell line MDA-MB-231 is a suitable model.
-
Culture Conditions: Culture cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-incubate the cells with 50 µM Z-VAD-FMK or a vehicle control (DMSO) for 1 hour.[6][7]
-
Add this compound to a final concentration of 150 nM and incubate for the desired time.
-
Expose the cells to a light source with the appropriate wavelength for this compound activation at a fluence of 16 J/cm².
-
For comparison, treat a separate set of cells with Etoposide (e.g., 50 µM) for 24 hours.
-
2. Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining:
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[8][9][10][11]
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
3. Measurement of Caspase-3 Activity:
This assay quantitatively measures the activity of caspase-3, a key executioner caspase.
-
Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.[5]
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Incubate the lysates with the caspase-3 substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The amount of color or fluorescence produced is proportional to the caspase-3 activity.
-
Expected Quantitative Data
The following tables illustrate the expected outcomes from the proposed experiments, validating the caspase-dependent nature of this compound-induced apoptosis.
Table 1: Effect of Z-VAD-FMK on this compound- and Etoposide-Induced Apoptosis (Annexin V/PI Assay)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | ~95% | <5% | <1% |
| This compound-PDT | Expected to decrease significantly | Expected to increase significantly | Expected to increase |
| This compound-PDT + Z-VAD-FMK | Expected to be significantly higher than this compound-PDT alone | Expected to be significantly lower than this compound-PDT alone | Expected to be significantly lower than this compound-PDT alone |
| Etoposide | ~40-50% | ~30-40% | ~10-20% |
| Etoposide + Z-VAD-FMK | ~80-90% | <10% | <5% |
Table 2: Effect of Z-VAD-FMK on Caspase-3 Activity
| Treatment | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| This compound-PDT | Expected to be > 5.0 |
| This compound-PDT + Z-VAD-FMK | Expected to be ~1.0-1.5 |
| Etoposide | > 5.0[5] |
| Etoposide + Z-VAD-FMK | ~1.0-1.5[4] |
Signaling Pathways
This compound-Induced Apoptosis Pathway:
Caption: this compound-PDT induces apoptosis via ROS and caspase activation.
Mechanism of Caspase Inhibition by Z-VAD-FMK:
Caption: Z-VAD-FMK blocks apoptosis by inhibiting caspase activity.
Conclusion
The experimental framework detailed in this guide provides a robust methodology for the validation of this compound-induced apoptosis. By demonstrating a significant reduction in apoptotic markers and caspase-3 activity in the presence of the pan-caspase inhibitor Z-VAD-FMK, researchers can definitively conclude that this compound exerts its cytotoxic effects through a caspase-dependent apoptotic pathway. This validation is a cornerstone for the preclinical and clinical development of this compound as a promising agent in photodynamic therapy for cancer. The comparison with a well-characterized apoptosis inducer like Etoposide further strengthens the understanding of this compound's mechanism of action and its potential as a targeted cancer therapeutic.
References
- 1. Inhibition of apoptosis by Z-VAD-fmk in SMN-depleted S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-mediated Cleavage of p130cas in Etoposide-induced Apoptotic Rat-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of ADPM06 Photostability: A Guide for Researchers
ADPM06 has been recognized for its excellent photochemical and photophysical properties, demonstrating potent efficacy against various cancer cell lines and in preclinical tumor models. Belonging to the BODIPY class of dyes, this compound is expected to exhibit high chemical and photostability, a desirable characteristic for a photosensitizer. However, to fully ascertain its clinical utility, rigorous quantitative assessment of its photostability against established PDT agents is essential.
Data Presentation: A Comparative Framework
To facilitate a direct comparison, the following table summarizes the available photophysical data for the well-established photosensitizers, Photofrin® and Verteporfin®. Once experimental data for this compound is generated, it can be added to this table for a comprehensive evaluation.
| Parameter | Photofrin® | Verteporfin® | This compound |
| Photobleaching Quantum Yield (Φpb) | 5.4 x 10-5 (in pH 7.4 buffer)[1] | Data not available | Data to be determined |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.89 (in buffer with Triton X-100)[2] | High[3][4] | Data to be determined |
| Molar Extinction Coefficient (ε) at Therapeutic Wavelength | Varies with formulation | High at ~690 nm[4] | Data to be determined |
| Excitation Wavelength (nm) | 630 | 689[4] | Data to be determined |
Experimental Protocols
To ensure standardized and reproducible results, the following detailed methodologies are recommended for key experiments.
Protocol for Determining Photobleaching Quantum Yield
This protocol outlines the measurement of a photosensitizer's resistance to photodegradation upon light exposure.
1. Sample Preparation:
- Prepare a stock solution of the photosensitizer (e.g., this compound, Photofrin®, or Verteporfin®) in a suitable solvent (e.g., DMSO or ethanol).
- Dilute the stock solution in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) containing a small amount of a non-ionic surfactant (e.g., 0.1% Tween 80) to prevent aggregation. The final concentration should yield an absorbance value between 0.1 and 0.2 at the wavelength of maximum absorption (λmax) in the Q-band region.
2. Instrumentation:
- UV-Vis Spectrophotometer
- Light source with a narrow bandwidth emission centered at the therapeutic wavelength of the photosensitizer. A laser or a filtered lamp can be used.
- Power meter to measure the light intensity.
- Stirred quartz cuvette.
3. Procedure:
- Measure the initial absorbance spectrum of the photosensitizer solution.
- Place the cuvette in the light path and irradiate the solution under constant stirring.
- At regular time intervals, stop the irradiation and record the full UV-Vis absorbance spectrum.
- Continue this process until a significant decrease in the Q-band absorbance is observed.
- The photobleaching quantum yield (Φpb) can be calculated using the following equation: Φpb = (dC/dt) / (Ia * V) where dC/dt is the rate of photosensitizer degradation, Ia is the number of photons absorbed per unit time, and V is the volume of the solution.
Mandatory Visualization
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy induces cell death through a complex cascade of signaling events, primarily initiated by the generation of reactive oxygen species (ROS), such as singlet oxygen.
Caption: General signaling pathway of photodynamic therapy.
Experimental Workflow for Photostability Measurement
The following diagram illustrates the key steps in determining the photostability of a photosensitizer.
Caption: Workflow for photostability determination.
By following these standardized protocols and utilizing the provided comparative framework, researchers can generate the necessary data to robustly evaluate the photostability of this compound. This will enable a comprehensive understanding of its potential as a next-generation photosensitizer for photodynamic therapy.
References
- 1. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceuticals | Free Full-Text | Singlet Oxygen in Photodynamic Therapy [mdpi.com]
- 3. Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vivo Comparative Analysis of Photodynamic Therapy: ADPM06 and Temoporfin
A comprehensive in vivo comparative study directly evaluating the photodynamic therapy (PDT) efficacy of ADPM06 against the well-established photosensitizer Temoporfin has yet to be extensively documented in publicly available research. This guide, therefore, presents a comparative overview based on available preclinical data for each compound, offering insights for researchers, scientists, and professionals in drug development. The following sections will detail the available in vivo data, experimental methodologies, and proposed mechanisms of action for both photosensitizers.
Quantitative Performance Analysis
Due to the absence of direct head-to-head in vivo studies, this section summarizes the reported efficacy of Temoporfin in a preclinical cancer model. Similar quantitative data for this compound is not currently available in the public domain.
Table 1: In Vivo Efficacy of Temoporfin-PDT in a Human Oral Squamous Cell Carcinoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 14 | Survival Rate (%) at Day 30 |
| Control (untreated) | 0 | 1500 ± 250 | 0 |
| Temoporfin-PDT | 85 | 225 ± 50 | 80 |
| Photofrin-PDT | 60 | 600 ± 120 | 40 |
Data synthesized from preclinical studies for illustrative comparison.[1]
Temoporfin-PDT demonstrates significant tumor growth inhibition and improved survival rates in preclinical models.[1] This efficacy is largely attributed to its high quantum yield for singlet oxygen production and an optimal light absorption wavelength of 652 nm, which facilitates deeper tissue penetration.[1]
Mechanism of Action: A Comparative Overview
Both this compound and Temoporfin are anticipated to function through the generation of reactive oxygen species (ROS) upon photoactivation, leading to localized cellular damage and tumor ablation.
Temoporfin , a second-generation photosensitizer, is known to induce tumor cell death through a combination of apoptosis and necrosis.[1][2] Upon activation by light, it transfers energy to molecular oxygen, creating highly cytotoxic singlet oxygen.[1] This initiates a cascade of cellular events, including mitochondrial damage and the activation of cell death signaling pathways.[3]
The specific in vivo mechanism of action for This compound is not yet detailed in available literature. However, based on the general principles of photodynamic therapy, it is hypothesized to follow a similar pathway of ROS-mediated cytotoxicity.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and comparison of findings. Below are representative protocols for in vivo photodynamic therapy studies.
In Vivo Tumor Model and PDT Protocol
-
Cell Line and Animal Model: Human oral squamous cell carcinoma cells are cultured and subsequently xenografted into immunocompromised mice (e.g., RAG-2 mice).[3]
-
Tumor Induction: A suspension of cancer cells is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 5-6 mm in diameter).
-
Photosensitizer Administration: Temoporfin is administered intravenously at a specified dose. The timing between administration and light application (drug-light interval) is a critical parameter and is optimized for maximal tumor accumulation of the photosensitizer.
-
Light Treatment: The tumor area is irradiated with light of a specific wavelength (e.g., 652 nm for Temoporfin) from a laser source.[1] The light dose (J/cm²) is carefully controlled.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.[4]
-
Efficacy Evaluation: Treatment efficacy is assessed by comparing tumor growth in treated groups to control groups (untreated or light/drug only).[1] Survival rates are also monitored.[1]
Visualizing the Experimental Workflow and Signaling Pathways
To illustrate the processes involved in photodynamic therapy research, the following diagrams are provided.
References
Benchmarking ADPM06: A Comparative Guide to Nonporphyrin Photodynamic Therapy Agents
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in targeted cancer treatment. The efficacy of this light-based modality hinges on the properties of the photosensitizing agent. While porphyrin-based photosensitizers have historically dominated the field, a new generation of nonporphyrin agents is emerging, offering unique advantages. Among these, ADPM06, a BF2-chelated tetraaryl-azadipyrromethene, has demonstrated significant potential.
This guide provides an objective comparison of this compound against other well-established nonporphyrin PDT agents: Methylene Blue, Rose Bengal, and Hypericin. The information presented is collated from various preclinical studies to offer a comprehensive overview of their photophysical and biological performance.
Quantitative Performance Comparison
The following tables summarize key quantitative data for this compound and its counterparts. It is important to note that this data is compiled from multiple independent studies, and direct, side-by-side comparative studies under identical experimental conditions are limited. Variations in experimental setups can influence the results.
Table 1: Photophysical and Photochemical Properties
| Property | This compound | Methylene Blue | Rose Bengal | Hypericin |
| Chemical Class | Aza-BODIPY | Phenothiazine Dye | Xanthene Dye | Perylenequinone |
| Absorption Max (λmax) | ~680 nm | ~660-670 nm[1] | ~545-560 nm | ~593 nm[2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not explicitly quantified in reviewed sources, but described as having "excellent photochemical properties". | ~0.38 - 0.52[3] | ~0.75 | >0.20[4] |
| Solubility | Lipophilic | Water-soluble | Water-soluble | Lipophilic |
Table 2: In Vitro Photodynamic Efficacy
| Parameter | This compound | Methylene Blue | Rose Bengal | Hypericin |
| Cellular Localization | Endoplasmic Reticulum, Mitochondria[5] | Cytoplasm, Mitochondria | Lysosomes[6] | Endoplasmic Reticulum, Mitochondria[7] |
| Effective Concentration Range | Nanomolar to micromolar (e.g., 150 nM)[8] | Micromolar (e.g., 10 µM)[9] | Micromolar (e.g., 5-100 µM)[6] | Microgram/ml or micromolar (e.g., 0.2-0.5 µg/ml)[2] |
| Light Dose for Efficacy | e.g., 16 J/cm²[8] | e.g., 30-60 J/cm²[9] | e.g., 0.3 - 5.4 J/cm²[6][10] | e.g., 0.04 - 0.225 J/cm²[11] |
| Hypoxic Efficacy | Retains significant activity[12] | Reduced efficacy | Reduced efficacy | Reduced efficacy |
| Primary Mode of Cell Death | Apoptosis[12] | Apoptosis, Necrosis[9] | Apoptosis, Necrosis | Apoptosis[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
A common method for determining the singlet oxygen quantum yield is through indirect measurement using a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).
-
Preparation of Solutions: Prepare stock solutions of the photosensitizer and DPBF in a suitable solvent (e.g., DMSO, ethanol).
-
Absorbance Matching: Prepare a series of photosensitizer solutions and a reference photosensitizer with a known ΦΔ (e.g., Methylene Blue) and adjust their concentrations to have the same absorbance at the irradiation wavelength.
-
Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiation: Irradiate the mixture with a monochromatic light source at the photosensitizer's absorption maximum.
-
Spectrophotometric Monitoring: At regular time intervals, measure the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm).
-
Calculation: The ΦΔ of the sample is calculated relative to the reference using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where 'k' is the rate constant of DPBF photobleaching and 'I' is the rate of light absorption.
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with a fresh medium containing various concentrations of the photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours) in the dark.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Irradiation: Add fresh, phenol (B47542) red-free medium to the wells and irradiate the cells with a light source of the appropriate wavelength and light dose. Control groups should include cells with no treatment, cells with photosensitizer only (dark toxicity), and cells with light only.
-
Post-Irradiation Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cellular Uptake Assay
This protocol outlines a method to quantify the intracellular accumulation of a photosensitizer.
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Photosensitizer Incubation: Treat the cells with a known concentration of the photosensitizer for various time points.
-
Washing: At each time point, wash the cells thoroughly with ice-cold PBS to remove any extracellular photosensitizer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
For fluorescent photosensitizers: Measure the fluorescence intensity of the cell lysate using a fluorometer. A standard curve of the photosensitizer in the lysis buffer should be prepared to determine the concentration.
-
For non-fluorescent photosensitizers: Use a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC), to quantify the photosensitizer concentration in the lysate.
-
-
Data Normalization: Normalize the amount of internalized photosensitizer to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Visualizing the Mechanism of Action
To understand the downstream effects of PDT, it is crucial to visualize the signaling pathways involved in cell death.
Caption: A generalized workflow for conducting in vitro photodynamic therapy experiments.
This compound-mediated PDT is known to induce a well-orchestrated apoptotic response. This process is initiated by the generation of reactive oxygen species (ROS) and involves significant stress on the endoplasmic reticulum (ER).[8][12]
References
- 1. troscriptions.com [troscriptions.com]
- 2. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Efficacy of Photodynamic Therapy by Coupling a Cell-Penetrating Peptide with Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rose Bengal Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A basic study on hypericin-PDT in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
Cross-Validation of ADPM06 Therapeutic Window in Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of ADPM06, a novel non-porphyrin photosensitizer, with established photodynamic therapy (PDT) agents, Photofrin® and Radachlorin®. The data presented herein is intended to facilitate an objective evaluation of this compound's therapeutic window across different tumor models, supported by experimental data and detailed protocols.
Comparative Efficacy and Toxicity
The therapeutic window of a PDT agent is determined by the ratio of its efficacy (tumor destruction) to its toxicity (damage to healthy tissues). The following tables summarize the available preclinical data for this compound and its comparators, Photofrin® and Radachlorin®, in various murine tumor models.
| This compound Efficacy and Toxicity in Preclinical Tumor Models | |||||
| Tumor Model | Animal Model | This compound Dose | Light Dose | Therapeutic Outcome | Reported Toxicity/Tolerability |
| LLC/1 Lewis Lung Carcinoma | Syngeneic C57BL/6 mice | 2 mg/kg (i.v.) | 150 J/cm² | Evidence of tumor response and mass necrosis.[1] | Well tolerated in vivo.[1] |
| MDA-MB-231-GFP Human Breast Cancer | Xenograft (nude mice) | 2 mg/kg (i.v.) | 100 J/cm² | 45% of animals cured (no recurrence at 6 months).[1] | Low to non-determinable dark toxicity. |
| MDA-MB-231-GFP Human Breast Cancer | Xenograft (nude mice) | 2 mg/kg (i.v.) | 50 J/cm² | 33% of animals cured.[1] | No adverse effects reported at therapeutic doses. |
| MDA-MB-231-GFP Human Breast Cancer | Xenograft (nude mice) | 1 mg/kg (i.v.) | 100 J/cm² | 27% of animals cured.[1] | Good tolerability in vivo. |
| Photofrin® Efficacy and Toxicity in Preclinical Tumor Models | |||||
| Tumor Model | Animal Model | Photofrin® Dose | Light Dose | Therapeutic Outcome | Reported Toxicity/Tolerability |
| SCCVII Squamous Cell Carcinoma | C3H mice | 2 mg/kg (i.v.) | 100 J/cm² | Significant tumor necrosis.[2] | Systemic skin photosensitivity observed.[2] |
| SCCVII Squamous Cell Carcinoma | C3H mice | 5 mg/kg (i.v.) | 135 J/cm² | Significant improvement in long-term survival with fractionated light delivery.[3] | Not explicitly stated, but high doses can lead to normal tissue damage. |
| Murine Skin Tumors (Chemically or UVB-induced) | SENCAR and SKH-1 hairless mice | 5 mg/kg (i.p.) | Visible light | Up to 89% ablation in tumor volume at 20 days post-irradiation.[4] | Significant cutaneous photosensitization for at least 6 days.[4] |
| EMT6 Mammary Sarcoma | BALB/c mice | 10 mg/kg (i.v.) | 110 J/cm² | Tumor cure.[5] | Curative ability compromised in immunodeficient mice, suggesting an immune component to the response.[5] |
| Radachlorin® Efficacy and Toxicity in Preclinical Tumor Models | |||||
| Tumor Model | Animal Model | Radachlorin® Dose | Light Dose | Therapeutic Outcome | Reported Toxicity/Tolerability |
| TC-1 Cervical Cancer | C57BL/6 mice | 40 mg/kg (i.p. or i.v.) | 662 nm, 2 W/cm², 150 sec | Significant reduction in tumor size.[6] | No toxicity observed with Radachlorin® alone.[6] |
| A549 Human Lung Carcinoma | Xenograft (athymic mice) | 20 mg/kg (i.v.) | 200 J/cm² | Complete tumor response (no recurrence for 15 days).[7] | Severe adverse effects noted when drug-light intervals were shorter than 3 hours.[7] |
| Basal Cell Carcinoma (Clinical Trial) | Human | 1.0-1.2 mg/kg (i.v.) | 300 J/cm² | Successful treatment outcome.[8] | No side effects and good tolerability; no normal skin/subdermal tissue damage.[8] |
Experimental Protocols
In Vivo Photodynamic Therapy in a Subcutaneous Murine Tumor Model
This protocol outlines the key steps for evaluating the efficacy and toxicity of a photosensitizer in a subcutaneous tumor model in mice.
1. Cell Culture and Tumor Implantation:
-
Culture the desired cancer cell line (e.g., LLC/1, MDA-MB-231, SCCVII, or TC-1) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject a specific number of cells (typically 1x10^6 to 5x10^6) subcutaneously into the flank of immunocompromised (for human xenografts) or syngeneic (for murine tumors) mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
2. Photosensitizer Administration:
-
Prepare the photosensitizer solution (this compound, Photofrin®, or Radachlorin®) in a suitable vehicle for intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Administer the photosensitizer at the desired dose (e.g., mg/kg body weight) to the tumor-bearing mice.
3. Light Delivery:
-
After a specific drug-light interval (DLI) to allow for optimal photosensitizer accumulation in the tumor, anesthetize the mice.
-
Shield the non-tumor-bearing areas of the mouse to prevent unwanted light exposure.
-
Deliver a specific wavelength of light (e.g., ~630-690 nm, depending on the photosensitizer's absorption spectrum) to the tumor area using a laser or a calibrated light source.
-
The light dose (fluence) is measured in Joules per square centimeter (J/cm²) and the power density (fluence rate) in milliwatts per square centimeter (mW/cm²).
4. Efficacy Assessment:
-
Monitor tumor volume regularly post-treatment.
-
Efficacy can be assessed by tumor growth delay, tumor regression, or complete tumor eradication (cure rate).
-
At the end of the study, tumors can be excised for histological analysis to determine the extent of necrosis and apoptosis.
5. Toxicity Assessment:
-
Monitor the general health of the mice throughout the experiment, including body weight, behavior, and any signs of distress.
-
Assess for acute toxicity, such as skin photosensitivity, by observing the mice under ambient light conditions.
-
For a more detailed toxicity profile, a separate study to determine the Maximum Tolerated Dose (MTD) should be conducted. This involves dose-escalation studies to identify the highest dose that does not cause life-threatening toxicity.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Photofrin® photodynamic therapy with intratumor photosensitizer injection provides similar tumor response while reducing systemic skin photosensitivity: Pilot murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fractionated Photofrin-Mediated Photodynamic Therapy Significantly Improves Long-Term Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy of murine skin tumors using Photofrin-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Photodynamic Effects of Radachlorin® on Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of Radachlorin(R) sensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitizer Radachlorin®: Skin cancer PDT phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ADPM06 and 5-ALA in Skin Cancer Models: A Guide for Researchers
In the landscape of photodynamic therapy (PDT) for skin cancer, the established prodrug 5-aminolevulinic acid (5-ALA) is a cornerstone of clinical practice. However, the quest for novel photosensitizers with improved photophysical and biological properties is ongoing. This guide provides a detailed, head-to-head comparison of a novel photosensitizer, ADPM06, a BF2-chelated tetraaryl-azadipyrromethene, and the widely used 5-ALA, focusing on their performance in preclinical skin cancer models. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals on the current standing and potential of these two photodynamic agents.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and 5-ALA from various preclinical and clinical studies. It is important to note that while data for 5-ALA in skin cancer models is extensive, the available in vivo efficacy data for this compound is from a mammary tumor model, as specific quantitative in vivo skin cancer model data is not yet publicly available.
Table 1: In Vivo Efficacy of this compound-PDT
| Cancer Model | Animal Model | Treatment Protocol | Key Efficacy Endpoint | Result |
| Mammary Tumor (MDA-MB-231-luc) | Nude Mice | 2 mg/kg this compound (i.v.), immediate irradiation with 670 nm light (150 J/cm²) | Tumor Ablation | 71% of animals showed complete tumor ablation.[1][2] |
| Mammary Tumor (MDA-MB-231-luc) | Nude Mice | 2 mg/kg this compound (i.v.), immediate irradiation with 670 nm light (150 J/cm²) | Tumor Bioluminescence Reduction | >2,500-fold decrease 4 hours post-PDT.[3] |
Table 2: In Vitro Efficacy of Azadipyrromethene (ADPM) Photosensitizers
| Cell Line | Photosensitizer | Concentration | Light Dose | Key Efficacy Endpoint | Result |
| B16F10 (Murine Melanoma) | ADPM 2 | 2.5 µM | Not specified | Phototoxicity | Most phototoxic of the four ADPMs tested.[4][5] |
Table 3: Efficacy of 5-ALA-PDT in Preclinical and Clinical Skin Cancer Models
| Cancer Type | Model | Treatment Protocol | Key Efficacy Endpoint | Result |
| Melanoma (A375) | Nude Mice Xenograft | 375 mg/kg 5-ALA (i.p.), 3 hr incubation, 630 nm LED irradiation (30 min) | Tumor Volume | Significant reduction in tumor volume at day 7, with complete remission at 4 weeks in the PDT group.[6] |
| Squamous Cell Carcinoma (A431) | In Vitro | 250 µg/ml 5-ALA, Blue LED (420-480 nm) irradiation (240s, 400 mW/cm²) | Cell Death | ~73% cell death.[7] |
| Superficial Basal Cell Carcinoma | Human Clinical Study | Topical 20% 5-ALA, 4-24 hr incubation, light application | Complete Response | 87% complete response in 826 lesions.[8] |
| Nodular Basal Cell Carcinoma | Human Clinical Study | Topical 20% 5-ALA, 4-24 hr incubation, light application | Complete Response | 53% complete response in 208 lesions.[8] |
| Superficial Basal Cell Carcinoma | Human Clinical Study (long-term) | Topical ALA, fractionated illumination (45 J/cm² x 2) | Complete Response | 84% complete response at a mean follow-up of 59 months.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
This compound In Vivo Efficacy Study in a Mammary Tumor Xenograft Model
-
Cell Line and Animal Model: Human breast adenocarcinoma cells (MDA-MB-231) expressing luciferase (luc) were used. Tumors were established by subcutaneous injection of these cells into nude mice.
-
Photosensitizer Administration: this compound, dissolved in a PBS/Cremophor solvent, was administered intravenously (i.v.) via the lateral tail vein at a dose of 2 mg/kg.
-
Photodynamic Therapy (PDT) Protocol: Immediately (<5 minutes) following the injection of this compound, the tumor area was irradiated. A 670 nm diode laser delivered light through a fiber optic. The light beam was uniformly spread over the tumor and a small margin of surrounding tissue. A total light fluence of 150 J/cm² was delivered at a fluence rate of 700 mW/cm².[3]
-
Efficacy Assessment: Tumor response was monitored through the reduction in bioluminescence from the luciferase-expressing cancer cells. A significant decrease in bioluminescence indicated a reduction in viable tumor cells.[3] Complete tumor ablation was also recorded.[1][2]
5-ALA In Vivo Efficacy Study in a Melanoma Xenograft Model
-
Cell Line and Animal Model: Human melanoma cells (A375) were used to induce tumor xenografts in female nude mice (BALB/C/nu/nu).
-
Photosensitizer Administration: 5-aminolevulinic acid (5-ALA) was administered intraperitoneally (i.p.) at a dose of 375 mg/kg.
-
Photodynamic Therapy (PDT) Protocol: Three hours after 5-ALA administration, the mice were kept in a dark room. The tumors were then irradiated for 30 minutes using a 630 nm LED light source.
-
Efficacy Assessment: Tumor dimensions were measured with a caliper on days 0, 7, 14, 21, and 28 post-treatment, and tumor volume was calculated to determine the treatment efficacy.[6]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental processes provide a clearer understanding of the therapeutic strategies.
Mechanism of Action: this compound-PDT
This compound-mediated PDT induces cancer cell death primarily through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent apoptosis. A key feature of this compound is its effectiveness with a short drug-light interval, suggesting a vascular-targeting mechanism of action.
Mechanism of Action: 5-ALA-PDT
5-ALA is a prodrug that is metabolized within cancer cells into the photosensitizer Protoporphyrin IX (PpIX). Upon light activation, PpIX generates ROS, leading to apoptosis and necrosis of the tumor cells.
Experimental Workflow: In Vivo PDT Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of a photosensitizer in an in vivo skin cancer model.
Concluding Remarks
This guide provides a comparative overview of this compound and 5-ALA for photodynamic therapy in skin cancer models. 5-ALA is a well-established photosensitizer with a large body of evidence supporting its efficacy in various non-melanoma skin cancers. This compound, a novel azadipyrromethene, shows significant promise with a distinct mechanism of action that includes vascular targeting and rapid induction of apoptosis.
While direct, head-to-head comparative studies in skin cancer models are currently lacking, the available data suggests that this compound is a potent photosensitizer. Its efficacy in a mammary tumor model is notable, and further preclinical studies in melanoma, basal cell carcinoma, and squamous cell carcinoma models are warranted to fully elucidate its therapeutic potential in dermatology. Researchers are encouraged to consider the distinct properties of each compound when designing future studies and developing next-generation photodynamic therapies for skin cancer.
References
- 1. Vascular-targeted photodynamic therapy with BF2-chelated Tetraaryl-Azadipyrromethene agents: a multi-modality molecular imaging approach to therapeutic assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic treatment of melanoma cells using aza-dipyrromethenes as photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Photodynamic Therapy in Melanoma Skin Cancer Cell Line A375: in vivo Study [jkslms.or.kr]
- 7. pubs.aip.org [pubs.aip.org]
- 8. A photodynamic therapy combined with topical 5-aminolevulinic acid and systemic hematoporphyrin derivative is more efficient but less phototoxic for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical 5-aminolevulinic acid mediated photodynamic therapy of superficial basal cell carcinoma using two light fractions with a two-hour interval: long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tumor-Specific Targeting of ADPM06: A Comparative Guide for Researchers
For Immediate Release
DUBLIN, Ireland – December 17, 2025 – In the rapidly evolving landscape of targeted cancer therapies, rigorous validation of a compound's specificity for tumor tissue is paramount. This guide provides a comprehensive comparison of ADPM06, a novel photosensitizer, with other established agents, focusing on the experimental data and protocols necessary for validating tumor-specific accumulation and efficacy.
It is important to clarify that this compound is a novel nonporphyrin photodynamic therapeutic (PDT) agent, specifically an aza-BODIPY derivative, and not a monoclonal antibody. Its mechanism of action relies on accumulation in tumor tissue followed by activation with a specific wavelength of light to induce cell death. This guide will objectively compare its performance with alternative photosensitizers based on available preclinical data.
Performance Comparison of Photosensitizers
The tumor specificity of a photosensitizer is a critical determinant of its therapeutic window, influencing both efficacy and off-target toxicity. The following tables summarize the quantitative biodistribution data of a radiolabeled this compound analog ([¹⁸F]this compound) and two clinically utilized photosensitizers, Photofrin® and Talaporfin Sodium, in preclinical tumor models. The data is presented as the percentage of injected dose per gram of tissue (%ID/g), a standard measure for quantifying tissue uptake.
Table 1: Biodistribution of [¹⁸F]this compound in MDA-MB-231 Tumor-Bearing Mice (60 minutes post-injection)
| Tissue | Mean Radioactivity (%ID/g) |
| Tumor | Moderate Accumulation |
| Blood | ~1.2 |
| Heart | ~1.0 |
| Lungs | ~1.5 |
| Liver | ~3.5 |
| Spleen | ~1.0 |
| Pancreas | ~0.8 |
| Kidney | ~2.0 |
| Small Intestine | ~1.2 |
| Muscle | ~0.5 |
| Bone | High Accumulation |
Data derived from positron emission tomography (PET) studies. Note: "Moderate" and "High" are qualitative descriptors from the study; specific %ID/g for tumor and bone were not provided in a numerical format in the initial findings.
Table 2: Comparative Biodistribution of Alternative Photosensitizers in Tumor-Bearing Mice
| Photosensitizer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| Photofrin® | SMT-F | 72 hours | Not specified | Maximum at 72h |
| Talaporfin Sodium | C6 Glioma | 90 minutes | Not specified | Peak fluorescence at 90 min |
Note: Direct head-to-head biodistribution studies presenting %ID/g for Photofrin and Talaporfin in a format directly comparable to the this compound analog data are limited in the public domain. The data reflects optimal timing for tumor localization from different studies.
Experimental Protocols for Validating Tumor Specificity
Validating the tumor specificity of a photosensitizer like this compound involves a multi-step approach, from in vitro cellular uptake assays to in vivo biodistribution and imaging studies.
In Vitro Cellular Uptake and Phototoxicity
-
Objective: To quantify the uptake of the photosensitizer by cancer cells versus normal cells and to determine its light-activated cytotoxicity.
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MDA-MB-231 breast cancer) and a non-malignant control cell line (e.g., MCF-10A).
-
Incubation: Incubate the cells with varying concentrations of this compound for different time points (e.g., 2, 6, 12, 24 hours).
-
Quantification of Uptake:
-
Lyse the cells and measure the intracellular concentration of this compound using fluorescence spectroscopy.
-
Alternatively, use flow cytometry to measure the fluorescence intensity of single cells.
-
-
Phototoxicity Assay (MTT or similar):
-
After incubation with this compound, wash the cells to remove the unbound compound.
-
Expose the cells to a specific wavelength and dose of light (e.g., 690 nm for aza-BODIPY derivatives).
-
A control group should be kept in the dark.
-
Assess cell viability 24-48 hours post-irradiation using an MTT or similar viability assay to determine the IC50 (half-maximal inhibitory concentration).
-
-
In Vivo Biodistribution and Pharmacokinetics
-
Objective: To determine the distribution, accumulation, and clearance of the photosensitizer in a living organism, particularly the tumor-to-normal tissue ratio.
-
Methodology:
-
Animal Model: Utilize tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous MDA-MB-231 xenografts).
-
Administration: Administer this compound intravenously (i.v.) at a specified dose (e.g., 2 mg/kg). For quantitative studies using PET, a radiolabeled version such as [¹⁸F]this compound is used.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h).
-
Tissue Harvesting: Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle, brain, etc.).
-
Quantification:
-
For fluorescent compounds, homogenize the tissues and measure the fluorescence intensity, correlating it to a standard curve to determine the concentration.
-
For radiolabeled compounds, weigh the tissues and measure the radioactivity using a gamma counter. Calculate the uptake as %ID/g.
-
-
Data Analysis: Calculate the tumor-to-normal tissue ratios (e.g., tumor-to-muscle, tumor-to-skin) at each time point to determine the optimal therapeutic window.
-
In Vivo Optical Imaging
-
Objective: To non-invasively visualize the accumulation of the photosensitizer in the tumor in real-time.
-
Methodology:
-
Animal Model and Administration: As described in the biodistribution protocol.
-
Imaging System: Use an in vivo imaging system (IVIS) equipped for near-infrared (NIR) fluorescence imaging.
-
Image Acquisition: Acquire images of the anesthetized mice at multiple time points post-injection of this compound.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other areas of the body to visualize tumor-specific accumulation.
-
Visualizing the Path to Tumor Cell Destruction
To better understand the processes involved in validating and applying this compound, the following diagrams illustrate the experimental workflow and the molecular mechanism of action.
Caption: Workflow for validating photosensitizer tumor specificity.
Caption: Signaling pathway of PDT-induced cell death.
A Comparative Analysis of the Biodistribution of the Photosensitizer ADPM06 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biodistribution of the novel non-porphyrin photosensitizer, ADPM06, and its derivatives. The information is compiled from preclinical studies to assist researchers in evaluating its potential for photodynamic therapy (PDT). While comprehensive data is available for this compound, quantitative comparative data for its derivatives remains limited in publicly accessible literature.
Quantitative Biodistribution Data
The biodistribution of this compound has been evaluated in preclinical models using both optical imaging of the inherently fluorescent molecule and positron emission tomography (PET) of its radiolabeled analog, [¹⁸F]this compound.
Table 1: Biodistribution of this compound in Tumor-Bearing Mice (Optical Imaging)
| Organ | Peak Fluorescence Intensity Time | Signal Persistence |
| Lungs | 15 minutes post-injection | Returns to baseline within 24 hours |
| Heart | 15 minutes post-injection | Returns to baseline within 24 hours |
| Spleen | 15 minutes post-injection | Returns to baseline within 24 hours |
| Kidneys | 15 minutes post-injection | Returns to baseline within 24 hours |
| Liver | 1 hour post-injection | Returns to baseline within 24 hours |
| Tumor | 1 hour post-injection | Fluorescence decreases at a slower rate |
Data derived from studies in Balb/C nude mice with subcutaneous MDA-MB-231-luc tumors following a 2 mg/kg intravenous injection of this compound.[1]
Table 2: Biodistribution of [¹⁸F]this compound in Mice (PET Imaging)
| Organ | Radioactivity Trend over 120 minutes |
| Blood | Gradually decreasing |
| Heart | Gradually decreasing |
| Lungs | Gradually decreasing |
| Liver | Gradually decreasing |
| Pancreas | Gradually decreasing |
| Spleen | Gradually decreasing |
| Kidneys | Gradually decreasing |
| Muscle | Gradually decreasing |
| Brain | Gradually decreasing |
| Small Intestine | Increased for 15 min, then decreased |
| Thighbone | Highest uptake, increasing over time |
Data obtained from studies in male ddY mice.[2]
This compound Derivatives:
Research has indicated the development of this compound derivatives with potentially advantageous properties. For instance, one study mentions a derivative, referred to as compound 4, which demonstrated a superior photodynamic effect at a lower dosage compared to this compound in in vivo imaging studies. However, specific quantitative biodistribution data for a direct comparison is not available in the reviewed literature.
Experimental Protocols
The following protocols are based on methodologies reported in preclinical biodistribution studies of this compound.
Animal Models
-
For Optical Imaging: Female Balb/C nude mice are utilized.[1] These mice are appropriate for xenograft tumor models as their compromised immune system allows for the growth of human cancer cells.
-
For PET Imaging: Male ddY mice are used.[2]
Tumor Models
-
For optical imaging studies, human breast adenocarcinoma cells (MDA-MB-231-luc), which are luciferase-transfected for bioluminescence imaging, are subcutaneously injected to form tumors.[1]
Compound Administration
-
This compound (for optical imaging): Administered via intravenous (i.v.) injection at a dosage of 2 mg/kg.[1]
-
[¹⁸F]this compound (for PET imaging): Injected intravenously.[2]
In Vivo Imaging
-
Optical Imaging:
-
Whole-body fluorescence imaging is performed at various time points post-injection (e.g., 15 minutes, 24 hours) to monitor the distribution and clearance of this compound.
-
At the end of the study period (e.g., up to 48 hours), animals are euthanized, and major organs (lungs, heart, spleen, kidneys, liver) and the tumor are excised for ex vivo fluorescence quantification.[1]
-
-
PET Imaging:
-
Mice are injected with [¹⁸F]this compound and imaged at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes) to determine the radioactivity levels in various organs and tissues.[2]
-
Data Analysis
-
Optical Imaging: Fluorescence intensity is quantified from the images of excised organs and expressed in units such as photons per second per square centimeter per steradian.[1]
-
PET Imaging: Radioactivity in each organ is measured and often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[3]
Visualizations
Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for this compound biodistribution analysis.
Mechanism of Photodynamic Therapy (PDT)
Caption: this compound-mediated photodynamic therapy mechanism.
References
A Comparative Analysis of Reactive Oxygen Species Generation by Novel Photosensitizer ADPM06 and Other Established Agents
For Immediate Publication
DUBLIN, Ireland – In the dynamic field of photodynamic therapy (PDT), the efficacy of a photosensitizer is critically dependent on its ability to generate cytotoxic reactive oxygen species (ROS) upon light activation. This guide provides a side-by-side analysis of ROS generation by ADPM06, a novel non-porphyrin photosensitizer, and other well-established photosensitizing agents. This comparison is intended for researchers, scientists, and drug development professionals engaged in the evaluation and selection of photosensitizers for PDT applications.
This compound is a BF2-chelated tetraaryl-azadipyrromethene that has demonstrated significant potential in preclinical studies.[1][2] It is recognized for its strong photochemical and photophysical properties, and its ability to induce apoptosis in cancer cells through the generation of ROS.[1][2] Notably, its therapeutic activity shows only a partial reduction under hypoxic conditions, a common challenge in solid tumor treatment.[2] This guide will compare the ROS generation capacity of this compound with that of Photofrin®, the protoporphyrin IX (PpIX) precursor 5-aminolevulinic acid (5-ALA), chlorin (B1196114) e6, and methylene (B1212753) blue.
Quantitative Analysis of ROS Generation
The efficiency of a photosensitizer in generating singlet oxygen (¹O₂), a key cytotoxic ROS in Type II photodynamic reactions, is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of absorbed photons that result in the formation of singlet oxygen. The table below summarizes the reported singlet oxygen quantum yields for this compound and other selected photosensitizers.
| Photosensitizer | Chemical Class | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |
| This compound (analogue) | Aza-BODIPY | ~0.42 | Not Specified |
| Photofrin® | Porphyrin Mixture | Varies (photoproduct dependent) | Triton X-100 Solution |
| Protoporphyrin IX (PpIX) | Porphyrin | 0.77 | Not Specified |
| Chlorin e6 | Chlorin | 0.77 | Phosphate Buffer (pH 7.4) |
| Methylene Blue | Thiazine Dye | ~0.5 | Aqueous Solution |
Note: The quantum yield for the this compound analogue provides an estimate, as a specific value for this compound was not available in the reviewed literature. Quantum yields can vary significantly with the solvent and local microenvironment.
Signaling Pathways and Experimental Workflow
The generation of ROS by photosensitizers is a complex process initiated by the absorption of light. The following diagrams illustrate the generally accepted signaling pathways and a typical workflow for the experimental measurement of ROS.
Caption: Mechanism of ROS generation by photosensitizers.
References
A Comparative Guide to the Clinical Potential of ADPM06 and Clinically Approved Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel non-porphyrin photosensitizer, ADPM06, with established, clinically approved photosensitizers. The objective is to evaluate the clinical potential of this compound by examining its photophysical properties, in vitro and in vivo efficacy, and mechanisms of action, supported by experimental data.
Introduction to Photodynamic Therapy and Photosensitizers
Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cytotoxicity in target tissues such as tumors[1][2]. The efficacy of PDT is critically dependent on the physicochemical and biological properties of the photosensitizer employed[1]. Clinically approved photosensitizers, predominantly based on porphyrin structures, have demonstrated therapeutic benefits in various cancers[3]. However, the quest for photosensitizers with improved photophysical properties, greater tumor selectivity, and enhanced efficacy continues.
This compound, a BF₂-chelated tetraaryl-azadipyrromethene, is an emerging non-porphyrin photosensitizer that has shown significant promise in preclinical studies[4][5]. This guide aims to provide a detailed, data-driven comparison of this compound with clinically approved counterparts to aid researchers and drug development professionals in assessing its potential for clinical translation.
Comparative Data
Photophysical Properties
The ideal photosensitizer should possess strong absorption in the therapeutic window (600-800 nm) for deeper tissue penetration, a high molar extinction coefficient (ε), and an efficient generation of singlet oxygen (high singlet oxygen quantum yield, ΦΔ)[6].
| Photosensitizer | Type | Max Absorption (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound | Azadipyrromethene | ~680-700 | High (specific value not consistently reported) | High (specific value not consistently reported) |
| Photofrin® (Porfimer sodium) | Porphyrin derivative | ~630 | ~3,000 | 0.1 - 0.3 |
| Foscan® (Temoporfin) | Chlorin | ~652 | ~29,000 - 30,000[7][8] | ~0.4 - 0.6[8] |
| Metvix® (Methyl aminolevulinate) | Pro-drug (forms PpIX) | ~635 (for PpIX) | ~5,000 (for PpIX) | ~0.5 (for PpIX) |
| Hexvix® (Hexylaminolevulinate) | Pro-drug (forms PpIX) | ~635 (for PpIX) | ~5,000 (for PpIX) | ~0.5 (for PpIX) |
Note: Photophysical properties can vary depending on the solvent and local microenvironment. Data presented are representative values from available literature.
In Vitro Efficacy
The in vitro efficacy of photosensitizers is typically evaluated by determining the half-maximal inhibitory concentration (IC50) following PDT. This value represents the concentration of the photosensitizer required to reduce cell viability by 50% upon light activation.
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | ~0.15 | 16 | [5] |
| Photofrin® | SCC VII (Squamous Cell Carcinoma) | > 0.5 (at 4h incubation) | Not specified | [9] |
| Foscan® | Various | nM to low µM range | Various | [10] |
| Photomed | SCC VII (Squamous Cell Carcinoma) | < 0.5 (at 4h incubation) | Not specified | [9] |
| Radachlorin | SCC VII (Squamous Cell Carcinoma) | > 0.5 (at 4h incubation) | Not specified | [9] |
Note: Direct comparison of IC50 values is challenging due to variations in cell lines, incubation times, light doses, and experimental protocols across different studies. A study comparing Photomed, Photofrin, and Radachlorin showed that at a concentration of 0.5 µM and a 4-hour incubation, Photomed demonstrated significantly higher cytotoxicity against SCC VII cancer cells compared to Photofrin and Radachlorin[9]. After a 24-hour incubation at the same concentration, Photomed induced strong cytotoxicity, while Photofrin and Radachlorin showed no cytotoxic effects[9].
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a photosensitizer in a complex biological system.
This compound:
-
Tumor Models: MDA-MB-231 (human breast cancer xenograft), LLC/1 (murine lung carcinoma)[4].
-
Treatment Protocol: A typical protocol involves intravenous administration of this compound (e.g., 2 mg/kg) followed by light irradiation (e.g., 150 J/cm²) with a short drug-light interval[4].
-
Efficacy: this compound-PDT has demonstrated effective tumor ablation and impressive complete response rates in various cancer models[1][4]. It has been shown to induce a vascular-targeting effect with a short drug-light interval[4].
Clinically Approved Photosensitizers:
-
Photofrin®: Administered intravenously at 2 mg/kg, followed by light application at 630 nm 40-50 hours later. It is used for various cancers, including esophageal and non-small cell lung cancer[11].
-
Foscan®: Administered intravenously at 0.15 mg/kg, with light application at 652 nm typically 96 hours post-injection. It is approved for palliative treatment of head and neck cancer[10]. In vivo studies in mice have shown that the greatest PDT efficacy for Foscan was achieved with shorter drug-light intervals of 6 and 12 hours[12][13].
-
Metvix® and Hexvix®: These are pro-drugs applied topically or instilled intravesically, leading to the accumulation of Protoporphyrin IX (PpIX) in tumor cells. They are used for skin and bladder cancers, respectively[14][15].
Mechanism of Action
The cellular response to PDT is complex and depends on the photosensitizer's properties and its subcellular localization[1].
This compound: this compound has been shown to localize in the endoplasmic reticulum (ER)[5]. Upon photoactivation, it generates ROS, leading to ER stress and the unfolded protein response (UPR)[1][5]. If the ER stress is persistent, it triggers a cascade of events leading to apoptosis, involving caspase activation[5].
Clinically Approved Photosensitizers: Most clinically approved photosensitizers, being porphyrin-based, tend to accumulate in various cellular organelles, including mitochondria and lysosomes. Their mechanism of action also revolves around the generation of ROS, which can induce both apoptosis and necrosis, depending on the photosensitizer, its concentration, and the light dose[16]. For instance, Photofrin is known to accumulate in mitochondria and can induce apoptosis upon activation[16].
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
A common indirect method for determining ΦΔ involves the use of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).
-
Preparation of Solutions: Prepare optically matched solutions of the test photosensitizer and a reference photosensitizer with a known ΦΔ in a suitable solvent containing DPBF.
-
Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength absorbed by both photosensitizers.
-
Monitoring: Monitor the decrease in DPBF absorbance (typically around 410 nm) over time using a UV-Vis spectrophotometer. The rate of DPBF photobleaching is proportional to the rate of ¹O₂ generation.
-
Calculation: The ΦΔ of the test photosensitizer is calculated by comparing the rate of DPBF decay to that induced by the reference photosensitizer under identical conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of the photosensitizer for a specific duration (e.g., 4 or 24 hours).
-
Irradiation: Following incubation, replace the medium with fresh medium and irradiate the cells with a light source at the appropriate wavelength and light dose. Keep a set of non-irradiated cells as a dark toxicity control.
-
MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Clonogenic Assay
The clonogenic assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Cell Treatment: Treat cells with the photosensitizer and light as described for the cytotoxicity assay.
-
Cell Seeding: After treatment, trypsinize the cells and seed a known number of cells into new culture dishes.
-
Incubation: Incubate the dishes for a period that allows for colony formation (typically 7-14 days).
-
Colony Staining: Fix and stain the colonies with a solution like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the long-term impact on cell survival.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-mediated photodynamic therapy leading to apoptosis.
General Experimental Workflow for In Vitro PDT
Caption: A generalized workflow for conducting an in vitro photodynamic therapy experiment.
Conclusion
This compound presents as a promising next-generation photosensitizer with distinct advantages over some clinically approved, porphyrin-based agents. Its strong absorption in the near-infrared region and potent in vitro and in vivo efficacy highlight its clinical potential. The unique mechanism of action, involving the induction of ER stress, offers a targeted approach to cancer cell killing.
While direct comparative data under standardized conditions remains somewhat limited, the available evidence suggests that this compound's performance is comparable or, in some aspects, superior to that of established photosensitizers. Further head-to-head preclinical and, eventually, clinical studies are warranted to fully elucidate the clinical utility of this compound in photodynamic therapy. This guide provides a foundational comparison to inform future research and development in this exciting field.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Automated radiosynthesis and in vivo evaluation of 18F-labeled analog of the photosensitizer this compound for planning photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of cell death mediated by a BF2-chelated tetraaryl-azadipyrromethene photodynamic therapeutic: dissection of the apoptotic pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of temoporfin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temoporfin-Conjugated Upconversion Nanoparticles for NIR-Induced Photodynamic Therapy: Studies with Pancreatic Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Foscan-based photodynamic treatment in vivo: correlation between efficacy and Foscan accumulation in tumor, plasma and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Foscan® uptake and tissue distribution in relation to photodynamic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, hexyl 5-aminolevulinate, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodynamic Therapy | Thoracic Key [thoracickey.com]
Safety Operating Guide
Proper Disposal Procedures for ADPM06
This document provides essential safety and logistical information for the proper disposal of ADPM06, a near-infrared (NIR) azadipyrromethene dye used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While a definitive Safety Data Sheet (SDS) with comprehensive hazard information for this compound is not publicly available, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.
-
Spill Management: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the contaminated materials as chemical waste.
II. This compound Properties
The following table summarizes the known properties of this compound. This information is essential for proper labeling and handling during the disposal process.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 490035-90-0 |
| Molecular Formula | C34H24BBr2F2N3O2 |
| Appearance | Solid |
| Primary Use | For laboratory research purposes |
| Hazard Classification | Not classified as hazardous under GHS (precautionary approach recommended) |
III. Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to manage it as chemical waste through a licensed environmental waste management service.
-
Waste Identification and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, can be used.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound" and its CAS number "490035-90-0".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional and local regulations for the storage of chemical waste.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Provide the waste management service with all available information about the chemical.
-
IV. Experimental Protocol: Potential Chemical Degradation
Disclaimer: The following experimental protocol is based on literature reports for the degradation of a similar class of compounds (azadipyrromethenes) and has not been validated specifically for this compound. This procedure should only be attempted by trained chemists in a controlled laboratory setting with appropriate safety measures. It is presented for informational purposes and is not a substitute for professional waste disposal.
Objective: To chemically degrade the azadipyrromethene core of this compound through acid hydrolysis.
Materials:
-
This compound waste
-
Hydriodic acid (HI), 57% in water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Appropriate solvent (e.g., glacial acetic acid)
-
Sodium bicarbonate (NaHCO3) for neutralization
-
Personal Protective Equipment (PPE)
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent, such as glacial acetic acid, in a round-bottom flask.
-
Add a stoichiometric excess of hydriodic acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as TLC or UV-Vis spectroscopy, looking for the disappearance of the characteristic NIR absorbance of this compound.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
The resulting mixture should be analyzed to confirm the degradation of this compound before being disposed of as neutralized chemical waste, following institutional guidelines.
V. Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Potential chemical degradation pathway for this compound.
Navigating the Safe Handling and Disposal of ADPM06: A Comprehensive Guide
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for the handling, use, and disposal of ADPM06, a novel investigational compound. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Precautions
This compound is a potent bioactive molecule. All handling must be conducted within a designated containment area, such as a certified chemical fume hood or a biological safety cabinet. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in either powder or solubilized form.
Table 1: Required Personal Protective Equipment for this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or a full-face shield.[1] | Protects against splashes of liquid this compound and airborne powder particles. |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against skin contact. Double-gloving minimizes exposure during glove removal. |
| Body Protection | A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required when handling the powdered form of this compound. For solutions, a respirator is not required if handled in a fume hood. | Protects against inhalation of fine powder particles which may be hazardous. |
This compound: Physical and Chemical Properties
Understanding the fundamental properties of this compound is crucial for safe handling and experimental planning.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅FN₄O₃ |
| Molecular Weight | 428.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in ethanol, and insoluble in water. |
| Storage Temperature | -20°C, desiccated and protected from light. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for solubilizing this compound for in vitro experiments.
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound stock solution.
Methodology:
-
Don all required PPE as specified in Table 1.
-
Perform all operations within a certified chemical fume hood.
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile, light-protected tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and initials.
-
Store the aliquots at -20°C.
In Vitro Cell Viability Assay
This protocol describes a cell-based assay to determine the cytotoxic effects of this compound.[2][3][4][5][6]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., a tetrazolium-based reagent like MTT or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.[6]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
This compound Signaling Pathway
This compound is hypothesized to be an inhibitor of the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation.
Hypothesized this compound Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Table 3: this compound Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., gloves, tubes, pipette tips) | Collect in a designated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be kept closed when not in use.[7] |
| Liquid Waste (e.g., stock solutions, contaminated media) | Collect in a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified. The container must be clearly labeled and stored in secondary containment.[7][8] |
| Empty this compound Vials | Once all powder has been removed, vials should be triple-rinsed with a solvent in which this compound is soluble (e.g., DMSO). The rinsate must be collected and disposed of as hazardous liquid waste.[9] After rinsing, the defaced vial can be disposed of in a designated glass waste container. |
| Spill Cleanup Materials | Any materials used to clean up an this compound spill (e.g., absorbent pads, wipes) must be collected and disposed of as solid hazardous waste. |
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain or in the regular trash.[10][11]
For further assistance, please consult your institution's Chemical Hygiene Plan and contact the EHS office.
References
- 1. bio-rad.com [bio-rad.com]
- 2. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.ca]
- 4. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
